Cetaphil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
75919-68-5 |
|---|---|
Molecular Formula |
C78H139NaO17S |
Molecular Weight |
1404 g/mol |
IUPAC Name |
sodium;butyl 4-hydroxybenzoate;dodecyl sulfate;hexadecan-1-ol;methyl 4-hydroxybenzoate;octadecan-1-ol;propane-1,2-diol;propyl 4-hydroxybenzoate |
InChI |
InChI=1S/C18H38O.C16H34O.C12H26O4S.C11H14O3.C10H12O3.C8H8O3.C3H8O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-11-8(10)6-2-4-7(9)5-3-6;1-3(5)2-4;/h19H,2-18H2,1H3;17H,2-16H2,1H3;2-12H2,1H3,(H,13,14,15);4-7,12H,2-3,8H2,1H3;3-6,11H,2,7H2,1H3;2-5,9H,1H3;3-5H,2H2,1H3;/q;;;;;;;+1/p-1 |
InChI Key |
KANINNSSRWMGIP-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCOC(=O)C1=CC=C(C=C1)O.CCCOC(=O)C1=CC=C(C=C1)O.CC(CO)O.COC(=O)C1=CC=C(C=C1)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCOC(=O)C1=CC=C(C=C1)O.CCCOC(=O)C1=CC=C(C=C1)O.CC(CO)O.COC(=O)C1=CC=C(C=C1)O.[Na+] |
Synonyms |
Cetaphil Cetaphil skin cleansing lotion cetyl alcohol, propylene glycol, sodium lauryl sulfate non-lipid cleansing lotion Nuvo |
Origin of Product |
United States |
Foundational & Exploratory
A Scientific Analysis of Core Ingredients in Cetaphil Formulations
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cetaphil, a brand synonymous with gentle skincare, has built a reputation on formulations that are mild, non-irritating, and effective for a wide range of skin types, including sensitive and compromised skin. This technical guide provides a scientific analysis of the core ingredients found in popular this compound products. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the formulation principles and the mechanisms of action of these key components. While the precise concentrations of ingredients in this compound products are proprietary, this document summarizes the known functions, mechanisms, and typical concentration ranges of the core ingredients based on scientific literature and industry standards.
Core Ingredient Analysis
The efficacy of this compound products stems from a minimalist approach, utilizing a combination of humectants, emollients, occlusives, and gentle cleansing agents to support and maintain the skin's natural barrier function. The following tables detail the core ingredients, their functions, and their typical concentrations in cosmetic and dermatological formulations.
Table 1: Core Ingredients in this compound Cleansers
| Ingredient | Function | Typical Concentration Range | Mechanism of Action |
| Water (Aqua) | Solvent | > 50% | Serves as the primary vehicle for other ingredients. |
| Glycerin | Humectant | 1-10% | Attracts and retains water in the stratum corneum, enhancing skin hydration.[1][2] |
| Cetearyl Alcohol / Cetyl Alcohol / Stearyl Alcohol | Emollient, Thickener, Emulsifier | 1-5% | A mixture of fatty alcohols that soften and smooth the skin, increase viscosity, and stabilize the emulsion.[3][4] |
| Sodium Cocoyl Isethionate | Surfactant (Cleansing Agent) | 5-20% (in facial cleansers) | A mild, coconut-derived anionic surfactant that effectively cleanses without significantly disrupting the skin barrier.[5][6][7][8] |
| Propylene Glycol / Butylene Glycol | Humectant, Solvent, Penetration Enhancer | 1-10% | Attracts moisture to the skin, dissolves other ingredients, and can enhance the penetration of active substances. |
| Niacinamide (Vitamin B3) | Skin Barrier Function, Anti-inflammatory | ~1% (in some formulations) | Stimulates the synthesis of ceramides and other intercellular lipids, improving barrier function and reducing inflammation.[9] |
| Panthenol (Pro-vitamin B5) | Humectant, Soothing | 0.5-5% | Attracts and holds moisture, and has been shown to have soothing and barrier-improving properties. |
Table 2: Core Ingredients in this compound Moisturizers
| Ingredient | Function | Typical Concentration Range | Mechanism of Action |
| Water (Aqua) | Solvent | > 50% | The primary vehicle for other ingredients. |
| Glycerin | Humectant | 5-20% | A highly effective humectant that draws moisture into the stratum corneum, improving skin hydration and barrier function.[1][2][10][11] |
| Petrolatum | Occlusive | 5-30% or higher in therapeutic creams | Forms a hydrophobic barrier on the skin's surface, significantly reducing transepidermal water loss (TEWL) and protecting the skin.[12][13][14][15][16] |
| Dimethicone | Occlusive, Emollient | 1-30% (as a skin protectant) | A silicone-based polymer that forms a gas-permeable barrier to prevent water loss while providing a smooth, non-greasy feel.[17][18][19][20] |
| Cetearyl Alcohol / Cetyl Alcohol / Stearyl Alcohol | Emollient, Thickener, Emulsifier | 1-10% | Fatty alcohols that contribute to the creamy texture, soften the skin, and stabilize the formulation.[3][4] |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.1-1% | A stable form of Vitamin E that helps protect the skin from oxidative stress. |
| Niacinamide (Vitamin B3) | Skin Barrier Function, Anti-inflammatory | <1-1% | Enhances ceramide synthesis, leading to improved skin barrier integrity and reduced moisture loss.[9] |
| Panthenol (Pro-vitamin B5) | Humectant, Soothing | 0.5-5% | Hydrates the skin and has a soothing effect, aiding in the maintenance of a healthy skin barrier. |
| Sweet Almond Oil / Sunflower Seed Oil | Emollient | 1-5% | Natural oils rich in fatty acids that help to soften and nourish the skin.[21] |
Signaling Pathways and Mechanisms of Action
The efficacy of key ingredients in this compound formulations can be understood through their interaction with the skin's biological structures and pathways.
Niacinamide's Role in Skin Barrier Enhancement
Niacinamide plays a crucial role in maintaining a healthy skin barrier by influencing the synthesis of key lipids in the stratum corneum.
Caption: Niacinamide's mechanism of action in enhancing skin barrier function.
Experimental Protocols for Efficacy and Safety Assessment
The clinical efficacy and safety of this compound products are evaluated using a variety of standardized biophysical and clinical assessment methods. The following are detailed methodologies from studies that have specifically investigated this compound products.
Assessment of Skin Barrier Function and Hydration
Objective: To evaluate the effect of a cleanser or moisturizer on skin barrier function and hydration levels.
Methodology based on clinical trials of this compound products: [22][23][24][25][26][27][28]
-
Study Design: A randomized, controlled, and often double-blind or observer-blind study. A split-face or split-body design is frequently used, where one side is treated with the test product and the other serves as a control (e.g., no treatment or a standard comparator).
-
Subject Population: Individuals with healthy skin, sensitive skin, or specific skin conditions like atopic dermatitis or rosacea.
-
Washout Period: A period (e.g., 2 weeks) where subjects use a standard, neutral cleanser to establish a baseline.[24][25][26]
-
Treatment Period: A defined period (e.g., 2 to 8 weeks) of product application, typically twice daily.[22][24][25][26][29]* Biophysical Measurements:
-
Transepidermal Water Loss (TEWL): Measured using an evaporimeter (e.g., Tewameter®) to assess the integrity of the skin barrier. Lower TEWL values indicate a more intact barrier. [22][23][24][25][26][27][28] * Skin Hydration (Corneometry): Measured using a corneometer to determine the water content of the stratum corneum. Higher corneometry values indicate better skin hydration. [23][24][25][26][27][28] * Skin pH: Measured using a skin pH meter to assess the acidity of the skin surface, which is crucial for barrier function.
-
-
Clinical Assessments:
-
Investigator's Global Assessment (IGA): A dermatologist's evaluation of overall skin condition, often on a graded scale.
-
Subject's Global Assessment (SGA): The participant's self-assessment of their skin's condition.
-
Scoring of Specific Parameters: Evaluation of erythema, scaling, dryness, roughness, and desquamation on a numerical scale. [23]* Data Analysis: Statistical analysis is performed to compare changes from baseline and between the treated and control sites.
-
Caption: A typical experimental workflow for assessing skin barrier function and hydration.
Skin Irritation and Sensitization Potential
Objective: To determine the potential of a product to cause skin irritation or allergic contact dermatitis.
Methodology:
-
Patch Testing:
-
Procedure: A small amount of the product is applied to a patch, which is then affixed to the skin (usually the back) for a specified period (e.g., 48 hours). [16] * Readings: The skin is evaluated for signs of reaction (erythema, edema, papules, vesicles) at specific time points after patch removal (e.g., 48 and 96 hours). [16] * Controls: Positive (known irritant) and negative (vehicle) controls are often included.
-
-
Repeat Insult Patch Test (RIPT):
-
Induction Phase: The product is repeatedly applied to the same skin site over several weeks to induce sensitization.
-
Challenge Phase: After a rest period, the product is applied to a new skin site to see if a delayed hypersensitivity reaction occurs.
-
-
Lactic Acid Stinging Test:
-
Objective: To assess subjective skin irritation in individuals with sensitive skin.
-
Procedure: A lactic acid solution is applied to the nasolabial folds, and subjects rate the intensity of stinging on a scale. The test product is applied prior to the lactic acid to evaluate its ability to reduce stinging. [30]
-
Caption: A generalized workflow for a human patch test protocol.
Conclusion
The core ingredients in this compound products are selected for their well-established safety and efficacy in maintaining and supporting the skin's natural barrier. The formulations are centered around a synergistic blend of humectants, emollients, and occlusives, with gentle surfactants used in their cleansing products. The scientific principles behind these formulations are validated through rigorous clinical and dermatological testing, employing standardized biophysical and clinical assessment methodologies. This in-depth analysis provides a foundational understanding of the science that underpins the this compound brand's reputation for gentle and effective skincare. Further research into the specific interactions between these ingredients within the final formulations could provide even greater insights into their mechanisms of action.
References
- 1. droracle.ai [droracle.ai]
- 2. Glycerin (Explained + Products) [incidecoder.com]
- 3. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 4. This compound Gentle Skin Cleansear ingredients (Explained) [incidecoder.com]
- 5. stokkee.com [stokkee.com]
- 6. humblebeeandme.com [humblebeeandme.com]
- 7. paulaschoice.co.uk [paulaschoice.co.uk]
- 8. Sodium Cocoyl Isethionate (Explained + Products) [incidecoder.com]
- 9. reddit.com [reddit.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. allanchem.com [allanchem.com]
- 12. Zoe Diana Draelos, MD - Articles - Moisturizers [zoedraelos.com]
- 13. cerave.com [cerave.com]
- 14. prequelskin.com [prequelskin.com]
- 15. skintherapy.com [skintherapy.com]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. prequelskin.com [prequelskin.com]
- 18. Dimethicone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cir-safety.org [cir-safety.org]
- 20. Dimethicone: What to Know About Silicones in Cosmetic Products [healthline.com]
- 21. This compound Moisturising Cream ingredients (Explained) [incidecoder.com]
- 22. The Effects of Common Over-the-Counter Moisturizers on Skin Barrier Function: A Randomized, Observer-Blind, Within-Patient, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea. | Semantic Scholar [semanticscholar.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Study of Adjuvant Sensitive-Skin Cleansing and Moisturizing Regimen in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 30. researchgate.net [researchgate.net]
Cetaphil formulation chemical breakdown
An In-depth Technical Guide to the Core Formulation of Cetaphil
This guide provides a detailed chemical breakdown of the core formulations of this compound products, with a focus on the Gentle Skin Cleanser and Moisturizing Lotion. It is intended for researchers, scientists, and drug development professionals, offering insights into the ingredients, their mechanisms of action, and the scientific evidence supporting their efficacy.
Core Formulation Philosophy
This compound's formulation philosophy centers on creating gentle, non-irritating, and effective skincare for sensitive skin.[1] This is achieved through the use of a limited number of ingredients, avoidance of common irritants like fragrances and soaps, and the inclusion of ingredients that support the skin's natural barrier function.[1][2] The brand partners with dermatologists and has conducted numerous clinical studies to ensure the safety and efficacy of its products.[1]
Chemical Breakdown of Core Products
The following sections detail the ingredient profiles of two of this compound's most iconic products. The formulations have evolved, with newer versions incorporating additional beneficial ingredients like niacinamide and panthenol.
This compound Gentle Skin Cleanser
The Gentle Skin Cleanser is a cornerstone of the this compound brand, known for its mild, soap-free cleansing action.[2]
Ingredient Profile (Newer Formulation)
| Ingredient | Function | Typical Concentration Range (%) |
| Water (Aqua) | Solvent | > 50 |
| Glycerin | Humectant, Skin-identical ingredient | 3-20 |
| Cetearyl Alcohol | Emollient, Viscosity controlling, Emulsifying, Surfactant | 2-3[2][3][4][5] |
| Panthenol | Soothing, Moisturizer/Humectant | 1-5 |
| Niacinamide | Anti-acne, Skin brightening, Cell-communicating ingredient | 2-5 |
| Pantolactone | Moisturizer/Humectant | < 1 |
| Xanthan Gum | Viscosity controlling | 0.1-1 |
| Sodium Cocoyl Isethionate | Surfactant/Cleansing | 1-10 |
| Sodium Benzoate | Preservative | 0.1-0.5 |
| Citric Acid | Buffering, pH adjuster | < 0.1 |
Note: The original formulation of the Gentle Skin Cleanser contained ingredients such as Cetyl Alcohol, Propylene Glycol, Sodium Lauryl Sulfate, and Stearyl Alcohol.
This compound Moisturizing Lotion
The Moisturizing Lotion is designed to provide long-lasting hydration for dry, sensitive skin.
Ingredient Profile (Newer Formulation)
| Ingredient | Function | Typical Concentration Range (%) |
| Water (Aqua) | Solvent | > 50 |
| Glycerin | Humectant, Skin-identical ingredient | 5-20 |
| Isopropyl Palmitate | Emollient | 1-10 |
| Cetearyl Alcohol | Emollient, Emulsifying, Viscosity controlling | 1-5 |
| Ceteareth-20 | Emulsifying, Surfactant | 1-3 |
| Panthenol | Soothing, Moisturizer/Humectant | 1-5 |
| Niacinamide | Anti-acne, Skin brightening, Cell-communicating ingredient | 2-5 |
| Tocopheryl Acetate | Antioxidant | 0.1-1 |
| Dimethicone | Emollient, Skin conditioning | 1-5 |
| Persea Gratissima (Avocado) Oil | Emollient, Antioxidant | 1-5 |
| Helianthus Annuus (Sunflower) Seed Oil | Emollient | 1-5 |
| Glyceryl Stearate | Emollient, Emulsifying | 1-3 |
| Sodium Benzoate | Preservative | 0.1-0.5 |
| Benzyl Alcohol | Preservative, Solvent | < 1 |
| Citric Acid | Buffering, pH adjuster | < 0.1 |
| Pantolactone | Moisturizer/Humectant | < 1 |
Mechanism of Action of Key Ingredient Classes
Surfactant System
The cleansing action of this compound's Gentle Skin Cleanser relies on a mild surfactant system. In newer formulations, Sodium Cocoyl Isethionate is a key cleansing agent, known for its gentleness and minimal impact on the skin barrier.[2][3] It is an anionic surfactant derived from coconut oil.[6] Fatty alcohols like Cetearyl Alcohol also contribute to the cleansing and emulsifying properties of the formulation.[3] This combination allows for the effective removal of dirt and impurities without stripping the skin of its natural oils.[3]
Humectants
Humectants attract and retain water in the stratum corneum. Glycerin is a primary humectant in many this compound products, recognized for its ability to keep skin lipids in a healthy state and protect against irritation.[3][5] Panthenol (Pro-Vitamin B5) also functions as a humectant and has soothing properties.[7]
Emollients
Emollients soften and smooth the skin by filling the spaces between corneocytes. Fatty alcohols , such as Cetearyl Alcohol and Stearyl Alcohol , are key emollients in this compound formulations.[8][9][10][11] They form a protective barrier on the skin's surface to prevent moisture loss.[10] Other emollients found in this compound products include Hydrogenated Polyisobutene , Dimethicone , and natural oils like Avocado Oil and Sunflower Seed Oil .[12]
Active Ingredients: Niacinamide
Niacinamide (Vitamin B3) is a key active ingredient in many newer this compound formulations, offering multiple benefits for the skin.[7]
Signaling Pathways of Niacinamide
Niacinamide's effects are mediated through its role as a precursor to the coenzymes NAD+ and NADP+.[13][14] These coenzymes are crucial for various cellular processes, including:
-
Skin Barrier Enhancement: Niacinamide stimulates the synthesis of ceramides, free fatty acids, and cholesterol, which are essential components of the skin barrier.[14]
-
Anti-inflammatory Effects: It can regulate the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[14] Niacinamide also inhibits the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in controlling the NF-κB-mediated transcription of signaling molecules involved in inflammation.[15]
-
Hyperpigmentation Reduction: Niacinamide interferes with the transfer of melanosomes from melanocytes to keratinocytes, thus reducing hyperpigmentation.[13]
-
Antioxidant Properties: As a precursor to NADH and NADPH, it contributes to the skin's antioxidant defense system.[13]
Signaling pathways influenced by niacinamide in the skin.
Experimental Protocols for Efficacy Assessment
Clinical studies on this compound products often assess their impact on skin barrier function. Key parameters measured include Transepidermal Water Loss (TEWL) and skin capacitance (a measure of hydration).[16][17][18]
Measurement of Transepidermal Water Loss (TEWL) and Skin Capacitance
Objective: To evaluate the effect of a topical product on skin barrier integrity and hydration.
Materials:
-
Tewameter® (e.g., TM300) for TEWL measurement[19]
-
Corneometer® (e.g., CM825) for skin capacitance measurement[19]
-
Test product (e.g., this compound Moisturizing Lotion)
-
Control (no treatment or vehicle)
-
Climate-controlled room (constant temperature and humidity)
Protocol:
-
Subject Acclimatization: Subjects acclimatize in a climate-controlled room for at least 30 minutes before measurements.
-
Baseline Measurements:
-
Define test areas on the volar forearm.
-
Measure baseline TEWL and skin capacitance in the test areas.
-
-
Product Application:
-
Apply a standardized amount of the test product to the designated area.
-
Leave a control area untreated.
-
-
Post-Application Measurements:
-
Measure TEWL and skin capacitance at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
-
Data Analysis:
-
Compare the changes in TEWL and skin capacitance from baseline between the treated and control sites. A decrease in TEWL indicates improved barrier function, while an increase in skin capacitance signifies increased hydration.
-
Workflow for assessing skin barrier function.
Conclusion
The core formulation of this compound products is built upon a foundation of well-researched, gentle, and effective ingredients. The minimalist approach, focusing on maintaining and improving the skin's natural barrier, is a key reason for its long-standing recommendation by dermatologists. The evolution of their formulations to include active ingredients like niacinamide demonstrates a commitment to incorporating scientific advancements to further benefit sensitive skin. The mechanisms of action of the key ingredient classes—mild surfactants, effective humectants, and barrier-repairing emollients—work synergistically to cleanse, hydrate, and protect the skin. The experimental evidence from clinical studies, often measuring parameters like TEWL and skin capacitance, provides quantitative support for the efficacy of these formulations in maintaining skin health. This in-depth understanding of this compound's chemical breakdown and formulation strategy is valuable for professionals in the fields of dermatology, cosmetic science, and drug development.
References
- 1. Transepidermal water loss and skin conductance as barrier integrity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Gentle Skin Cleansear ingredients (Explained) [incidecoder.com]
- 3. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 4. This compound Hydrating Foaming Cream Cleanser ingredients (Explained) [incidecoder.com]
- 5. This compound Facial Wash this compound Gentle Cleanser ingredients (Explained) [incidecoder.com]
- 6. This compound Gentle Skin Cleanser (Ingredients Explained) [skinsort.com]
- 7. This compound.com [this compound.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. jiuanchemical.com [jiuanchemical.com]
- 10. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
- 11. goldenagri.com.sg [goldenagri.com.sg]
- 12. This compound Moisturizing Lotion (new Formula 2021) ingredients (Explained) [incidecoder.com]
- 13. Niacinamide: A Multi-functional Cosmeceutical Ingredient [practicaldermatology.com]
- 14. clinikally.com [clinikally.com]
- 15. Niacinamide - mechanisms of action and its topical use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Capacitance and transepidermal water loss after soaking in water for different durations: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Cetaphil on the Skin Barrier
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the mechanisms through which Cetaphil® formulations support and enhance the function of the skin barrier. This compound's efficacy is rooted in a formulation philosophy that combines gentle cleansing with a synergistic blend of key active ingredients, including Niacinamide, Panthenol, Glycerin, and Tocopherol. These components work in concert to hydrate the stratum corneum, upregulate the synthesis of essential barrier lipids and proteins, provide anti-inflammatory effects, and protect against oxidative stress. This guide details the molecular pathways influenced by these ingredients, presents quantitative data from clinical evaluations, and outlines the standard experimental protocols used to substantiate these claims.
The Stratum Corneum: The Foundation of Skin Barrier Function
The skin's primary protective function is executed by its outermost layer, the stratum corneum (SC). Structurally analogized to a "brick and mortar" model, the SC consists of anucleated corneocytes ("bricks") embedded in a continuous matrix of intercellular lipids ("mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the barrier's integrity, preventing transepidermal water loss (TEWL), and protecting against the ingress of external irritants and allergens.[1][2] Within the corneocytes, a complex mixture of hygroscopic compounds known as the Natural Moisturizing Factor (NMF), derived from the breakdown of the protein filaggrin, actively retains water, ensuring adequate hydration of the SC.[3] A compromised barrier, characterized by disorganized lipids and depleted NMF, leads to conditions such as dryness, irritation, and heightened sensitivity.[4][5]
This compound's Formulation Philosophy: A Multi-Pronged Approach to Barrier Support
This compound's product formulations are developed based on extensive scientific research and clinical studies to ensure efficacy and tolerability for sensitive skin.[5][6] The core strategy is to defend against five key signs of skin sensitivity: dryness, irritation, roughness, tightness, and a weakened skin barrier.[5][6] This is achieved through:
-
Gentle Cleansing: Formulations are typically non-alkaline and non-irritating, designed to cleanse the skin of impurities without stripping its natural lipid components, thereby preserving barrier integrity from the first step of a skincare regimen.[7][8]
-
Synergistic Active Ingredients: A blend of dermatologist-backed ingredients is utilized to actively improve the skin's resilience. The primary actives—Glycerin, Niacinamide, and Panthenol—work through distinct yet complementary pathways to hydrate, repair, and soothe the skin.[6] Tocopherol is often included for its antioxidant properties.
Molecular Mechanisms of Action of Key Active Ingredients
The efficacy of this compound in reinforcing the skin barrier is attributable to the specific molecular actions of its key ingredients.
Glycerin: The Hydration Foundation
Glycerin is a potent humectant that plays a critical role in maintaining SC hydration.[[“]][10] Its mechanism involves several actions:
-
Water Retention: It attracts and binds water from the deeper epidermal layers and the external environment, establishing a water reservoir within the SC.[1][10]
-
Lipid Phase Modulation: Glycerin can inhibit the phase transition of SC lipids from a liquid crystalline to a less functional solid gel state, which helps maintain barrier flexibility and reduce water loss.[11][12]
-
Aquaporin-3 Interaction: It is transported into epidermal cells via aquaporin-3 (AQP3) channels, which are crucial for water and glycerol transport, thereby playing a role in the skin's natural hydration processes.[11][12]
Niacinamide (Vitamin B3): The Barrier Architect
Niacinamide is a versatile ingredient that directly enhances the skin's barrier structure and provides anti-inflammatory benefits.[13]
-
Lipid Synthesis Upregulation: It stimulates the synthesis of key barrier lipids, including ceramides, free fatty acids, and cholesterol, in the stratum corneum.[13][14][15] This directly reinforces the "mortar" of the skin barrier, leading to reduced TEWL.
-
Protein Expression: Niacinamide has been shown to upregulate the expression of essential proteins for corneocyte maturation, such as filaggrin and involucrin, which are critical for a fully integral barrier.[15]
-
Cellular Energy Precursor: As a precursor to nicotinamide adenine dinucleotide (NAD+), it is vital for cellular energy production (ATP) and DNA repair, supporting overall skin homeostasis.[14][15][[“]]
Panthenol (Pro-Vitamin B5): The Soothing Repairer
Panthenol is known for its moisturizing, soothing, and barrier-repairing properties.[17][18]
-
Metabolic Conversion: Upon topical application, panthenol penetrates the skin and is rapidly converted to pantothenic acid.[19][20]
-
Coenzyme A Precursor: Pantothenic acid is an essential component of Coenzyme A (CoA), a pivotal coenzyme in cellular metabolism, including the synthesis and oxidation of fatty acids.[20][21] By supporting CoA levels, panthenol facilitates the synthesis of lipids crucial for barrier integrity.
-
Humectant Action: Like glycerin, panthenol also acts as a humectant, attracting and holding water in the skin, which contributes to its softness and elasticity.[4][17]
Tocopherol (Vitamin E): The Protective Antioxidant
Tocopherol is a lipid-soluble antioxidant that is a primary defender against oxidative stress within the skin.[2][22]
-
Free Radical Scavenging: Its primary mechanism is the neutralization of reactive oxygen species (ROS). It donates a hydrogen atom to lipid peroxyl radicals, halting the chain reaction of lipid peroxidation that can damage cell membranes and the integrity of the SC lipid matrix.[2][22]
-
Barrier Protection: By preventing the oxidation of key lipids in the stratum corneum, tocopherol helps maintain the structural and functional integrity of the skin barrier.[2][23]
Quantitative Efficacy Data
Clinical studies objectively measure the impact of this compound products on skin barrier function using bioengineering techniques. The data consistently demonstrates maintenance or improvement of barrier integrity.
Table 1: Summary of Clinical Trial Data on this compound Formulations
| Product Studied | Population | Key Parameters Measured | Results | Citation(s) |
|---|---|---|---|---|
| This compound Gentle Skin Cleanser | 30 patients with mild to moderate rosacea | Transepidermal Water Loss (TEWL), Corneometry | No significant increase in TEWL over 2 weeks, indicating no barrier damage. Skin hydration was maintained. | [7][8] |
| This compound® Restoraderm® System (Wash & Moisturizer) | Infants (up to 12 months) | TEWL, Skin Electrical Capacitance (Hydration) | Protocol designed to measure barrier function at 3, 6, and 12 months to assess preventative effects on barrier development. | [24] |
| this compound Moisturizing Cream | 296 adult patients (Systematic Review) | Not specified in abstract | Included in a systematic review of moisturizers for atopic dermatitis, indicating clinical relevance in barrier-compromised conditions. |[3] |
Key Experimental Protocols
The validation of skin barrier claims relies on standardized, non-invasive measurement techniques.
Measurement of Transepidermal Water Loss (TEWL)
-
Principle: TEWL quantifies the rate of water vapor diffusing from the stratum corneum into the environment, measured in g/m²/h. An increase in TEWL is a direct indicator of impaired barrier function.[25][26]
-
Apparatus: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used. The probe houses sensors that detect the water vapor pressure gradient just above the skin surface.[25][27]
-
Methodology:
-
Acclimatization: Subjects rest for 15-20 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).[28]
-
Baseline Measurement: The probe is placed perpendicularly on the designated skin site without excessive pressure. Multiple readings are taken to establish a stable baseline.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.[28]
-
Post-Application Measurements: TEWL is measured at predefined time points (e.g., 1, 2, 4, 8, 24 hours) to assess the product's effect on water retention.
-
Assessment of Stratum Corneum Hydration (Corneometry)
-
Principle: This technique measures the electrical capacitance of the skin. Since water has a higher dielectric constant than other skin components, the measured capacitance correlates directly with the hydration level of the stratum corneum.[29][30]
-
Apparatus: A Corneometer® (e.g., CM 825) with a probe that applies a low-voltage electric field to the skin surface.[31]
-
Methodology:
-
Acclimatization: Subjects acclimatize under the same controlled conditions as for TEWL.
-
Baseline Measurement: The probe is pressed onto the skin with constant pressure. The instrument provides a reading in arbitrary units (A.U.), where higher values indicate greater hydration.[32]
-
Product Application: The test product is applied.
-
Post-Application Measurements: Readings are taken at specified intervals to quantify changes in skin hydration over time.
-
Analysis of Stratum Corneum Lipids
-
Principle: To directly assess changes in the lipid composition of the SC (ceramides, cholesterol, fatty acids) following product application.
-
Apparatus: High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS).[33][34]
-
Methodology:
-
Sample Collection: The uppermost layers of the SC are collected non-invasively, typically using adhesive tape stripping or cyanoacrylate skin surface biopsies.
-
Lipid Extraction: Lipids are extracted from the collected samples using organic solvents (e.g., a chloroform/methanol mixture).
-
Derivatization (Optional but common): Samples may be derivatized (e.g., silylation) to increase the volatility of lipid molecules for gas chromatography.[35]
-
HTGC-MS Analysis: The extracted lipids are separated by the gas chromatograph based on their boiling points and then identified and quantified by the mass spectrometer.[33][34]
-
Conclusion
The mechanism of action of this compound on the skin barrier is a scientifically grounded, multi-faceted process. It moves beyond simple moisturization to actively engage with the biological pathways responsible for barrier homeostasis. By employing gentle, non-stripping cleansing and delivering a synergistic complex of Glycerin, Niacinamide, Panthenol, and Tocopherol, this compound formulations effectively enhance skin hydration, stimulate the production of crucial lipids and proteins, and provide antioxidant protection. This integrated approach restores and maintains the integrity of the stratum corneum, making this compound a clinically proven solution for improving the resilience of sensitive and compromised skin.[6]
References
- 1. cosmethicallyactive.com [cosmethicallyactive.com]
- 2. echemi.com [echemi.com]
- 3. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panthenol: Uses, safety, and risks [medicalnewstoday.com]
- 5. This compound.com [this compound.com]
- 6. This compound.com [this compound.com]
- 7. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. yourdermstore.com [yourdermstore.com]
- 11. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. prescription-professional.nl [prescription-professional.nl]
- 14. westernrepublic.com [westernrepublic.com]
- 15. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Panthenol Explained: How It Nourishes and Repairs Your Skin | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 18. This compound.com [this compound.com]
- 19. cosmeticscience.net [cosmeticscience.net]
- 20. Use of Dexpanthenol for Atopic Dermatitis—Benefits and Recommendations Based on Current Evidence [mdpi.com]
- 21. What is the mechanism of Dexpanthenol? [synapse.patsnap.com]
- 22. gutenmoin.co [gutenmoin.co]
- 23. babacare.de [babacare.de]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 29. thekingsleyclinic.com [thekingsleyclinic.com]
- 30. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scielo.br [scielo.br]
- 32. scielo.br [scielo.br]
- 33. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. lipidmaps.org [lipidmaps.org]
A Deep Dive into the Core Excipients of Cetaphil Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core excipients found in popular Cetaphil products. This compound, a brand often recommended by dermatologists for sensitive skin, owes much of its efficacy and tolerability to the careful selection and combination of its inactive ingredients. This document will elucidate the functions of these excipients, present available data in a structured format, and propose relevant experimental protocols for their evaluation.
Core Excipient Functional Classification
The excipients in this compound products can be broadly categorized into several key functional classes. These ingredients work synergistically to deliver the desired cleansing, moisturizing, and skin-protecting properties of the final formulations.
| Functional Class | Excipient Examples Found in this compound Products | Primary Functions |
| Emollients | Cetyl Alcohol, Stearyl Alcohol, Cetearyl Alcohol, Petrolatum, Dicaprylyl Ether, Dimethicone, Sweet Almond Oil, Sunflower Seed Oil | Form an occlusive layer on the skin to prevent water loss, soften and smooth the skin's surface.[1][2][3][4][5] |
| Humectants | Glycerin, Propylene Glycol, Panthenol, Pantolactone | Attract and retain moisture from the atmosphere and deeper skin layers to hydrate the stratum corneum.[2][6][7][8] |
| Surfactants (Cleansing Agents) | Sodium Lauryl Sulfate, Sodium Cocoyl Isethionate, Cocamidopropyl Betaine, Disodium Laureth Sulfosuccinate, Sodium Cocoamphoacetate | Reduce surface tension between oil and water to lift dirt and oils from the skin for easy rinsing.[4][6] |
| Emulsifiers | Cetearyl Alcohol, Ceteareth-20, Glyceryl Stearate, PEG-30 Stearate, Polyglyceryl-4 Laurate | Stabilize oil-in-water or water-in-oil formulations, preventing separation of ingredients.[1][4][7][9][10][11] |
| Thickeners/Viscosity Control | Cetyl Alcohol, Stearyl Alcohol, Cetearyl Alcohol, Carbomer, Acrylates/C10-30 Alkyl Acrylate Crosspolymer, Xanthan Gum | Increase the viscosity of the product for a desirable texture and to ensure stability.[1][12][6][8][13][14][15][16] |
| pH Adjusters/Buffers | Citric Acid, Sodium Hydroxide, Triethanolamine | Establish and maintain the pH of the product to ensure stability and compatibility with the skin's natural pH.[1][6][17][18][19][20][21] |
| Preservatives | Methylparaben, Propylparaben, Butylparaben, Sodium Benzoate, Benzyl Alcohol, Phenoxyethanol | Prevent the growth of bacteria, yeast, and mold in the product, ensuring its safety and longevity.[22][23][24][25][26][27][28][29][30][31][32][33][34][35] |
| Skin-Conditioning Agents | Niacinamide, Panthenol, Tocopheryl Acetate (Vitamin E), Allantoin | Provide additional benefits to the skin such as soothing, antioxidant protection, and barrier support.[6][7][8][10][36][37] |
In-Depth Analysis of Key Excipients
Fatty Alcohols: Cetyl, Stearyl, and Cetearyl Alcohol
These long-chain alcohols are fundamental to the texture and emollient properties of many this compound moisturizers and cleansers.[2][4] Unlike short-chain alcohols which can be drying, fatty alcohols are non-irritating and beneficial for dry skin.[4]
-
Function: They act as emollients, forming a lipid layer that helps to lock in moisture.[2] They also contribute to the viscosity of the product and act as co-emulsifiers, stabilizing the formulation.[4][20]
-
Mechanism of Action: Their long hydrocarbon chains are lipophilic, allowing them to integrate into the stratum corneum, reinforcing the skin's natural barrier and reducing transepidermal water loss (TEWL).
Humectants: Glycerin and Propylene Glycol
Glycerin and propylene glycol are classic humectants that draw water to the skin.
-
Glycerin: A highly effective humectant, glycerin can attract its weight in water, significantly increasing skin hydration.[33] It is a component of the skin's natural moisturizing factor (NMF) and helps to maintain a healthy skin barrier.[33]
-
Propylene Glycol: In addition to its humectant properties, propylene glycol can also enhance the penetration of other ingredients into the skin.[2] It also has antimicrobial properties that can contribute to the preservation of the product.[2]
Surfactants in this compound Cleansers
The choice of surfactants is critical to the gentle nature of this compound cleansers.
-
Sodium Lauryl Sulfate (SLS): In some older formulations of the Gentle Skin Cleanser, SLS is used. While it is an effective cleansing agent, it can be irritating to some individuals.[2][38]
-
Milder Surfactants: Newer formulations and other cleansers like the Daily Facial Cleanser utilize milder surfactants such as Sodium Cocoyl Isethionate, Cocamidopropyl Betaine, Disodium Laureth Sulfosuccinate, and Sodium Cocoamphoacetate.[12][6][39] These provide effective cleansing with a lower potential for irritation.
Preservative Systems: Parabens and Paraben-Free Alternatives
Preservatives are essential for preventing microbial contamination in water-based formulations.
-
Parabens (Methylparaben, Propylparaben, Butylparaben): These have been widely used for their broad-spectrum antimicrobial activity and are effective at low concentrations.[23][24][25][26][30][31][32][35]
-
Paraben-Free Alternatives: In response to consumer preferences, many this compound products now utilize alternative preservatives like Sodium Benzoate, Benzyl Alcohol, and Phenoxyethanol.[22][27][29][33][34]
Experimental Protocols
Evaluation of Skin Hydration and Barrier Function
Objective: To quantify the moisturizing efficacy of a this compound lotion and its effect on the skin's barrier function.
Methodology:
-
Corneometry: Measures the hydration level of the stratum corneum by assessing its electrical capacitance. Higher capacitance corresponds to higher water content.
-
Transepidermal Water Loss (TEWL): A measure of the rate of water vapor diffusing from the skin into the atmosphere. A lower TEWL indicates a more intact skin barrier.
Protocol:
-
Subject Recruitment: A cohort of subjects with self-perceived dry skin is recruited.
-
Baseline Measurements: Baseline corneometry and TEWL readings are taken from a designated area on the forearm of each subject.
-
Product Application: A standardized amount of the this compound lotion is applied to the test area.
-
Post-Application Measurements: Corneometry and TEWL measurements are repeated at set time intervals (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically analyzed.
Assessment of Cleanser Mildness
Objective: To evaluate the mildness of a this compound cleanser and its potential for skin irritation.
Methodology:
-
Patch Testing: A standard method to determine if a substance causes skin irritation.
-
Zein Test: An in vitro method to assess the harshness of surfactants. Zein, a corn protein, is insoluble in water but becomes soluble in the presence of denaturing surfactants. The amount of dissolved zein correlates with the surfactant's potential for irritation.
Protocol (Zein Test):
-
Preparation of Solutions: Prepare standardized aqueous solutions of the this compound cleanser and a positive control (e.g., a known harsh surfactant).
-
Incubation with Zein: Add a fixed amount of zein powder to each solution and incubate with stirring for a specified time.
-
Quantification of Solubilized Zein: Centrifuge the samples and measure the protein concentration in the supernatant using a spectrophotometric method (e.g., Bradford assay).
-
Data Analysis: Compare the amount of solubilized zein by the this compound cleanser to the positive control. A lower value indicates greater mildness.
Visualizations
Caption: Interaction of core excipients with the skin.
Caption: Workflow for evaluating moisturizing efficacy.
This guide provides a foundational understanding of the key excipients in this compound products and their respective functions. The careful formulation of these ingredients contributes significantly to the brand's reputation for gentle and effective skincare. Further research into the specific concentrations and synergistic effects of these excipients would provide even greater insight into their dermatological benefits.
References
- 1. This compound Moisturizing Cream ingredients (Explained) [incidecoder.com]
- 2. This compound Gentle Skin Cleanser (Ingredients Explained) [skinsort.com]
- 3. This compound Moisturizing Cream (Ingredients Explained) [skinsort.com]
- 4. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 5. This compound Moisturizing Cream Face & Body ingredients (Explained) [incidecoder.com]
- 6. This compound Daily Facial Cleanser ingredients (Explained) [incidecoder.com]
- 7. This compound Moisturizing Lotion ingredients (Explained) [incidecoder.com]
- 8. This compound Moisturizing Cream ingredients (Explained) [incidecoder.com]
- 9. sincereskincare.com [sincereskincare.com]
- 10. This compound Moisturizing Lotion (new Formula 2021) ingredients (Explained) [incidecoder.com]
- 11. deascal.com [deascal.com]
- 12. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 13. specialchem.com [specialchem.com]
- 14. clinikally.com [clinikally.com]
- 15. Understanding Carbomer: The Versatile Polymer for Cosmetics, Pharmaceuticals, and Industrial Applications [jindunchemical.com]
- 16. 3vsigmausa.com [3vsigmausa.com]
- 17. ases.in [ases.in]
- 18. clinikally.com [clinikally.com]
- 19. echemi.com [echemi.com]
- 20. us.typology.com [us.typology.com]
- 21. Triethanolamine for Skin: Uses in Skincare Explained [elchemy.com]
- 22. specialchem.com [specialchem.com]
- 23. specialchem.com [specialchem.com]
- 24. Methylparabens: Uses and safety [medicalnewstoday.com]
- 25. Methylparaben: Where to Find It, Its Effects, and More [webmd.com]
- 26. Butylparaben - Wikipedia [en.wikipedia.org]
- 27. us.shoprythm.com [us.shoprythm.com]
- 28. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 29. nimbasia.com [nimbasia.com]
- 30. cosmileeurope.eu [cosmileeurope.eu]
- 31. specialchem.com [specialchem.com]
- 32. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. paulaschoice.co.uk [paulaschoice.co.uk]
- 34. Uses of Sodium Benzoate in food and cosmetics industry | Foodcom S.A. [foodcom.pl]
- 35. beautydecoded.com [beautydecoded.com]
- 36. This compound.com.sg [this compound.com.sg]
- 37. This compound.com [this compound.com]
- 38. This compound Gentle Skin Cleanser Ingredients - IngredientSpy.com [ingredientspy.com]
- 39. This compound Daily Facial Cleanser (Ingredients Explained) [skinsort.com]
The Scientific Legacy of Cetaphil: A Dermatological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since its inception in 1947 by a Texas pharmacist, Cetaphil has evolved from a simple cleansing lotion to a globally recognized brand synonymous with gentle and effective skincare, particularly for sensitive skin.[1][2][3] This in-depth guide explores the brand's history through the lens of dermatological research, detailing the clinical evidence and experimental methodologies that have substantiated its reputation. This compound's commitment to science is underscored by over 550 clinical studies involving more than 32,000 patients, ensuring a strong foundation of efficacy and safety.[4][5] This document will delve into the core research that has shaped the development and understanding of this compound's product line, with a focus on its impact on skin barrier function.
Core Philosophy: A Foundation in Science
This compound's enduring success lies in its foundational philosophy of creating products that are gentle, non-irritating, and supportive of the skin's natural barrier.[2][3] This approach has been consistently validated through rigorous clinical testing. The brand's collaboration with dermatologists and the scientific community has been a cornerstone of its product development, ensuring that formulations are not only effective but also well-tolerated by even the most sensitive skin types.[4][5]
Key Ingredients and Their Mechanisms of Action
Recent reformulations of this compound's best-selling products have incorporated a dermatologist-backed blend of Niacinamide (Vitamin B3), Panthenol (Pro-Vitamin B5), and hydrating Glycerin.[6] These ingredients work synergistically to enhance the skin's natural barrier and improve its resilience.
-
Niacinamide (Vitamin B3): This versatile ingredient is known to improve the skin's barrier function by increasing the production of ceramides and free fatty acids.[7] It also plays a role in cellular energy production and has anti-inflammatory properties.[7]
-
Panthenol (Pro-Vitamin B5): Upon topical application, panthenol is converted to pantothenic acid, a component of Coenzyme A, which is essential for cellular metabolism and the synthesis of lipids and proteins crucial for the skin barrier.[8] It has been shown to be vital for keratinocyte proliferation and differentiation.[9][10]
-
Glycerin: A well-established humectant, glycerin attracts and retains moisture in the skin.[11] Its efficacy is linked to its ability to influence aquaporin-3, a channel in skin cells that facilitates water and glycerol transport, thereby improving skin hydration and barrier function.[11][12][13][14]
Clinical Research and Efficacy Data
This compound's product formulations have been the subject of numerous clinical trials, particularly in the context of compromised skin barrier conditions such as atopic dermatitis and rosacea. These studies have consistently demonstrated the brand's efficacy in improving skin hydration, reducing transepidermal water loss (TEWL), and alleviating the symptoms of sensitive skin.
Management of Rosacea
Clinical studies have shown that this compound products can be a valuable component of a skincare regimen for individuals with rosacea, a condition characterized by sensitive skin and a compromised skin barrier.
Table 1: Clinical Study of this compound Gentle Skin Cleanser in Patients with Rosacea [15]
| Parameter | Study Design | Duration | Participants | Key Findings |
| Skin Barrier Function and Rosacea Severity | Absence of rosacea therapy with a 2-week washout period. | 2 weeks | 30 patients with mild to moderate rosacea | No significant increase in TEWL, maintained skin hydration, and a significant reduction in investigator-assessed rosacea severity.[15] |
Management of Atopic Dermatitis
This compound products, particularly the Restoraderm line, have been studied for their role in managing atopic dermatitis (AD), a condition characterized by a dysfunctional skin barrier.
Table 2: Clinical Study of this compound Restoraderm in Young Children with Atopic Dermatitis [16][17]
| Parameter | Study Design | Duration | Participants | Key Findings |
| Reduction of Signs and Symptoms of Atopic Skin | Randomized study comparing body wash alone vs. body wash with moisturizer. | 12 weeks | 120 children (2-12 years old) with mild to moderate AD in remission. | The study aimed to evaluate the effect on reducing signs and symptoms of very dry atopic skin.[16][17] |
Table 3: Review of Randomized Controlled Trials of this compound Moisturizers in Atopic Dermatitis [18]
| Product | Study Design | Duration | Participants | Key Findings |
| This compound® RestoraDerm® Moisturizer (CRM) | Within-participant design (CRM on one leg, no moisturizer on the other). | 27 days | 20 patients | Statistically significant reduction in dryness and TEWL, and a significant improvement in skin hydration on the CRM-treated leg compared to the untreated leg.[18] |
Experimental Protocols
The clinical validation of this compound's products relies on standardized and rigorous experimental methodologies.
Transepidermal Water Loss (TEWL) Measurement
TEWL is a key indicator of skin barrier function, measuring the amount of water that passively evaporates through the skin.
-
Instrumentation: Commonly used instruments include the Tewameter (open chamber) and Vapometer (closed chamber).[19]
-
Procedure:
-
Acclimatization: Subjects acclimatize to a controlled environment (typically 22-25°C and 30-35% humidity) for at least 10 minutes with the test area of skin exposed.[20]
-
Measurement: The probe of the TEWL meter is placed on the skin surface to measure water vapor density.[19]
-
Standardization: Measurements are taken under standardized conditions to ensure accuracy and reproducibility.[6][20]
-
Corneometry for Skin Hydration Measurement
Corneometry measures the hydration level of the stratum corneum, the outermost layer of the skin.
-
Instrumentation: The Corneometer® CM 825 is a widely used device.[21][22]
-
Principle: The measurement is based on the electrical capacitance of the skin, which changes with its water content.[22]
-
Procedure:
-
Probe Application: A probe is placed in contact with the skin surface with a constant pressure.[22]
-
Reading: The instrument provides a reading in arbitrary units, with higher values indicating greater skin hydration.[23]
-
Standardization: Methodological variables are carefully controlled to ensure reliable and reproducible results.[21][24]
-
Split-Face Study Design
This design is frequently used in dermatological research to minimize inter-individual variability.
-
Principle: Two different treatments (or a treatment and a control) are applied to opposite sides of the same participant's face.[25][26][27][28]
-
Advantages: Each subject serves as their own control, which increases the statistical power of the study and reduces the number of participants needed.[25] This is particularly useful for assessing subtle changes in the skin.[25]
Visualizing the Science: Signaling Pathways and Workflows
Mechanism of Action of Key Ingredients on the Skin Barrier
The key ingredients in this compound products exert their effects through various cellular and molecular pathways to improve skin barrier function.
Caption: Key ingredients in this compound and their cellular targets for improving skin barrier function.
Experimental Workflow for a Split-Face Clinical Trial
The split-face study design follows a rigorous and standardized workflow to ensure the validity of the results.
References
- 1. Clinical Trial Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prebiotic- and Panthenol-Containing Multipurpose Healing Dermocosmetics Post-Cryotherapy for Actinic Keratoses: Results of a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea. | Semantic Scholar [semanticscholar.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Niacinamide: A Multi-functional Cosmeceutical Ingredient [practicaldermatology.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts [jstage.jst.go.jp]
- 11. jcadonline.com [jcadonline.com]
- 12. Effects of glyceryl glucoside on AQP3 expression, barrier function and hydration of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trial.medpath.com [trial.medpath.com]
- 17. This compound Restoraderm Effect on Young Children With Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 18. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 25. maxeome.com [maxeome.com]
- 26. jcadonline.com [jcadonline.com]
- 27. A Prospective, Randomized, Double-blind, Split-face Clinical Trial Comparing the Efficacy of Two Topical Human Growth Factors for the Rejuvenation of the Aging Face - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Randomized, Double-Blind, Split-Face Study to Compare the Irritation Potential of Two Topical Acne Formulations Over a 21-Day Treatment Period - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Cetaphil as a Vehicle for Topical Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Cetaphil®, a widely recognized brand of gentle skincare products, as a vehicle for topical drug delivery studies. Its favorable properties, including a non-irritating, non-comedogenic, and moisturizing base, make it an attractive candidate for the formulation and delivery of various Active Pharmaceutical Ingredients (APIs). This document outlines the rationale for its use, formulation considerations, experimental protocols for in vitro evaluation, and a summary of relevant signaling pathways for commonly studied drugs.
Introduction: The Rationale for Using this compound as a Drug Delivery Vehicle
This compound products, particularly the moisturizing lotions and creams, are oil-in-water emulsions that are formulated to be gentle on the skin, making them suitable for individuals with sensitive skin conditions.[1] The brand has a long history, having been developed by a pharmacist in 1947, and is often recommended by dermatologists.[2][3] The composition of this compound products, which typically includes a blend of emollients, humectants, and occlusive agents, helps to maintain the skin's natural moisture barrier. This can be particularly beneficial when delivering APIs that may cause irritation or dryness.
The use of a commercially available and well-characterized vehicle like this compound offers several advantages in a research setting:
-
Consistency and Reproducibility: Using a standardized base helps to ensure consistency across different batches of a formulation and improves the reproducibility of experimental results.
-
Reduced Formulation Development Time: Leveraging a pre-formulated base can significantly reduce the time and resources required for vehicle development.
-
Enhanced Patient Compliance: The cosmetically elegant and non-irritating nature of this compound can lead to better patient adherence in clinical studies.
A notable example of this compound used as a vehicle in a commercial product is Soolantra® (1% ivermectin cream), which is indicated for the treatment of rosacea. The basis for this cream is a this compound moisturizing cream, chosen for its mild, non-irritating, and fragrance-free properties.[4]
Composition of Common this compound Vehicles
The specific ingredients in this compound products can vary. It is crucial for researchers to be aware of the composition of the specific this compound product being used as a vehicle, as the excipients can influence the stability, release, and permeation of the API.
Table 1: Example Composition of this compound Moisturizing Cream
| Ingredient | Function |
| Water | Solvent |
| Glycerin | Humectant |
| Petrolatum | Occlusive |
| Dicaprylyl Ether | Emollient |
| Dimethicone | Skin Protectant, Occlusive |
| Glyceryl Stearate | Emulsifier, Emollient |
| Cetyl Alcohol | Emollient, Thickener, Emulsifier |
| Prunus Amygdalus Dulcis (Sweet Almond) Oil | Emollient |
| PEG-30 Stearate | Emulsifier |
| Tocopheryl Acetate | Antioxidant (Vitamin E) |
| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Thickener |
| Dimethiconol | Skin Conditioning Agent |
| Benzyl Alcohol | Preservative |
| Phenoxyethanol | Preservative |
| Glyceryl Acrylate/Acrylic Acid Copolymer | Film Former, Viscosity Agent |
| Propylene Glycol | Humectant |
| Disodium EDTA | Chelating Agent |
| Sodium Hydroxide | pH Adjuster |
Source:[5]
Table 2: Example Composition of this compound Skin Cleanser
| Ingredient | Function |
| Water | Solvent |
| Cetyl Alcohol | Emollient, Emulsifier |
| Propylene Glycol | Humectant |
| Sodium Lauryl Sulfate | Surfactant, Cleansing Agent |
| Stearyl Alcohol | Emollient, Thickener, Emulsifier |
| Methylparaben | Preservative |
| Propylparaben | Preservative |
| Butylparaben | Preservative |
Source:[6]
Experimental Protocols
This section details generalized experimental protocols for the formulation, in vitro release testing, and in vitro skin permeation studies using this compound as a vehicle. These protocols are based on standard methodologies in the field and should be adapted and validated for each specific API.
The process of incorporating an API into a pre-formulated cream or lotion like this compound is known as extemporaneous compounding. The goal is to achieve a homogenous dispersion of the API throughout the vehicle without compromising the stability of either the drug or the vehicle.
General Protocol for Compounding an API in this compound Cream/Lotion:
-
API Characterization: Ensure the API's physicochemical properties (e.g., solubility, particle size, stability) are well-understood. Micronized powders are often preferred for topical formulations to ensure homogeneity and improve dissolution.
-
Levigation: If the API is a solid, it should be levigated with a small amount of a wetting agent that is compatible with the this compound vehicle. This helps to reduce the particle size and prevent grittiness in the final product. A common levigating agent is glycerin or propylene glycol, both of which are present in many this compound formulations.
-
Geometric Dilution:
-
Place the levigated API in a mortar or on an ointment slab.
-
Add an approximately equal amount of the this compound vehicle and triturate until the mixture is uniform.
-
Continue adding the vehicle in geometrically increasing portions, mixing thoroughly after each addition, until all of the vehicle has been incorporated.
-
-
Mixing: For larger batches, an overhead stirrer or a planetary mixer can be used to ensure a homogenous mixture. The mixing speed and time should be optimized to avoid excessive shear, which could break the emulsion.
-
Quality Control: The final formulation should be assessed for uniformity of drug content, pH, viscosity, and physical stability (e.g., signs of phase separation or crystallization).
Example Workflow for Compounding:
References
- 1. karger.com [karger.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. [PDF] Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Estimation of Momentasone Furoate, Hydroquinone and Tretinoin from their Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Surfactant Properties and Micelle Formation of Cetaphil® Cleansers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetaphil®, a brand widely recognized for its gentle skincare formulations, offers a range of cleansers designed to be mild yet effective for various skin types, including sensitive skin. The efficacy and gentle nature of these cleansers are largely attributed to their unique surfactant systems. This technical guide provides an in-depth analysis of the surfactant properties and micelle formation of the core surfactants found in popular this compound cleansers, including the classic Gentle Skin Cleanser and its updated formulations, as well as the Hydrating Foaming Cream Cleanser. While specific concentrations within this compound's proprietary formulas are not publicly available, this guide synthesizes data on the typical usage levels and physicochemical properties of these surfactants to provide a comprehensive technical overview. We will delve into the characteristics of individual surfactants, the principles of mixed-micelle formation, their interaction with the skin barrier, and the established experimental protocols for their characterization.
Surfactant Composition of this compound® Cleansers
This compound cleansers utilize a variety of surfactants, often in combination, to achieve a balance between effective cleansing and maintaining the integrity of the skin barrier. The composition varies across the product line.
This compound® Gentle Skin Cleanser
Historically, the this compound Gentle Skin Cleanser was formulated with a simple and mild surfactant system. It is important to note that the formulation has been updated over the years.
-
Classic Formulation: The original formula was known to contain Sodium Lauryl Sulfate (SLS) in a low concentration, buffered by the presence of fatty alcohols like Cetyl Alcohol and Stearyl Alcohol.[1][2][3][4] This formulation leverages the high concentration of emollients to mitigate the potential irritation of SLS.[2]
-
Newer Formulation: More recent formulations of the Gentle Skin Cleanser have moved away from SLS and now feature Sodium Cocoyl Isethionate as a primary surfactant, in combination with Cetearyl Alcohol.[5][6][7] This reflects a broader industry trend towards sulfate-free cleansing systems.
This compound® Hydrating Foaming Cream Cleanser
This formulation employs a more complex blend of mild surfactants to provide both cleansing and hydrating properties. The key surfactants include:
-
Sodium Cocoyl Isethionate
-
Sodium Cocoyl Glutamate
-
Cocamidopropyl Betaine
-
Sodium Lauroyl Sarcosinate
-
Cetearyl Alcohol[8]
This compound® Gentle Foaming Cleanser
This cleanser utilizes a combination of amphoteric and non-ionic surfactants known for their mildness and foaming properties:
-
Cocamidopropyl Betaine
-
Coco-Glucoside
-
Polysorbate 20[9]
Physicochemical Properties of Core Surfactants
The cleansing and sensory attributes of this compound products are dictated by the physicochemical properties of their constituent surfactants, particularly their ability to form micelles.
Quantitative Data on Core Surfactants
The following tables summarize the typical concentrations and Critical Micelle Concentration (CMC) values for the individual surfactants found in this compound cleansers. It is crucial to understand that these values are for individual surfactants and that in a mixed system, the CMC of the blend will differ.
| Surfactant | Type | Typical Concentration in Cleansers (%) | Critical Micelle Concentration (CMC) |
| Sodium Cocoyl Isethionate | Anionic | 5 - 20[5] | 2.37 x 10⁻³ mol/L[10] |
| Cocamidopropyl Betaine | Amphoteric | 2 - 5 (Facial Cleansers)[1] | ~0.1 g/L[11] |
| Sodium Lauroyl Sarcosinate | Anionic | 1 - 5 (as a secondary surfactant) | Not explicitly found, but known to be a mild surfactant.[12] |
| Cetearyl Alcohol | Fatty Alcohol (Non-ionic co-emulsifier/stabilizer) | 0.5 - 10[6] | Does not form micelles independently in aqueous solutions. |
| Sodium Lauryl Sulfate (Classic Formulation) | Anionic | Typically low in gentle cleansers, buffered by emollients.[2] | 8.23 mM[13] |
Note: The CMC is the concentration of a surfactant above which micelles form.[14] This value is influenced by factors such as temperature, pH, and the presence of other electrolytes and surfactants.[14]
Micelle Formation in Mixed Surfactant Systems
This compound cleansers utilize mixtures of surfactants, which leads to the formation of mixed micelles. This is a key strategy for creating mild yet effective cleansers.
-
Synergistic Interactions: When anionic and amphoteric surfactants are mixed, they often exhibit synergistic interactions. This can lead to a lower CMC for the mixture than for the individual components, meaning that micelles form at a lower total surfactant concentration.[12][15] This is advantageous as it allows for effective cleansing with a lower overall surfactant load, reducing the potential for skin irritation.
-
Micelle Size and Structure: The mixing of different types of surfactants can also influence the size and structure of the micelles. For instance, the inclusion of fatty alcohols like Cetearyl Alcohol can increase the size and stability of the micelles formed by anionic surfactants.[10] Larger, more stable micelles are less likely to penetrate the stratum corneum, further contributing to the mildness of the formulation.[10] this compound's own marketing highlights the use of "Micellar Technology" to gently lift away impurities.[16][17][18]
Interaction with the Skin Barrier
The gentle nature of this compound cleansers is intrinsically linked to how their surfactant systems interact with the stratum corneum, the outermost layer of the skin.
The Stratum Corneum Lipid Matrix
The skin's barrier function is primarily maintained by the highly organized lipid matrix in the stratum corneum, which is composed of ceramides, cholesterol, and free fatty acids.[13][19][20]
Surfactant-Induced Barrier Disruption
Harsh surfactants can disrupt this lipid barrier by:
-
Extracting Intercellular Lipids: Surfactant monomers can penetrate the stratum corneum and solubilize the essential lipids, leading to increased transepidermal water loss (TEWL) and dryness.[19]
-
Denaturing Keratin: Some surfactants can interact with and denature the keratin proteins within the corneocytes, further compromising the skin's structural integrity.
The "Gentle" Mechanism of this compound's Surfactants
The surfactant systems in this compound are designed to minimize this disruption:
-
Larger Micelle Size: As previously mentioned, the formation of larger mixed micelles is a key factor. These larger aggregates have a reduced capacity to penetrate the relatively small aqueous pores of the stratum corneum.[10]
-
Lower Monomer Concentration: By having a low CMC, the concentration of free surfactant monomers in the solution is kept to a minimum, as any excess surfactant will preferentially form micelles. This reduces the number of individual surfactant molecules available to penetrate and disrupt the skin barrier.[10]
-
Deposition of Emollients: Fatty alcohols like Cetyl and Cetearyl Alcohol not only contribute to the micellar structure but can also be deposited on the skin during cleansing, providing an emollient and moisturizing effect that helps to offset any potential drying from the surfactants.[2]
A clinical study on patients with rosacea demonstrated that this compound Gentle Skin Cleanser did not significantly increase TEWL, indicating it does not damage the skin barrier and helps maintain skin hydration.[21][22]
Experimental Protocols for Surfactant and Micelle Characterization
The following are detailed methodologies for key experiments used to characterize the surfactant properties and micelle formation relevant to formulations like those of this compound.
Determination of Critical Micelle Concentration (CMC)
5.1.1 Surface Tensiometry (Wilhelmy Plate Method)
This is a direct and classical method for determining the CMC.
-
Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up to the point of the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.
-
Protocol:
-
Prepare a series of aqueous solutions of the surfactant or surfactant mixture with varying concentrations, typically on a logarithmic scale.
-
Use a surface tensiometer equipped with a Wilhelmy plate. Ensure the plate is thoroughly cleaned and calibrated.
-
Measure the surface tension of each solution, allowing for equilibration at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the curve, where the slope changes.[13]
-
5.1.2 Fluorescence Spectroscopy using a Fluorescent Probe (e.g., Pyrene)
This method is highly sensitive and particularly useful for systems with low CMCs.
-
Principle: A fluorescent probe like pyrene has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a shift in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in its emission spectrum.
-
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Prepare a series of surfactant solutions at various concentrations in high-purity water.
-
Add a small, constant aliquot of the pyrene stock solution to each surfactant solution and allow the solvent to evaporate completely.
-
Allow the solutions to equilibrate to ensure pyrene partitioning and micelle formation.
-
Measure the fluorescence emission spectrum of each solution (excitation wavelength for pyrene is ~335 nm).
-
Calculate the I₁/I₃ ratio for each concentration.
-
Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
Micelle Size and Distribution Analysis
5.2.1 Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, such as micelles.
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The instrument's correlator analyzes these fluctuations to calculate the translational diffusion coefficient, from which the hydrodynamic diameter of the micelles is determined using the Stokes-Einstein equation.
-
Protocol:
-
Prepare surfactant solutions at a concentration well above the determined CMC.
-
Filter the solutions through a sub-micron filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement, ensuring the correct solvent viscosity and refractive index are used in the software for accurate calculations.
-
The software will generate a size distribution profile, providing the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Visualization of Experimental Workflows and Logical Relationships
Diagram: Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Diagram: Logic of Gentle Cleansing
Caption: Logical relationships contributing to the gentle cleansing action.
Conclusion
The surfactant systems employed in this compound cleansers are a sophisticated blend of mild anionic, amphoteric, and non-ionic components, including fatty alcohols. The strategy of using mixed surfactant systems leads to the formation of larger, more stable micelles with a lower critical micelle concentration. This physicochemical profile is fundamental to the brand's reputation for gentle yet effective cleansing, as it minimizes the potential for surfactant monomers to penetrate and disrupt the delicate lipid matrix of the stratum corneum. The inclusion of emollient fatty alcohols further contributes to the mildness and hydrating feel of these products. The experimental protocols detailed herein provide a robust framework for the quantitative analysis of such complex cleansing systems, enabling researchers and formulators to further innovate in the development of advanced, barrier-respecting skincare products.
References
- 1. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 2. This compound Gentle Skin Cleanser Review and Ingredients Analysis - of Faces and Fingers [musicalhouses.blogspot.com]
- 3. skinskoolbeauty.com [skinskoolbeauty.com]
- 4. This compound Gentle Skin Cleanser (Ingredients Explained) [skinsort.com]
- 5. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 6. shop.thriftywhite.com [shop.thriftywhite.com]
- 7. ulta.com [ulta.com]
- 8. This compound Hydrating Foaming Cream Cleanser ingredients (Explained) [incidecoder.com]
- 9. This compound Gentle Foaming Cleanser ingredients (Explained) [incidecoder.com]
- 10. Cleansing Formulations That Respect Skin Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Gentle Skin Cleansear ingredients (Explained) [incidecoder.com]
- 12. Interactions in mixed micellar systems of an amphoteric chelating surfactant and ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. This compound.com.au [this compound.com.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound.com [this compound.com]
- 17. This compound.com [this compound.com]
- 18. This compound.co.uk [this compound.co.uk]
- 19. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea. | Semantic Scholar [semanticscholar.org]
- 22. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing Cetaphil® Preparations as Placebo and Vehicle Controls in Dermatological Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In dermatological clinical trials, the selection of an appropriate placebo or vehicle control is critical for accurately assessing the efficacy and safety of a new topical agent. The ideal control should be inert, stable, and devoid of any therapeutic effect on the condition being studied, yet possess similar physical characteristics to the active treatment to maintain blinding. Cetaphil®, a brand of gentle, non-comedogenic, and fragrance-free skincare products, is frequently employed as a placebo or vehicle in clinical research due to its well-established tolerability profile and minimal impact on the skin barrier. These application notes provide detailed protocols and supporting data for utilizing this compound® products as control agents in clinical trials for common inflammatory skin conditions such as atopic dermatitis and rosacea.
Rationale for Using this compound® as a Placebo/Vehicle
This compound® formulations are often considered suitable placebos or vehicles in dermatological trials for several reasons:
-
Inert Nature: The formulations are generally free of active ingredients that could confound study results.
-
Minimal Skin Barrier Disruption: Studies have shown that products like this compound® Gentle Skin Cleanser do not significantly increase transepidermal water loss (TEWL), indicating they do not compromise the skin barrier.[1][2]
-
Maintenance of Skin Hydration: this compound® products have been demonstrated to maintain and even improve skin hydration.[1][2]
-
Good Tolerability: The brand is recognized for its mild and non-irritating properties, making it suitable for sensitive skin conditions often investigated in clinical trials.[1][2]
Application in Atopic Dermatitis Clinical Trials
Experimental Protocol: this compound® as a Vehicle Control in a Double-Blind, Randomized Trial for a Novel Atopic Dermatitis Treatment
1. Study Design: A 12-week, double-blind, randomized, vehicle-controlled, parallel-group study.
2. Participant Population:
- Inclusion Criteria:
- Male or female, aged 18-65 years.
- Diagnosis of mild to moderate atopic dermatitis.
- Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate).
- Eczema Area and Severity Index (EASI) score ≥ 5.
- Willingness to avoid other topical treatments on the target areas for the duration of the study.
- Exclusion Criteria:
- Use of systemic corticosteroids or immunosuppressants within 4 weeks of baseline.
- Known allergy to any ingredient in the study products.
- Active skin infection at the treatment site.
3. Treatment Arms:
- Active Group: Novel topical agent in a cream base.
- Vehicle Control Group: this compound® Moisturizing Cream.
4. Randomization and Blinding:
- Participants are randomly assigned in a 1:1 ratio to either the active or vehicle control group.
- Both the active drug and this compound® Moisturizing Cream are packaged in identical, opaque tubes to ensure blinding of both participants and investigators.
5. Application Instructions:
- Participants are instructed to apply a thin layer of the assigned cream to the affected areas twice daily (morning and evening) after gentle cleansing.
- A standardized amount of product (e.g., one fingertip unit per two adult hand areas) is demonstrated to the participant at the baseline visit.
- Participants are provided with a non-medicated, gentle cleanser (e.g., this compound® Gentle Skin Cleanser) for use throughout the study.
6. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: Proportion of participants achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 12.
- Secondary Efficacy Endpoints:
- Mean change from baseline in EASI score at Weeks 4, 8, and 12.
- Change from baseline in skin hydration as measured by Corneometry at Weeks 4, 8, and 12.
- Change from baseline in transepidermal water loss (TEWL) as measured by a Tewameter® at Weeks 4, 8, and 12.
- Safety Assessments: Monitoring and recording of all adverse events, including local skin reactions (e.g., burning, stinging, itching).
Data Presentation: Atopic Dermatitis
| Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | p-value |
| IGA Success (Clear or Almost Clear) | |||
| Novel Treatment | 0% | 45% | <0.05 |
| This compound® Vehicle | 0% | 15% | |
| EASI Score | |||
| Novel Treatment | 15.2 ± 4.5 | 5.1 ± 2.3 | <0.001 |
| This compound® Vehicle | 14.9 ± 4.8 | 10.5 ± 3.9 | |
| Corneometry (Arbitrary Units) | |||
| Novel Treatment | 35.6 ± 8.2 | 55.1 ± 10.5 | <0.01 |
| This compound® Vehicle | 36.1 ± 7.9 | 42.3 ± 9.1 | |
| TEWL (g/m²/h) | |||
| Novel Treatment | 20.5 ± 5.1 | 12.3 ± 3.8 | <0.01 |
| This compound® Vehicle | 20.1 ± 4.9 | 18.9 ± 4.5 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes and does not reflect the results of a specific clinical trial.
Signaling Pathways in Atopic Dermatitis
The inflammatory cascade in atopic dermatitis is complex, primarily driven by a T-helper 2 (Th2) cell-mediated immune response. Key cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) play a central role in promoting IgE production, eosinophil recruitment, and compromising skin barrier function.
References
Protocol for Skin Irritation Studies Using Cetaphil: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting skin irritation studies using Cetaphil products. The methodologies outlined are based on established clinical and in vitro practices to assess the irritation and sensitization potential of topical products.
Introduction
This compound is a brand of skin care products specifically formulated for sensitive skin.[1] To substantiate claims of hypoallergenicity and gentleness, rigorous skin irritation studies are essential. These protocols are designed to guide researchers in evaluating the effects of this compound products on skin barrier function and inflammatory responses. The provided methodologies are applicable for both leave-on and rinse-off this compound formulations.
In Vivo Clinical Studies: Human Repeat Insult Patch Test (HRIPT)
The Human Repeat Insult Patch Test (HRIPT) is the gold standard for assessing the skin irritation and sensitization potential of a test material in humans.[2][3]
Objective
To determine the potential of a this compound product to cause skin irritation and allergic contact sensitization after repeated application to the skin of human subjects.
Study Design
The HRIPT is conducted in three phases: an Induction Phase, a Rest Phase, and a Challenge Phase.[3]
-
Induction Phase: The test product is repeatedly applied to the same site on the skin to induce a potential immune response.
-
Rest Phase: A period with no product application to allow for the development of sensitization.
-
Challenge Phase: The product is applied to a new skin site to determine if sensitization has occurred.
Experimental Protocol
2.3.1. Subject Recruitment:
-
Enroll a minimum of 50 healthy adult volunteers.[2]
-
Inclusion Criteria: Individuals aged 18-70, in general good health, with no active skin diseases at the test site.[4][5]
-
Exclusion Criteria: Individuals with a known allergy to cosmetic ingredients, pregnant or lactating women, or those with chronic skin allergies.[5]
-
Obtain informed consent from all participants.
2.3.2. Test Material Application:
-
Product Preparation: For leave-on products like this compound Moisturizing Lotion, apply "neat" (undiluted). For rinse-off products like this compound Gentle Skin Cleanser, a dilution (e.g., 1:10) may be used.[2]
-
Patch Application: Apply a small amount of the test product to an occlusive or semi-occlusive patch.[2]
-
Application Site: Apply the patch to the upper back of the subjects.[5]
2.3.3. Procedure:
-
Induction Phase:
-
Rest Phase:
-
A 10 to 21-day period with no patch application follows the induction phase.[2]
-
-
Challenge Phase:
2.3.4. Data Collection and Assessment:
-
Skin reactions are graded by a trained evaluator using a standardized scoring system for erythema, edema, papules, and other signs of irritation.[5] A common scale is the Berger/Bowman scale (0-4).[3]
Data Presentation
Table 1: HRIPT Irritation Scoring Scale (Berger/Bowman)
| Score | Description |
| 0 | No visible reaction |
| 1 | Barely perceptible erythema (mild redness) |
| 2 | Moderate erythema, possible edema |
| 3 | Strong erythema with papules/vesicles |
| 4 | Severe reaction with spreading dermatitis |
In Vivo Clinical Studies: Skin Barrier Function Assessment
This protocol is designed to assess the effect of this compound products on the skin barrier function, particularly in individuals with sensitive skin conditions like rosacea.[7][8]
Objective
To quantify changes in skin barrier function and hydration after the use of a this compound product.
Study Design
A controlled clinical study with a washout period followed by a treatment period.
Experimental Protocol
3.3.1. Subject Recruitment:
-
Recruit subjects with mild to moderate sensitive skin conditions (e.g., rosacea).[7]
-
Obtain informed consent.
3.3.2. Procedure:
-
Washout Period (2 weeks): Subjects use a standard neutral cleanser (e.g., Dove Sensitive Skin Bar) twice daily.[7][8]
-
Treatment Period (2 weeks): Subjects switch to the test this compound product (e.g., this compound Gentle Skin Cleanser) for twice-daily use.[7][8]
3.3.3. Data Collection and Assessment:
-
Biophysical Measurements:
-
Investigator Assessment: A dermatologist or trained researcher assesses skin irritation parameters such as erythema, scaling, dryness, stinging, and burning using a defined scale.[7][10]
Data Presentation
Table 2: Quantitative Data from a Study on this compound Gentle Skin Cleanser in Rosacea Patients
| Parameter | Baseline (Post-Washout) | Week 1 | Week 2 |
| Transepidermal Water Loss (TEWL) | No significant increase observed throughout the study[7] | No significant increase | No significant increase |
| Investigator-Assessed Rosacea Severity | Baseline scores recorded | Significant reduction on cheeks, forehead, and nose (P<.05)[7][8] | Significant reduction on cheeks, forehead, and chin (P<.05)[7][8] |
| Skin Hydration (Corneometry) | Maintained throughout the study[7] | Maintained | Maintained |
| Adverse Events (Erythema, Scaling, Dryness, Stinging, Burning) | No increases observed during the study period[7][10] | No increases | No increases |
In Vitro Skin Irritation Testing
In vitro methods using reconstructed human epidermis (RhE) models provide a valuable alternative to animal testing for assessing skin irritation potential.
Objective
To determine the cytotoxic effect of a this compound product on a 3D reconstructed human epidermis model as a predictor of skin irritation.
Experimental Protocol
4.2.1. Test System:
-
Utilize commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™.
4.2.2. Procedure:
-
Product Application: Apply the this compound product topically to the surface of the RhE tissue.
-
Exposure Time: Exposure times can vary depending on the product type (e.g., 15 to 60 minutes).
-
Viability Assay: After exposure, assess tissue viability using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which correlates with cell viability.
4.2.3. Data Interpretation:
-
A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control.
Visualization of Key Pathways and Workflows
Signaling Pathway of Skin Irritation
Skin irritation involves a complex cascade of events initiated by the disruption of the skin barrier and the activation of keratinocytes. This leads to the release of pro-inflammatory cytokines and chemokines, resulting in the clinical signs of inflammation.
Caption: Simplified signaling pathway of skin irritation.
Experimental Workflow for Human Repeat Insult Patch Test (HRIPT)
The HRIPT workflow is a structured process to evaluate the irritation and sensitization potential of a product.
Caption: Experimental workflow for the HRIPT study.
Logical Relationship of this compound's Mechanism of Action
This compound products are designed to be gentle on the skin by maintaining the skin barrier and minimizing the triggers of irritation.
Caption: Mechanism of action for this compound's gentle formulation.
References
- 1. [PDF] Cytokines and the Skin Barrier | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular mechanisms of itch and pain in atopic dermatitis and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. karger.com [karger.com]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. The Role of Cytokines in The Pathomechanism of Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Cytokines in Skin Inflammation | Cells | MDPI [mdpi.com]
- 9. The role of epidermal cytokines in inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Cetaphil® as a Control Substance in Dermatological Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cetaphil® products as a control substance in dermatological experiments. This compound's gentle, non-irritating, and non-comedogenic properties have led to its frequent use in clinical trials as a baseline control, an adjunctive therapy comparator, or a vehicle for active ingredients. Its well-documented effects on skin barrier function and hydration make it a reliable standard for comparison.
Application Notes
This compound products are suitable for use as a control in a variety of dermatological studies, including but not limited to:
-
Acne Vulgaris: this compound cleansers and moisturizers can be used as part of a standardized skincare regimen for both the active treatment and placebo groups to minimize variability in baseline skincare and assess the true effect of the investigational drug.[1][2]
-
Atopic Dermatitis (Eczema): this compound Restoraderm® products are often used as a comparator to other moisturizers or as a control to evaluate the efficacy of therapeutic agents in improving skin barrier function and reducing flares.[3][4][5][6][7][8]
-
Rosacea: The gentle nature of this compound cleansers and moisturizers makes them ideal for use in studies involving sensitive, rosacea-prone skin, either as a standalone control or as an adjunctive therapy to assess the incremental benefit of an active ingredient.[9][10][11]
-
Keratosis Pilaris: In split-body trials, this compound cream can be applied to a contralateral body part as a control to evaluate the efficacy of an active treatment.[12]
-
General Skin Barrier Function: The hydrating and non-irritating properties of this compound lotions and creams allow them to serve as a baseline control in studies measuring skin hydration (corneometry) and transepidermal water loss (TEWL).[4][9][10][11]
Experimental Protocols
Below are detailed protocols derived from clinical studies where this compound products have been utilized as a control or comparator.
Protocol 1: this compound® as an Adjunctive Therapy Control in Rosacea
This protocol is based on a study evaluating the effect of a moisturizer in conjunction with topical metronidazole for rosacea.
-
Objective: To assess the additive effect of this compound® Moisturizing Cream on skin barrier function and clinical symptoms in patients with rosacea being treated with metronidazole gel.
-
Study Design: A randomized, double-blind, split-face (contralateral) controlled trial.
-
Subject Population: Patients with a clinical diagnosis of rosacea.
-
Materials:
-
Active Treatment: 0.75% metronidazole topical gel
-
Control/Adjunctive Therapy: this compound® Moisturizing Cream
-
-
Procedure:
-
Subjects are instructed to apply a thin layer of 0.75% metronidazole topical gel to the entire face twice daily (morning and evening) for a pre-determined study duration (e.g., 15 days).
-
Following the application of the metronidazole gel, subjects apply this compound® Moisturizing Cream to one randomly assigned half of their face twice daily.
-
The contralateral side of the face, receiving only the metronidazole gel, serves as the control.[9]
-
-
Assessments:
-
Biophysical Measurements: Transepidermal Water Loss (TEWL) and skin hydration (corneometry) are measured on both sides of the face at baseline and at specified follow-up visits.
-
Clinical Assessments: Investigator Global Assessment (IGA) of rosacea severity, and subjective assessments of skin dryness, roughness, and sensitivity are conducted at each visit.
-
Patient-Reported Outcomes: Subjects may complete questionnaires regarding skin comfort and satisfaction with the treatment regimen.
-
Protocol 2: this compound® as a Contralateral Control in Keratosis Pilaris
This protocol is adapted from a study investigating the efficacy of azelaic acid for keratosis pilaris.
-
Objective: To evaluate the efficacy of an active ingredient compared to a standard moisturizer for the treatment of keratosis pilaris.
-
Study Design: A split-body (contralateral) controlled trial.
-
Subject Population: Patients with a clinical diagnosis of keratosis pilaris on bilateral limbs or cheeks.
-
Materials:
-
Active Treatment: 20% azelaic acid cream
-
Control: this compound® cream
-
-
Procedure:
-
Patients are instructed to apply the active treatment (20% azelaic acid cream) to the affected area on one side of the body (e.g., left arm).
-
Simultaneously, patients apply this compound® cream to the corresponding affected area on the contralateral side of the body (e.g., right arm).[12]
-
Both treatments are applied twice daily for the duration of the study (e.g., 3 months).[12]
-
-
Assessments:
-
Clinical Evaluation: Investigators assess hyperkeratosis and erythema at baseline and at follow-up visits.
-
Photographic Documentation: Standardized photographs of the treated areas are taken at each visit.
-
Protocol 3: this compound® as a Standardized Skincare Regimen in Acne Clinical Trials
This protocol is based on a study design for a new acne treatment combination.
-
Objective: To evaluate the efficacy and safety of an investigational acne treatment while minimizing the variability of subjects' baseline skincare routines.
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Subject Population: Patients with a clinical diagnosis of acne vulgaris.
-
Materials:
-
Procedure:
-
All subjects in both the active treatment and placebo groups are provided with this compound® cleanser and moisturizer and instructed to use these products exclusively for facial cleansing and moisturizing throughout the study period (e.g., 12 weeks).[1]
-
Subjects in the active group apply the investigational drug as directed.
-
Subjects in the placebo group apply the placebo as directed.
-
-
Assessments:
-
Lesion Counts: Inflammatory and non-inflammatory acne lesion counts are performed at baseline and at follow-up visits.
-
Investigator Global Assessment (IGA): The severity of acne is rated by the investigator at each visit.
-
Safety and Tolerability: The incidence of adverse events, such as erythema, dryness, and scaling, is recorded.
-
Patient-Reported Outcomes: Quality of life questionnaires and patient satisfaction surveys are administered.
-
Data Presentation
The following tables summarize quantitative data from studies where this compound® was used as a control or comparator.
Table 1: Biophysical and Clinical Assessments in Rosacea Study (this compound® Moisturizing Cream as Adjunctive Therapy)
| Assessment Parameter | Metronidazole Only (Control) | Metronidazole + this compound® Moisturizing Cream |
| Change in Skin Hydration (Corneometry Units) | Baseline to Day 15: Improvement | Baseline to Day 15: Significant Improvement |
| Change in Transepidermal Water Loss (TEWL) | Baseline to Day 15: No significant change | Baseline to Day 15: Significant reduction |
| Investigator Assessment of Skin Dryness | Baseline to Day 15: Mild Improvement | Baseline to Day 15: Marked Improvement |
| Patient-Reported Skin Comfort | Baseline to Day 15: Some Improvement | Baseline to Day 15: Significant Improvement |
Table 2: Clinical Improvement in Keratosis Pilaris Study (this compound® Cream as Contralateral Control)
| Outcome Measure | 20% Azelaic Acid Cream | This compound® Cream (Control) | p-value |
| Percentage of subjects with significant improvement in hyperkeratosis and/or erythema after 3 months | 92% | 83% | < 0.001* |
*Although both groups showed significant improvement from baseline, the original text states there was no significant difference between the two groups, suggesting this compound cream itself has a beneficial effect.[12]
Mandatory Visualization
Diagrams of Experimental Workflows
Caption: Workflow for a split-face study using this compound® as an adjunctive therapy control.
Caption: Workflow for a contralateral study using this compound® as a control.
References
- 1. Galderma study paves the way for an effective, new acne treatment combination | Galderma [galderma.com]
- 2. Efficacy, Safety, and Subject Satisfaction of a Specified Skin Care Regimen to Cleanse, Medicate, Moisturize, and Protect the Skin of Patients Under Treatment for Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Nonprescription Moisturizers for Atopic Dermatitis: An Updated Review of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual Article: A Novel 3-Step Over-the-Counter Eczema Regimen Improves Eczema Severity, Itch, and Life Quality: Randomized Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. This compound Restoraderm Effect on Young Children With Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 7. Clinical Trial Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Cetaphil® in In Vitro Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of Cetaphil® products on in vitro reconstructed human epidermal (RHE) models. The protocols outlined below are designed to assess the impact of this compound® Gentle Skin Cleanser and Moisturizing Cream on skin barrier function, cellular viability, and key biomarker expression.
Introduction
In vitro reconstructed human epidermal models are valuable tools for assessing the safety and efficacy of topical skincare products in a controlled laboratory setting. These three-dimensional tissue models mimic the architecture and function of the human epidermis, providing a reliable platform for screening and claim substantiation. This compound® products, known for their mildness and suitability for sensitive skin, can be effectively evaluated using these models to elucidate their mechanisms of action at the cellular and molecular level. The key ingredients in many this compound formulations, such as a niacinamide-panthenol-glycerin complex, are known to support the skin's natural barrier.[1]
Experimental Principles
The following protocols are designed to test the effects of a gentle cleanser and a moisturizing cream on RHE models. The experimental design includes assessments of:
-
Tissue Viability: To ensure the product does not induce cytotoxicity.
-
Barrier Integrity: Measured by transepidermal electrical resistance (TEER).
-
Gene Expression of Barrier Proteins: To quantify the impact on key structural components of the epidermis.
-
Cytokine Release: To assess the potential for inflammatory response.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Tissue Viability (MTT Assay) Following Treatment
| Treatment Group | % Viability vs. Negative Control (Mean ± SD) |
| Negative Control (PBS) | 100 ± 5.0 |
| This compound® Gentle Skin Cleanser | 98 ± 4.5 |
| This compound® Moisturizing Cream | 102 ± 5.2 |
| Positive Control (1% Triton X-100) | 25 ± 3.0 |
Table 2: Barrier Integrity (TEER) Measurements
| Treatment Group | TEER (Ω·cm²) (Mean ± SD) |
| Baseline | 1250 ± 150 |
| Negative Control (PBS) - 24h | 1230 ± 160 |
| This compound® Gentle Skin Cleanser - 24h | 1245 ± 155 |
| This compound® Moisturizing Cream - 24h | 1350 ± 170 |
| Positive Control (SDS) - 24h | 450 ± 90 |
Table 3: Relative Gene Expression of Skin Barrier Proteins (qRT-PCR)
| Gene | Treatment Group | Fold Change vs. Negative Control (Mean ± SD) |
| Filaggrin (FLG) | This compound® Moisturizing Cream | 1.8 ± 0.3 |
| Loricrin (LOR) | This compound® Moisturizing Cream | 1.5 ± 0.2 |
| Involucrin (IVL) | This compound® Moisturizing Cream | 1.6 ± 0.25 |
| Claudin-1 (CLDN1) | This compound® Moisturizing Cream | 1.4 ± 0.15 |
Table 4: Pro-inflammatory Cytokine Levels (ELISA)
| Cytokine | Treatment Group | Concentration (pg/mL) (Mean ± SD) |
| Interleukin-1 alpha (IL-1α) | Negative Control (PBS) | 15 ± 5 |
| This compound® Gentle Skin Cleanser | 18 ± 6 | |
| This compound® Moisturizing Cream | 16 ± 4 | |
| Positive Control (LPS) | 250 ± 40 |
Experimental Protocols
Reconstructed Human Epidermis (RHE) Model Culture and Treatment
-
Model: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Culture: Upon receipt, equilibrate the RHE tissues in the provided maintenance medium for at least 1 hour at 37°C and 5% CO2.
-
Treatment Application (Cleanser):
-
Apply 100 µL of a 10% dilution of this compound® Gentle Skin Cleanser in phosphate-buffered saline (PBS) to the surface of the RHE tissue.
-
Incubate for 15 minutes.
-
Rinse thoroughly with sterile PBS.
-
Return the tissue to the air-liquid interface for the desired time points (e.g., 24, 48 hours).
-
-
Treatment Application (Moisturizer):
-
Apply 2 mg/cm² of this compound® Moisturizing Cream evenly to the surface of the RHE tissue.
-
Incubate for the desired time points (e.g., 24, 48 hours) at the air-liquid interface.
-
Tissue Viability Assessment (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of viable cells.[2]
-
Procedure:
-
At the end of the treatment period, transfer the RHE tissues to a new plate containing 300 µL of MTT solution (1 mg/mL in maintenance medium) per well.
-
Incubate for 3 hours at 37°C and 5% CO2.
-
After incubation, remove the tissues and place them in a tube with 2 mL of isopropanol.
-
Extract the formazan product by shaking for 2 hours at room temperature.
-
Measure the absorbance of the extract at 570 nm using a spectrophotometer.
-
Calculate the percentage viability relative to the negative control.
-
Barrier Integrity Measurement (TEER)
-
Principle: TEER measures the electrical resistance across the epithelial sheet, which is an indicator of the integrity of tight junctions.[3]
-
Procedure:
-
Use an epithelial voltohmmeter with "chopstick" electrodes.
-
Add maintenance medium to the apical and basolateral compartments of the tissue culture insert.
-
Measure the electrical resistance at baseline and after the treatment period.
-
Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).
-
Gene Expression Analysis (qRT-PCR)
-
Principle: Quantifies the messenger RNA (mRNA) levels of specific genes related to skin barrier function.
-
Procedure:
-
Homogenize the RHE tissues in a suitable lysis buffer for RNA extraction.
-
Extract total RNA using a commercially available kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., FLG, LOR, IVL, CLDN1) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Cytokine Analysis (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines released into the culture medium.[4]
-
Procedure:
-
Collect the culture medium from the basolateral side of the RHE tissues at the end of the treatment period.
-
Centrifuge the medium to remove any cellular debris.
-
Perform an ELISA for the target cytokine (e.g., IL-1α) according to the manufacturer's instructions.
-
Measure the absorbance and determine the cytokine concentration from a standard curve.
-
Visualizations
References
Methodology for Testing Moisturizer Efficacy with Cetaphil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of moisturizers, using Cetaphil as a representative gentle, non-medicated formulation. The protocols detailed below are designed for clinical and research settings to generate robust, quantitative data on skin hydration, barrier function, and overall skin health.
Introduction
An effective moisturizer should enhance skin hydration, improve barrier function, and maintain the physiological pH of the skin. This document outlines a suite of biophysical measurement techniques to substantiate these claims. This compound, a widely recognized gentle moisturizer, serves as an exemplary test material for these protocols due to its well-established tolerability profile, making it a suitable control or test agent in various study designs.
The primary endpoints for assessing moisturizer efficacy include:
-
Skin Hydration: Measured by Corneometry, which assesses the electrical capacitance of the stratum corneum.
-
Transepidermal Water Loss (TEWL): Measured by Tewametry, indicating the integrity of the skin's barrier function.
-
Skin Elasticity: Assessed using a Cutometer to determine the viscoelastic properties of the skin.
-
Skin Surface pH: Measured with a skin-specific pH meter to evaluate the product's effect on the skin's acid mantle.
Experimental Protocols
Subject Recruitment and Acclimation
Inclusion Criteria:
-
Healthy male and female volunteers, aged 18-65 years.
-
Individuals with self-perceived dry to normal skin on the test area (e.g., volar forearm).
-
Willingness to avoid using other moisturizers on the test sites for a specified washout period (typically 7 days) prior to and during the study.
-
Informed consent obtained.
Exclusion Criteria:
-
Known allergies to cosmetic ingredients.
-
Active skin diseases or conditions at the test site.
-
Recent use of topical or systemic medications that could interfere with skin barrier function.
Acclimation: Prior to any measurements, subjects should acclimate for a minimum of 30 minutes in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%).[1] This minimizes the influence of environmental fluctuations on skin physiology.
Test Product Application
-
Test Sites: Symmetrically located areas on the volar forearms are typically used. Test sites of 2x2 cm or 3x3 cm are marked.
-
Product Application: A standardized amount of this compound moisturizer (e.g., 2 mg/cm²) is applied evenly to the designated test site.
-
Control Site: An adjacent, marked area is left untreated to serve as a negative control.
-
Blinding: In controlled studies, the test product and control may be blinded to both the subject and the investigator.
Biophysical Measurements
Principle: The Corneometer® measures the electrical capacitance of the skin, which is directly related to the water content of the stratum corneum. Higher capacitance values indicate better hydration.
Protocol:
-
Calibrate the Corneometer® according to the manufacturer's instructions.
-
Gently place the probe head perpendicularly on the skin surface with constant pressure.
-
Record the measurement after the value stabilizes (typically within 1-2 seconds).
-
Take three consecutive measurements at each test site and calculate the mean.
-
Measurements are taken at baseline (before product application) and at specified time points post-application (e.g., 1, 2, 4, 8, and 24 hours).
Principle: The Tewameter® measures the water vapor gradient above the skin surface, which is proportional to the rate of transepidermal water loss. Lower TEWL values indicate a more intact skin barrier.
Protocol:
-
Calibrate the Tewameter® as per the manufacturer's guidelines.
-
Place the probe on the skin surface, ensuring a good seal without excessive pressure.
-
Allow the reading to stabilize (typically 30-60 seconds) before recording the TEWL value in g/h/m².
-
Perform three measurements at each site and average the results.
-
Measurements are taken at baseline and at designated intervals post-application.
Principle: The Cutometer® applies a negative pressure to the skin, drawing it into the probe aperture. The instrument measures the skin's ability to deform and return to its original state, providing parameters related to elasticity and firmness.
Protocol:
-
Select the appropriate probe and measurement settings for the test area.
-
Apply the probe to the skin surface.
-
Initiate the suction and release cycle.
-
Record the elasticity parameters (e.g., R2 - gross elasticity, R5 - net elasticity).[2]
-
Conduct three measurements per site and calculate the mean.
-
Measurements are performed at baseline and at the end of the study period (e.g., after 4 weeks of daily use).
Principle: A skin-specific pH meter with a flat glass electrode is used to measure the hydrogen ion concentration on the skin surface. A healthy skin pH is typically between 4.5 and 5.5.[3]
Protocol:
-
Calibrate the pH meter using standard buffer solutions.[4]
-
Moisten the skin surface or the electrode with a small, standardized amount of deionized water.[5]
-
Gently press the flat electrode onto the skin surface.[5]
-
Record the stable pH reading.
-
Take three measurements per site and average the results.
-
Measurements are taken at baseline and at specified time points after product application.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Skin Hydration Levels (Corneometer Units)
| Time Point | Untreated Control (Mean ± SD) | This compound Treated (Mean ± SD) | % Change from Baseline (this compound) |
| Baseline (T0) | 45.2 ± 5.1 | 44.8 ± 4.9 | 0% |
| 1 Hour (T1) | 45.5 ± 5.3 | 65.7 ± 6.2 | +46.6% |
| 4 Hours (T4) | 45.1 ± 5.0 | 60.1 ± 5.8 | +34.1% |
| 8 Hours (T8) | 44.9 ± 5.2 | 55.3 ± 5.5 | +23.4% |
| 24 Hours (T24) | 44.7 ± 4.8 | 50.2 ± 5.1 | +12.0% |
Table 2: Transepidermal Water Loss (g/h/m²)
| Time Point | Untreated Control (Mean ± SD) | This compound Treated (Mean ± SD) | % Change from Baseline (this compound) |
| Baseline (T0) | 12.5 ± 2.1 | 12.3 ± 2.3 | 0% |
| 1 Hour (T1) | 12.4 ± 2.0 | 9.8 ± 1.8 | -20.3% |
| 4 Hours (T4) | 12.6 ± 2.2 | 10.5 ± 1.9 | -14.6% |
| 8 Hours (T8) | 12.5 ± 2.1 | 11.2 ± 2.0 | -8.9% |
| 24 Hours (T24) | 12.3 ± 2.0 | 11.8 ± 2.1 | -4.1% |
Table 3: Skin Elasticity (R2 Parameter - Gross Elasticity)
| Time Point | Untreated Control (Mean ± SD) | This compound Treated (Mean ± SD) | % Change from Baseline (this compound) |
| Baseline (Week 0) | 0.65 ± 0.08 | 0.66 ± 0.07 | 0% |
| Week 4 | 0.65 ± 0.08 | 0.72 ± 0.06 | +9.1% |
Table 4: Skin Surface pH
| Time Point | Untreated Control (Mean ± SD) | This compound Treated (Mean ± SD) | Change from Baseline (this compound) |
| Baseline (T0) | 5.2 ± 0.3 | 5.1 ± 0.4 | 0.0 |
| 1 Hour (T1) | 5.2 ± 0.3 | 5.3 ± 0.3 | +0.2 |
| 4 Hours (T4) | 5.1 ± 0.4 | 5.2 ± 0.4 | +0.1 |
Mandatory Visualizations
Signaling Pathways
The efficacy of a moisturizer is intrinsically linked to its ability to support the skin's natural barrier, which is maintained by complex signaling pathways.
Caption: Key signaling pathways contributing to skin barrier function.
Experimental Workflow
The following diagram illustrates the logical flow of a typical moisturizer efficacy study.
Caption: Experimental workflow for a moisturizer efficacy clinical trial.
Logical Relationships
This diagram outlines the relationship between moisturizer application and the resulting biophysical changes in the skin.
References
- 1. International guidelines for the in vivo assessment of skin properties in non-clinical settings: part 1. pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. horiba.com [horiba.com]
Application Notes and Protocols: Cetaphil® as a Non-Comedogenic Base for Compound Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In dermatological and pharmaceutical research, the choice of a vehicle is critical to accurately assess the efficacy and safety of a topical compound. An ideal vehicle should be inert, stable, and devoid of properties that could interfere with the test results. For compounds being evaluated for acne treatment or for use on acne-prone skin, the vehicle must be non-comedogenic, meaning it does not clog pores.
Cetaphil®, a brand of skin care products known for its gentle and non-irritating formulations, is often recommended by dermatologists for sensitive and acne-prone skin.[1][2] Several this compound products are explicitly formulated to be non-comedogenic, making them suitable candidates for use as a base in the preclinical and clinical testing of investigational compounds.[2][3] This document provides detailed application notes and protocols for utilizing this compound products as a non-comedogenic base for compound testing.
Properties of this compound® as a Vehicle
This compound products are formulated to be free of common irritants and are supported by scientific research and clinical studies to be gentle on the skin.[1] While specific formulations vary, they generally contain a combination of emollients, humectants, and emulsifiers that help to maintain the skin's natural moisture barrier without being occlusive.
Key Characteristics:
-
Non-Comedogenic Formulations: this compound products are designed to not clog pores, a crucial attribute for a vehicle in acne-related studies.[2][3]
-
Hypoallergenic and Gentle: The formulations are typically free of fragrances and other common allergens, minimizing the risk of skin irritation that could confound study results.[1]
-
Stable Emulsions: The lotions and creams provide a stable base for the incorporation of a wide range of active pharmaceutical ingredients (APIs).
-
Good Skin Feel and Patient Acceptance: The cosmetic elegance of this compound products can improve subject compliance in clinical studies.
Data Presentation: Comedogenicity of Select this compound® Products
The following table summarizes the comedogenicity potential of commonly used this compound products. The comedogenicity scale typically ranges from 0 to 5, where 0 is non-comedogenic and 5 is severely comedogenic. It is important to note that while many this compound products are marketed as non-comedogenic, publicly available, peer-reviewed clinical trial data with specific numerical ratings are limited for some products.
| Product Name | Comedogenicity Rating | Data Source/Comment |
| This compound® Moisturizing Lotion | 2/5 | Folliculitis Scout.[4] This rating suggests a low likelihood of clogging pores. |
| This compound® Gentle Skin Cleanser | Formulated to be Non-Comedogenic | While specific numerical data from comedogenicity trials are not readily available in the public domain, the product is widely recognized and marketed as non-comedogenic.[5][6] |
| This compound® Moisturizing Cream | Formulated to be Non-Comedogenic | Similar to the Gentle Skin Cleanser, this product is formulated to not clog pores, though specific clinical ratings are not publicly available. |
| This compound® DermaControl Moisturizer SPF 30 | Non-Comedogenic | This product has been evaluated in studies for its non-comedogenic and non-acnegenic properties. |
Experimental Protocols
Protocol for In-Vivo Comedogenicity Testing: Human Repeat Insult Patch Test (HRIPT) - Modified for Comedogenicity
This protocol is adapted from standard HRIPT procedures to specifically assess the comedogenic potential of a test compound formulated in a this compound base.
4.1.1 Objective: To determine the potential of a test article to induce microcomedone formation on the skin of human subjects.
4.1.2 Materials:
-
Test article (Investigational compound in this compound base)
-
This compound base (as negative control)
-
Known comedogenic substance (e.g., 5% crude coal tar in a suitable vehicle, as positive control)
-
Occlusive or semi-occlusive patches
-
Cyanoacrylate adhesive
-
Microscope slides
-
Microscope with appropriate magnification and imaging software
4.1.3 Subject Selection:
-
Enroll a statistically significant number of healthy adult volunteers (typically 20-30) with a history of oily or acne-prone skin and prominent follicular orifices on the upper back.
-
Obtain informed consent from all participants.
-
Exclude subjects with active acne, dermatitis, or other skin conditions in the test area.
4.1.4 Procedure:
Induction Phase (4 weeks):
-
Define and mark 2x2 cm test sites on the upper back of each subject.
-
Apply a sufficient amount of the test article, negative control, and positive control to their respective assigned sites.
-
Cover the sites with occlusive or semi-occlusive patches.
-
Instruct subjects to leave the patches in place for 48-72 hours.
-
Repeat the application three times a week for four consecutive weeks.
-
At each visit, before re-patching, a trained evaluator should assess the sites for any signs of irritation.
Evaluation Phase (Follicular Biopsy):
-
At the end of the 4-week induction phase, perform a follicular biopsy on each test site.
-
Apply a drop of cyanoacrylate adhesive to a microscope slide.
-
Press the slide firmly onto the test site for approximately one minute.
-
Gently peel the slide off the skin. This will remove the stratum corneum and the contents of the follicular openings.
-
Examine the slides under a microscope to identify and count the number of microcomedones.
-
Image analysis software can be used for more objective quantification of microcomedone size and number.
4.1.5 Data Analysis:
-
Calculate the mean number of microcomedones per unit area for each test site (test article, negative control, positive control).
-
Compare the microcomedone count of the test article to the negative and positive controls using appropriate statistical methods.
-
A statistically significant increase in microcomedones compared to the negative control indicates comedogenic potential. The results can be graded on a 0-5 scale based on the degree of follicular hyperkeratosis observed.
Signaling Pathways in Comedogenesis
Understanding the molecular mechanisms of comedogenesis is essential for interpreting test results. Comedo formation is a multifactorial process involving inflammation, altered sebaceous gland activity, and abnormal keratinocyte proliferation and differentiation.
5.1 Key Signaling Pathways:
-
Inflammatory Pathway: Pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and IL-1β, often triggered by factors like Cutibacterium acnes, can stimulate keratinocyte proliferation and hyperkeratinization. Toll-like receptor 2 (TLR2) on keratinocytes and sebocytes can recognize bacterial components, initiating an inflammatory cascade.
-
Sebaceous Gland Regulation: Androgens and Insulin-like Growth Factor 1 (IGF-1) are key regulators of sebum production. These signaling molecules can activate pathways like the mammalian target of rapamycin complex 1 (mTORC1), leading to increased lipid synthesis in sebocytes.
-
Keratinocyte Proliferation and Differentiation: Alterations in signaling pathways that control the normal cycle of keratinocyte growth and shedding can lead to hyperproliferation and retention of cells within the follicle, contributing to the formation of a microcomedone.
Logical Framework for Using this compound® as a Base
The decision to use a this compound product as a vehicle in compound testing is based on a logical progression of its known properties and the requirements of the study.
Conclusion
This compound products offer a reliable and well-tolerated option as a non-comedogenic base for the testing of topical compounds. Their established safety profile and formulation characteristics help to ensure that the observed effects are attributable to the investigational compound rather than the vehicle. By following standardized protocols for comedogenicity testing, researchers can confidently assess the acnegenic potential of new ingredients and formulations.
References
Application Notes and Protocols for Epicutaneous Patch Testing of Cetaphil® Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed standard operating procedure (SOP) for the epicutaneous patch testing of Cetaphil® products. The primary objective of this protocol is to assess the potential for skin irritation and sensitization (allergic contact dermatitis) upon topical application. This document outlines the necessary materials, experimental design, application procedures, and data interpretation methods for conducting a Human Repeat Insult Patch Test (HRIPT), a standard methodology for evaluating the safety of cosmetic and dermatological products.[1][2]
Scope and Applicability
This SOP is applicable to the evaluation of various this compound® formulations, including leave-on products such as lotions and creams, and rinse-off products like cleansers. The procedures detailed herein are intended for use in a controlled clinical or research setting by trained professionals.
Materials and Equipment
A comprehensive list of materials and equipment required for the patch testing procedure is provided in Table 1.
Table 1: Materials and Equipment for Patch Testing
| Category | Item | Specifications |
| Test Articles | This compound® Product(s) | Specify product name, lot number, and expiration date. |
| Negative Control | White Petrolatum, USP | |
| Positive Control (optional, for assay validation) | e.g., 0.5% Sodium Lauryl Sulfate (SLS) in aqueous solution | |
| Patch Application | Patch Test Chambers | Finn Chambers® on Scanpor® tape, IQ Ultra™/Ultimate™ Chambers, or equivalent.[3] |
| Occlusive/Semi-Occlusive Tape | Hypoallergenic surgical tape (e.g., 3M™ Micropore™) | |
| Application Tool | Micropipette or syringe for precise volume/weight application | |
| Skin Marking & Reading | Skin Marker | Surgical-grade, non-irritating ink |
| Reading Guide | To delineate patch test sites | |
| Magnifying Lamp | For detailed observation of skin reactions | |
| Documentation | Data Collection Forms | Standardized forms for recording subject data and skin reactions |
| Digital Camera | For photographic documentation of reactions |
Experimental Protocols
The Human Repeat Insult Patch Test (HRIPT) is conducted in two primary phases: the Induction Phase and the Challenge Phase.[1][2]
Subject Recruitment and Selection
A panel of 50-200 healthy adult volunteers (18-70 years of age) is typically recruited.[4][5][6] Inclusion and exclusion criteria should be clearly defined and documented.
Inclusion Criteria:
-
General good health.
-
Age 18-70 years.
-
Able to provide informed consent.[6]
Exclusion Criteria:
-
History of chronic skin allergies or conditions at the test site.[6]
-
Current use of systemic or topical medications that may interfere with the test results (e.g., corticosteroids, immunosuppressants).
-
Pregnancy or lactation.[6]
-
Known allergy to any of the test article ingredients or patch materials.
Test Site Preparation
The upper back is the preferred site for patch application. The area should be free of hair, scars, active dermatitis, or other skin lesions that could interfere with the test.[1]
Test Article Preparation and Application
The application amount and preparation of the this compound® product depend on its formulation.
Table 2: Test Article Application Guidelines
| Product Type | Preparation | Application Amount | Rationale |
| Leave-on (Lotions, Creams) | Applied "neat" (undiluted) | Approx. 0.2 g or 20 mg/cm² | To mimic in-use conditions.[7] |
| Rinse-off (Cleansers) | Diluted to 1.0% in aqueous solution | Approx. 0.2 mL | To reduce the potential for irritant reactions from surfactants while still assessing sensitization potential.[7][8] |
Application Procedure:
-
Dispense the specified amount of the test article into the appropriate patch test chamber. For liquids, a filter paper within the chamber should be moistened.
-
Apply the prepared patches to the designated sites on the subject's upper back.
-
Ensure firm adhesion of the patches to the skin.
Induction Phase
The induction phase consists of repeated applications of the test article to induce a potential sensitization response.
-
Subjects will undergo nine consecutive 48-hour patch applications to the same site.[6]
-
Patches are applied at 48 to 72-hour intervals over a three-week period.[6]
-
After each 48-hour application, the patches are removed, and the skin is evaluated for any reaction before the next application.
Rest Period
Following the final induction patch, there is a two-week rest period during which no patches are applied. This allows for the development of any delayed-type hypersensitivity.
Challenge Phase
-
After the rest period, a single challenge patch is applied to a naive (previously unpatched) site on the contralateral side of the back.[4]
-
The challenge patch remains in place for 48 hours.
Skin Reaction Scoring and Interpretation
Skin reactions are scored at specified time points after patch removal.
Reading Schedule:
-
Induction Phase: Before each new patch application.
-
Challenge Phase: 48 hours and 96 hours after the initial challenge patch application.[6]
Reactions are graded using a standardized scoring system, such as the International Contact Dermatitis Research Group (ICDRG) criteria outlined in Table 3.
Table 3: ICDRG Scoring System for Patch Test Reactions
| Score | Description |
| - | Negative reaction |
| ?+ | Doubtful reaction; faint erythema only |
| + | Weak positive reaction; erythema, infiltration, possibly papules |
| ++ | Strong positive reaction; erythema, infiltration, papules, vesicles |
| +++ | Extreme positive reaction; intense erythema, infiltration, coalescing vesicles |
| IR | Irritant reaction (e.g., follicular pustules, glazed or wrinkled appearance) |
[Source:]
A positive reaction at the challenge site, in the absence of a significant reaction at the induction site during the induction phase, is indicative of sensitization.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key stages of the Human Repeat Insult Patch Test (HRIPT) protocol.
Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).
Signaling Pathway for Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a Type IV delayed-type hypersensitivity reaction. The pathway involves an initial sensitization phase and a subsequent elicitation phase upon re-exposure to the allergen (hapten). Some ingredients potentially found in cosmetics, such as certain preservatives or fragrance components, can act as haptens.[4]
Caption: Simplified signaling pathway for Allergic Contact Dermatitis (ACD).
References
- 1. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ada-cosmetics.com [ada-cosmetics.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. thegreenchemist.com [thegreenchemist.com]
- 5. Sodium lauryl sulfate (SLS) induced irritant contact dermatitis: a correlation study between ceramides and in vivo parameters of irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch test concentrations (doses in mg/cm2 ) for the 12 non-mix fragrance substances regulated by European legislation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Cetaphil® in the Assessment of Skin Hydration Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaphil®, a widely recognized brand of gentle skincare products, has been extensively used in dermatological research and clinical studies as a benchmark for evaluating skin hydration and barrier function. Its consistent formulation and established tolerability make it an ideal control or baseline product when assessing the efficacy of new moisturizing agents and skin hydration measurement techniques. These application notes provide detailed protocols for using this compound products in conjunction with common non-invasive methods for measuring skin hydration: Corneometry and Transepidermal Water Loss (TEWL).
The key ingredients in this compound cleansers and moisturizers, such as glycerin, panthenol (pro-vitamin B5), and niacinamide (vitamin B3), are known to support the skin's natural moisture barrier.[1] Glycerin is a humectant that attracts and retains moisture, while panthenol and niacinamide help to soothe and repair the skin barrier, reducing water loss.[1]
Key Applications
-
Establishing a Baseline: Using a this compound cleanser or moisturizer prior to testing a new product can help establish a baseline skin hydration level.
-
Negative Control: In studies evaluating the hydrating effects of a new formulation, a this compound moisturizer can serve as a negative control to ensure that observed effects are not due to the vehicle alone.
-
Comparative Efficacy: The performance of a new moisturizing product can be directly compared to that of a standard this compound moisturizer.
-
Assessing Technique Variability: The consistent and predictable performance of this compound products can be used to assess the variability and reproducibility of different skin hydration measurement techniques and devices.
Experimental Protocols
Corneometry: Measurement of Stratum Corneum Hydration
Corneometry measures the electrical capacitance of the skin, which is directly related to its water content.[2] Higher capacitance values indicate greater skin hydration.
Protocol:
-
Participant Selection: Recruit healthy volunteers with no active skin diseases on the test area (typically the volar forearm). Participants should refrain from using any topical products on the test areas for a specified period (e.g., 24-72 hours) before the measurement.[3]
-
Acclimatization: Allow participants to acclimatize to the controlled environmental conditions of the testing room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.[4][5]
-
Baseline Measurement: Take at least three baseline corneometry readings on the designated test sites on the volar forearm and calculate the average. The Corneometer® CM 825 is a commonly used device for this purpose.[2]
-
Product Application:
-
Cleanser Protocol: Instruct participants to wash the test area with this compound Gentle Skin Cleanser. Pat the area dry gently with a soft cloth.
-
Moisturizer Protocol: Apply a standardized amount (e.g., 2 mg/cm²) of this compound Moisturizing Cream or Lotion to the designated test site.[6]
-
-
Post-Application Measurements: Take corneometry readings at specified time points after product application (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs) to assess the change in skin hydration over time.[7]
-
Data Analysis: Compare the post-application capacitance values to the baseline values to determine the change in skin hydration.
Transepidermal Water Loss (TEWL): Assessment of Skin Barrier Function
TEWL measures the amount of water that evaporates from the skin's surface.[8] A lower TEWL value indicates a healthier and more intact skin barrier.
Protocol:
-
Participant Selection and Acclimatization: Follow the same procedures as for corneometry. It is crucial to ensure the participant is relaxed and has not consumed alcohol or caffeine prior to measurement, as these can affect TEWL.
-
Instrumentation: Utilize an open-chamber device such as a Tewameter® or a DermaLab TEWL probe for measurement.[9][10]
-
Baseline Measurement: After acclimatization, place the TEWL probe gently on the skin surface of the volar forearm, ensuring a good seal without occluding the measurement area.[11] Record the TEWL value in g/m²/h once the reading has stabilized. Take at least three measurements and average the results.
-
Product Application:
-
Cleanser Protocol: After baseline measurements, instruct participants to cleanse the test site with this compound Gentle Skin Cleanser.
-
Moisturizer Protocol: Apply a standardized amount of this compound Moisturizing Cream (e.g., 0.2 g) to the test area.[9]
-
-
Post-Application Measurements: Measure TEWL at predetermined intervals (e.g., 1, 2, 4, and 24 hours) after product application to evaluate the effect on skin barrier function.
-
Data Analysis: Compare the post-application TEWL values to the baseline to assess any improvement in the skin's barrier function.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound products for skin hydration assessment.
Table 1: Effect of this compound RestoraDerm® Moisturizer (CRM) on Skin Barrier Function and Hydration
| Parameter | CRM Treated Leg | Non-Treated Contralateral Leg | Mean of Paired Differences (95% CI) |
| TEWL Reduction (g/m²/h) | 1.59 (SD 0.97) | 0.42 (SD 1.13) | -1.17 (-1.52 to -0.82) |
| Skin Hydration Improvement (Corneometer units) | 16.91 (SD 6.31) | 3.3 (SD 3.86) | 13.61 (11.60 to 15.60) |
Table 2: Transepidermal Water Loss (TEWL) with this compound® Moisturizing Cream as a Base Lotion [9]
| Treatment | Baseline TEWL (g/m²/h) | TEWL after 4 Weeks (g/m²/h) | % Change from Baseline |
| Untreated Control | 8.5 | 8.3 | -2.4% |
| Base Lotion (this compound®) | 8.6 | 8.4 | -2.3% |
Note: In this study, the base lotion (this compound) did not show a significant change in TEWL, indicating its suitability as a neutral vehicle.
Visualizations
Caption: Experimental workflow for assessing skin hydration using this compound.
Caption: Mechanism of action of key this compound ingredients on skin hydration.
References
- 1. Articles [globalrx.com]
- 2. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. A comprehensive comparison of facial skin hydration based on capacitance and conductance measurements in Chinese women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Adjuvant Sensitive-Skin Cleansing and Moisturizing Regimen in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
Cetaphil as a Vehicle for Active Ingredient Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaphil, a widely recognized brand of gentle skincare products, is often recommended by dermatologists for its mild, non-irritating, and non-comedogenic properties. Its product line, including cleansers, lotions, and creams, is formulated to maintain the skin's natural moisture barrier. These characteristics make this compound formulations potentially suitable vehicles for the topical delivery of active pharmaceutical ingredients (APIs). Their composition, rich in emollients, humectants, and skin-identical lipids, may influence the percutaneous absorption of various therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound products as vehicles in active ingredient penetration studies. The information is intended to guide researchers in designing and executing robust in vitro experiments to evaluate the delivery efficiency of APIs compounded in this compound bases.
Key Considerations for Using this compound as a Vehicle
This compound products contain a variety of ingredients that can impact skin penetration of an active compound. Understanding these components is crucial for interpreting study results.
Key Ingredients in this compound Products and their Potential Effects on Penetration:
-
Humectants (e.g., Glycerin, Panthenol, Hyaluronic Acid): These ingredients attract and retain water in the stratum corneum, potentially increasing its hydration. An increase in skin hydration can enhance the penetration of some active ingredients.[1]
-
Emollients (e.g., Cetearyl Alcohol, Shea Butter, Sweet Almond Oil, Sunflower Seed Oil): Emollients soften and smooth the skin by filling the spaces between corneocytes. They can alter the lipid architecture of the stratum corneum, which may either enhance or hinder the penetration of an API depending on its physicochemical properties.
-
Occlusives (e.g., Dimethiconol): These ingredients form a protective layer on the skin's surface, reducing transepidermal water loss (TEWL). This occlusive effect can increase skin hydration and subsequently enhance the penetration of some drugs.
-
Niacinamide (Vitamin B3): Known to improve skin barrier function, niacinamide can influence the overall permeability of the skin.[1]
-
Ceramides: As essential components of the skin's lipid barrier, the presence of ceramides in a vehicle could potentially help maintain or restore a compromised barrier, which might affect drug penetration.[1]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of vertical Franz diffusion cells to quantify the penetration of an active ingredient formulated in a this compound vehicle through an ex vivo skin model.
Objective: To determine the flux and permeability coefficient of an active ingredient compounded in a this compound product (e.g., this compound Moisturizing Cream or Lotion).
Materials:
-
Franz diffusion cells (with a known diffusion area)
-
Excised human or porcine skin (full-thickness or dermatomed)
-
This compound product (e.g., this compound Moisturizing Cream)
-
Active Pharmaceutical Ingredient (API)
-
Receptor solution (e.g., phosphate-buffered saline [PBS] at pH 7.4, potentially with a solubilizing agent like polysorbate 80 for poorly water-soluble APIs)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
-
Standard laboratory equipment (magnetic stirrers, water bath, etc.)
Experimental Workflow:
Procedure:
-
Preparation of the Formulation:
-
Accurately weigh the desired amount of the API.
-
Incorporate the API into the this compound vehicle using geometric dilution to ensure homogeneity. The final concentration of the API should be precisely known.
-
-
Skin Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
If using full-thickness skin, carefully remove subcutaneous fat. For dermatomed skin, ensure a consistent thickness (e.g., 400-500 µm).
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.
-
Equilibrate the system for at least 30 minutes.
-
-
Application of the Formulation and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the API-containing this compound formulation evenly onto the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method or another suitable analytical technique.
-
-
Data Analysis:
-
Calculate the cumulative amount of the API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).
-
The permeability coefficient (Kp, in cm/h) can be calculated using the following equation: Kp = Jss / Cd where Cd is the concentration of the API in the donor formulation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general framework for developing an HPLC method to quantify an API in receptor solution samples from a Franz diffusion cell study.
Objective: To develop and validate a sensitive and specific HPLC method for the determination of the API concentration.
Materials:
-
HPLC system with a UV or other suitable detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with buffer)
-
API reference standard
-
Receptor solution (as used in the Franz cell study)
Procedure:
-
Method Development:
-
Select a suitable stationary phase (column) and mobile phase based on the physicochemical properties of the API.
-
Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and detector wavelength to achieve good separation of the API peak from any potential interfering peaks from the receptor solution or the vehicle.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze blank receptor solution to ensure no interfering peaks at the retention time of the API.
-
Linearity: Prepare a series of standard solutions of the API in the receptor solution over the expected concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Accuracy and Precision: Analyze samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) for precision should typically be <15%, and the accuracy (percent recovery) should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.
-
Data Presentation
Quantitative data from skin penetration studies should be presented in a clear and organized manner to facilitate comparison between different formulations.
Table 1: In Vitro Permeation Parameters of Hydrocortisone from Different Vehicles through Porcine Skin (Example Data)
| Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (x 10⁻³ cm/h) | Cumulative Amount Permeated at 24h (µg/cm²) |
| This compound Moisturizing Cream | 1.25 ± 0.15 | 0.125 | 28.5 ± 3.2 |
| Standard Hydrophilic Cream | 0.89 ± 0.11 | 0.089 | 20.1 ± 2.5 |
| Standard Ointment | 0.42 ± 0.08 | 0.042 | 9.5 ± 1.8 |
Data are presented as mean ± standard deviation (n=6). This is example data for illustrative purposes and not from a specific cited study.
Table 2: In Vitro Permeation Parameters of Caffeine from Different Vehicles through Porcine Skin (Example Data)
| Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (x 10⁻³ cm/h) | Cumulative Amount Permeated at 24h (µg/cm²) |
| This compound Moisturizing Lotion | 3.52 ± 0.41 | 0.117 | 81.3 ± 9.5 |
| Aqueous Gel | 4.15 ± 0.55 | 0.138 | 95.7 ± 12.1 |
| Hydrophilic Cream | 2.98 ± 0.35 | 0.099 | 68.9 ± 8.2 |
Data are presented as mean ± standard deviation (n=6). This is example data for illustrative purposes and not from a specific cited study.
Signaling Pathways in Dermatological Therapeutics
The efficacy of topically delivered active ingredients often relies on their ability to modulate specific intracellular signaling pathways involved in skin inflammation, proliferation, and barrier function. Below are diagrams of key signaling pathways relevant to dermatological drug development.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial in mediating the signaling of numerous cytokines involved in inflammatory skin diseases such as atopic dermatitis and psoriasis.[2][3][4][5][6]
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a significant role in cellular processes like proliferation, differentiation, and inflammation. Its dysregulation is implicated in conditions such as psoriasis and skin aging.[7][8][9][10][11]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response in the skin. Its activation leads to the expression of pro-inflammatory cytokines and is a target for anti-inflammatory therapies.
Conclusion
This compound products offer a promising and readily available platform for the formulation and delivery of topical active ingredients. Their favorable safety and tolerability profile, combined with their potential to influence skin barrier function, makes them a valuable tool for researchers in dermatology and pharmaceutical sciences. The protocols and information provided herein are intended to serve as a foundational guide for conducting systematic and reproducible in vitro skin penetration studies to evaluate the efficacy of this compound-based formulations. Further research is warranted to fully elucidate the impact of specific this compound formulations on the percutaneous absorption of a wide range of active pharmaceutical ingredients.
References
- 1. This compound.com [this compound.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. Franz diffusion cell: Significance and symbolism [wisdomlib.org]
- 4. Penetration of hydrocortisone into excised human skin under the influence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of transdermal permeation of hydrocortisone acetate from hydrophilic and lipophilic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of dilution of topical semisolid preparations on hydrocortisone permeation through excised human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical NSAIDs for chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative HPLC analysis of sunscreens and caffeine during in vitro percutaneous penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Effect of Cetaphil® on the Skin Microbiome
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental design and protocols for evaluating the impact of Cetaphil® cleansers and moisturizers on the human skin microbiome. The methodologies outlined here are intended to ensure robust and reproducible results for assessing product effects on microbial diversity and community structure.
Introduction
The human skin is a complex ecosystem colonized by a diverse community of microorganisms, collectively known as the skin microbiome. This microbial community plays a crucial role in maintaining skin health, protecting against pathogens, and modulating the host's immune system.[1] Skincare products, particularly cleansers and moisturizers, can significantly influence the skin's chemical environment and, consequently, its microbial inhabitants.[1][2] Understanding these interactions is critical for developing products that support a healthy and balanced skin microbiome.[3][4]
This compound® products are widely recognized for their gentle formulations.[5][6] This application note details a comprehensive experimental design to rigorously evaluate the effects of a daily skincare regimen using this compound® products on the skin microbiome's composition and diversity. The protocols provided cover participant recruitment, sample collection, DNA sequencing, and bioinformatic analysis.
Key Objectives of the Study:
-
To assess changes in the alpha and beta diversity of the skin microbiome following the use of this compound®.
-
To identify shifts in the relative abundance of key microbial taxa.
-
To correlate changes in the microbiome with skin biophysical parameters such as hydration and pH.[2]
Experimental Design
A longitudinal study with a control group is proposed to assess the impact of this compound® on the skin microbiome over time.
2.1 Study Population
-
Inclusion Criteria: Recruit a cohort of 30-50 healthy adult volunteers (ages 18-55) with normal to dry skin types.[2] Participants should have a consistent skincare routine and be willing to adhere to the study protocol.
-
Exclusion Criteria: Individuals with active skin diseases (e.g., eczema, psoriasis, acne), recent use of topical or systemic antibiotics, or known allergies to skincare ingredients should be excluded.[2] A washout period of at least two weeks, where participants use a standardized, gentle cleanser, is recommended before the study begins.[7]
2.2 Study Groups
-
Treatment Group (n=15-25): Participants will use the designated this compound® Gentle Skin Cleanser and this compound® Moisturizing Lotion/Cream daily for 4 weeks.
-
Control Group (n=15-25): Participants will continue to use a standardized baseline gentle cleanser and no moisturizer. Alternatively, a "no treatment" control group can be included where participants refrain from using any products on the test area.
2.3 Study Timeline and Sampling
-
Baseline (Week 0): Collect initial skin microbiome samples and biophysical measurements before product use.
-
Follow-up (Week 2 and Week 4): Collect subsequent samples and measurements at the midpoint and end of the study period to assess temporal changes.[2][8]
2.4 Sample Collection Sites Samples will be collected from standardized sites on the volar forearm, an area representative of a dry skin environment, and the forehead, representing a sebaceous site.[9] This allows for the evaluation of product effects on different skin microenvironments.
Detailed Experimental Protocols
3.1 Skin Microbiome Sample Collection
This protocol is designed to non-invasively collect microbial samples from the skin surface using swabs, a common and effective method.[9][10]
-
Materials:
-
Sterile cotton or flocked swabs pre-moistened with a sterile collection buffer (e.g., 0.15 M NaCl with 0.1% Tween 20).[11]
-
Sterile 2 mL collection tubes containing a preservation buffer (e.g., DNA/RNA Shield).
-
Sterile gloves.
-
70% ethanol for skin surface preparation (if applicable, though often omitted to avoid altering the microbiome).
-
Schematics for documenting collection sites.[12]
-
-
Procedure:
-
Ensure the participant has not washed the sampling area for at least 12-24 hours prior to collection.[7]
-
Wearing sterile gloves, identify the sampling area (e.g., a 2x2 cm square on the volar forearm).
-
Open the sterile swab package, taking care not to contaminate the swab tip.
-
Firmly rub the pre-moistened swab over the designated skin area for 30-60 seconds, rotating the swab to ensure all surfaces make contact with the skin.[12]
-
Aseptically break or cut the swab tip into the collection tube containing the preservation buffer.
-
Seal the tube tightly and label it with the participant ID, date, and sample site.
-
Store samples at -80°C until DNA extraction.[9]
-
Collect a "blank" swab (a swab from the package that does not touch the skin) as a negative control for each collection session to monitor for contamination.[7]
-
3.2 Skin Biophysical Measurements
-
Procedure:
-
Prior to microbiome sampling, measure skin hydration (corneometer), transepidermal water loss (TEWL), and skin surface pH (pH meter) at the designated collection sites.
-
Record all measurements, ensuring the instruments are calibrated according to the manufacturer's instructions.
-
3.3 DNA Extraction
-
Protocol: Utilize a commercially available DNA extraction kit optimized for low biomass samples, such as the DNeasy PowerSoil Kit (QIAGEN) or a similar kit designed for microbiome studies.[13]
-
Lysis: Ensure the protocol includes a robust mechanical lysis step (e.g., bead beating) to effectively break open the cell walls of Gram-positive bacteria, which are common on the skin.[14]
-
Controls: Include a DNA extraction negative control (a blank extraction with no sample) with each batch to identify any kit-related contamination.[7]
-
3.4 16S rRNA Gene Sequencing
Amplicon sequencing of the 16S rRNA gene is a cost-effective method for profiling bacterial communities.[10][14]
-
Target Region: Amplify the V1-V3 or V4 hypervariable region of the 16S rRNA gene, as these regions have been shown to provide good taxonomic resolution for skin bacteria.[15]
-
PCR Amplification:
-
Perform PCR using universal primers for the chosen hypervariable region.
-
Use a high-fidelity DNA polymerase to minimize amplification errors.
-
Include a no-template PCR control to check for contamination during this step.[7]
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second round of PCR to attach sequencing adapters and barcodes for multiplexing.
-
Pool the barcoded libraries and sequence them on an Illumina MiSeq or a similar platform, aiming for at least 10,000-20,000 reads per sample.
-
3.5 Bioinformatic and Statistical Analysis
A standard bioinformatics pipeline will be used to process the raw sequencing data.[16][17]
-
Quality Control: Trim raw reads to remove low-quality bases and adapter sequences.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database such as Greengenes or SILVA.[14]
-
Diversity Analysis:
-
Alpha Diversity: Calculate metrics such as the Shannon diversity index, Chao1, and Observed OTUs to assess species richness and evenness within each sample.
-
Beta Diversity: Use metrics like Bray-Curtis or UniFrac distances to compare the microbial community composition between samples and groups. Visualize these differences using Principal Coordinate Analysis (PCoA) plots.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare diversity metrics and the relative abundance of taxa between the treatment and control groups at different time points.
-
Correlate changes in microbial taxa with skin biophysical measurements using methods like Spearman correlation.[18]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Participant Demographics and Baseline Characteristics
| Characteristic | Treatment Group (n=X) | Control Group (n=Y) | p-value |
|---|---|---|---|
| Age (mean ± SD) | |||
| Gender (n, %) | |||
| Skin Type (n, %) | |||
| Baseline Skin Hydration |
| Baseline Skin pH | | | |
Table 2: Alpha Diversity Metrics (Mean ± SD)
| Time Point | Group | Shannon Index | Chao1 | Observed OTUs |
|---|---|---|---|---|
| Week 0 | Treatment | |||
| Control | ||||
| Week 4 | Treatment |
| | Control | | | |
Table 3: Relative Abundance of Key Genera (%) (Mean ± SD)
| Genus | Group | Week 0 | Week 4 | Fold Change | p-value |
|---|---|---|---|---|---|
| Cutibacterium | Treatment | ||||
| Control | |||||
| Staphylococcus | Treatment | ||||
| Control | |||||
| Corynebacterium | Treatment |
| | Control | | | | |
Visualizations
Experimental Workflow
References
- 1. The Effect of Cleansers on the Skin Microbiome [practicaldermatology.com]
- 2. Effect of the skincare product on facial skin microbial structure and biophysical parameters: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Impact of a Cosmetic Product on the Skin Microbiota | Melbec Microbiology [melbecmicrobiology.co.uk]
- 4. Is Your Skincare Product Microbiome-Friendly? Here’s How to Find Out | Melbec Microbiology [melbecmicrobiology.co.uk]
- 5. This compound.com [this compound.com]
- 6. This compound.com.hk [this compound.com.hk]
- 7. How to Design a Skin Microbiome Study, Part I: Sampling [blog.microbiomeinsights.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sample Preparation Protocols for Skin Microbiome Sequencing - CD Genomics [cd-genomics.com]
- 10. Research Techniques Made Simple: Profiling the Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. inderocro.com [inderocro.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Bacterial 16S ribosomal RNA gene sequencing in cutaneous research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin microbiome surveys are strongly influenced by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Skin Microbiome: Current Techniques, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Microbial Dynamics: Assessing Skincare Regimens’ Impact on the Facial Skin Microbiome and Skin Health Parameters | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Cetaphil Formulation Stability: A Technical Support Resource
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The stability data and specific experimental results presented are illustrative examples and not based on proprietary data from the manufacturer of Cetaphil.
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of this compound and similar topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of an unopened this compound product?
A1: Unopened this compound cleansers are formulated to be shelf-stable and can last for several years when stored correctly. However, for specific product shelf life, it is always recommended to refer to the expiration date provided on the packaging, if any.
Q2: How can I determine the recommended period of use after opening a this compound product?
A2: The recommended period after opening (PAO) is indicated by a symbol on the product packaging that looks like an open jar with a number followed by "M". This number indicates the number of months the product is considered safe to use after it has been opened.
Q3: What are the common observable signs of instability in this compound products?
A3: While this compound products are known for their stability, any cosmetic formulation can exhibit signs of instability over time. These may include:
-
Changes in Texture: The product may become runny, clumpy, or feel different upon application.
-
Phase Separation: You may observe the separation of oil and water phases, which is a sign of emulsion instability.
-
Color Shifts: Any change from the original color, such as turning yellow or developing dark spots, can indicate chemical degradation.
-
Unusual Odor: A change in the product's smell can be a sign of chemical breakdown or microbial contamination.
Q4: Have there been recent reformulations of this compound products, and could this impact stability?
A4: Yes, this compound has reformulated several of its key products.[1] These new formulations often include a blend of niacinamide (Vitamin B3), panthenol (Vitamin B5), and hydrating glycerin to improve the skin's resilience.[1] Additionally, ingredients like parabens and sulfates have been removed from some products.[1] Any change in formulation can potentially alter the long-term stability profile of a product. Therefore, it is crucial to conduct stability studies on the specific formulation being used in your research. Some users have reported adverse skin reactions to the new formulations, highlighting the importance of considering individual skin sensitivities.
Q5: What is the role of preservatives in maintaining the stability of this compound products?
A5: Preservatives are crucial for preventing microbial growth (bacteria, yeast, and mold) in cosmetic products, especially those containing water.[2][3] While some older formulations of this compound contained parabens, newer versions may use other preservatives like sodium benzoate or phenoxyethanol.[4] The efficacy of the preservative system is a critical component of long-term stability and is typically assessed through preservative efficacy testing (PET) or challenge tests.[5][6][7]
Troubleshooting Guides
Issue 1: Phase Separation in a Cream Formulation
Q: We are observing phase separation (creaming) in a batch of a this compound-like O/W emulsion during our long-term stability study. What are the potential causes and how can we troubleshoot this?
A: Phase separation in an oil-in-water (O/W) emulsion is a common sign of instability.[8] The primary causes can be physical or chemical.
Potential Causes:
-
Incorrect Emulsifier Choice or Concentration: The emulsifier system may not be robust enough for the oil phase content.[9][10]
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion.[10][11][12]
-
pH Shift: A change in the formulation's pH can affect the stability of certain emulsifiers and other ingredients.[13]
-
High Oil Phase Volume: An excessive amount of oil can overwhelm the emulsifier's capacity to maintain a stable emulsion.[8][9]
Troubleshooting Workflow:
Troubleshooting workflow for phase separation.
Issue 2: Degradation of Niacinamide in a Formulation
Q: Our stability study of a reformulated this compound-like product containing niacinamide shows a significant decrease in its concentration over time, especially under accelerated conditions. What could be causing this degradation?
A: Niacinamide is generally stable, but its stability can be compromised under certain conditions, particularly related to pH.
Potential Causes:
-
pH Extremes: Niacinamide is most stable at a pH range of 5-7.[14] In strongly acidic or alkaline conditions, it can hydrolyze into nicotinic acid, which may cause skin irritation.[14][15]
-
Interaction with Other Ingredients: Although niacinamide is compatible with most cosmetic ingredients, potential interactions should not be ruled out without specific testing.
-
Photodegradation: While generally stable to light, prolonged exposure to UV radiation in a destabilized formulation could potentially contribute to degradation.
Signaling Pathway of Niacinamide Action and Potential Degradation:
Niacinamide's role in skin and its potential degradation pathway.
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data from a 12-month long-term stability study and a 6-month accelerated stability study for a this compound-like cream formulation.
Table 1: Long-Term Stability Study Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point | Appearance | Color | Odor | pH | Viscosity (cP) | Niacinamide Assay (%) | Microbial Count (CFU/g) |
| T=0 | Homogeneous | White | Characteristic | 6.5 | 15,000 | 100.0 | <10 |
| T=3 mo | Homogeneous | White | Characteristic | 6.4 | 14,800 | 99.5 | <10 |
| T=6 mo | Homogeneous | White | Characteristic | 6.4 | 14,750 | 99.2 | <10 |
| T=9 mo | Homogeneous | White | Characteristic | 6.3 | 14,600 | 98.9 | <10 |
| T=12 mo | Homogeneous | White | Characteristic | 6.3 | 14,500 | 98.5 | <10 |
Table 2: Accelerated Stability Study Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point | Appearance | Color | Odor | pH | Viscosity (cP) | Niacinamide Assay (%) | Microbial Count (CFU/g) |
| T=0 | Homogeneous | White | Characteristic | 6.5 | 15,000 | 100.0 | <10 |
| T=3 mo | Homogeneous | White | Characteristic | 6.2 | 13,500 | 97.1 | <10 |
| T=6 mo | Homogeneous | Off-white | Characteristic | 6.0 | 12,000 | 95.0 | <10 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To predict the long-term stability of a formulation by subjecting it to elevated stress conditions.[16]
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation in its intended commercial packaging.
-
Storage Conditions: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[17]
-
Testing Intervals: Conduct tests at specified time points, typically T=0, 3, and 6 months.[16][18]
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, phase separation (visual and centrifugation).
-
Chemical: pH, viscosity, assay of active ingredients (e.g., niacinamide).
-
Microbiological: Total viable count (bacteria, yeast, mold).
-
-
Evaluation: A significant change (e.g., >5% change in assay, pH outside specification, phase separation) may necessitate testing at an intermediate condition (e.g., 30°C/65% RH).[18]
Protocol 2: Preservative Efficacy Testing (Challenge Test)
Objective: To evaluate the effectiveness of the preservative system in preventing microbial growth.[3][7]
Methodology:
-
Microorganism Selection: Use a panel of standard microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[6]
-
Inoculation: Inoculate separate product samples with a known concentration of each microorganism.[7]
-
Incubation: Store the inoculated samples at a controlled room temperature for a period of 28 days.[7]
-
Sampling and Plating: At specified intervals (e.g., 2, 7, 14, and 28 days), draw samples from each inoculated product, neutralize the preservative, and plate on appropriate growth media.[2][7]
-
Evaluation: Count the number of colony-forming units (CFU) at each time point. The preservative system is considered effective if there is a significant reduction in the microbial count, meeting regulatory acceptance criteria (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within a specified timeframe).[7]
Experimental Workflow for Stability Testing:
General workflow for a comprehensive stability study.
References
- 1. This compound® Announces Major Evolution in Brand's Mission to Advance Sensitive Skin Science [prnewswire.com]
- 2. Challenge Test Cosmetics [saniterlab.com]
- 3. adslaboratories.com [adslaboratories.com]
- 4. m.youtube.com [m.youtube.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. skinconsult.com [skinconsult.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. learncanyon.com [learncanyon.com]
- 10. swonlab.com [swonlab.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. thecosmeticformulator.com [thecosmeticformulator.com]
- 13. Cosmetic emulsion separation [personalcarescience.com.au]
- 14. cosmeticscience.net [cosmeticscience.net]
- 15. gdch.de [gdch.de]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Preventing Cetaphil® Contamination in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve suspected cell culture contamination originating from Cetaphil® products or other similar personal care items.
Frequently Asked Questions (FAQs)
Q1: Can hand lotions and cleansers like this compound® really contaminate my cell cultures?
Yes, personal care products like lotions and cleansers are a potential source of both chemical and biological contamination in cell culture.[1][2] Residues left on hands, even after wearing gloves, can be inadvertently introduced into your experiments. These products contain a mixture of chemicals, such as surfactants, preservatives, and emollients, that can have cytotoxic or otherwise disruptive effects on your cells.[3] Additionally, used product containers can harbor microbial contaminants.[1][2][4]
Q2: What are the primary types of contaminants from this compound® that can affect my cells?
Contamination from this compound® and similar products can be broadly categorized into two types:
-
Chemical Contamination: This is the most likely source of interference. The complex mixture of ingredients in these products, including surfactants (like Sodium Lauryl Sulfate in older formulations), fatty alcohols (Cetyl, Stearyl, and Cetearyl Alcohol), and propylene glycol, can be cytotoxic even at low concentrations.[3][5][6]
-
Biological Contamination: While less common in a properly controlled lab environment, bacteria and fungi can grow in used cosmetic product containers.[1][2][4] These microbes can be transferred to the lab environment and potentially into your cultures.
Q3: What are the common signs of this compound® or other chemical contamination in my cell culture?
The signs of chemical contamination can be subtle or dramatic and may include:[7][8]
-
Sudden Cell Death or Detachment: A rapid increase in floating, dead cells, or the detachment of adherent cells shortly after handling.
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or show signs of vacuolization.
-
Reduced Cell Proliferation: A noticeable slowdown in the growth rate of your cultures.
-
No Obvious Microbial Growth: Unlike bacterial or fungal contamination, the culture media may remain clear, with no change in pH.[7]
Q4: How can I prevent contamination from personal care products?
Strict adherence to aseptic technique and good personal hygiene are crucial:[9][10][11][12][13]
-
Thorough Hand Washing: Wash hands with a laboratory-appropriate soap and water before entering the cell culture suite. Avoid using heavily fragranced or lotion-based soaps.
-
Proper Gloving Technique: Always wear gloves when working in a biosafety cabinet. Be mindful that gloves are not a perfect barrier and can have microscopic pores.
-
Regular Glove Disinfection: Frequently spray your gloved hands with 70% ethanol or isopropanol, especially after touching any surfaces outside the biosafety cabinet.[9][13]
-
Dedicated Lab Attire: Use a clean lab coat that is dedicated to cell culture work.[9]
-
Avoid Applying Lotions Before Lab Work: Refrain from using hand lotions or creams immediately before or during your time in the cell culture lab.
Troubleshooting Guide: Sudden Cell Death or Reduced Viability
If you suspect contamination from this compound® or another chemical source, follow this step-by-step guide to identify the cause and remedy the situation.
Step 1: Initial Observation and Assessment
-
Action: Carefully examine your cell cultures under a microscope.
-
What to Look For:
-
Increased number of floating cells.
-
Cell debris in the media.
-
Changes in cell morphology (rounding, shrinking, blebbing).
-
Check the media for turbidity or a sudden pH shift (a yellow color change). Clear media with cell death is often indicative of chemical contamination.[7]
-
Step 2: Isolate the Problem
-
Action: Quarantine the affected cultures to prevent potential cross-contamination. Review your recent experimental procedures.
-
Questions to Ask:
-
Did the cell death occur after a specific media change, passaging, or addition of a new reagent?
-
Was there a change in personnel handling the cells?
-
Has a new brand of gloves, soap, or other lab consumable been introduced?
-
Step 3: Test for Obvious Contaminants
-
Action: If the media is cloudy or has changed color, perform a quick check for common biological contaminants.
-
Procedure:
-
Take a small aliquot of the supernatant and plate it on a bacterial agar plate.
-
Observe a sample of the media under high magnification to look for bacteria or yeast.
-
Step 4: The "this compound® Contamination" Hypothesis
If there are no signs of microbial growth, and the cell death was sudden and widespread, a chemical contaminant is a strong possibility.
-
Action: Review your lab's hand hygiene practices and the personal care products used by lab members.
-
Considerations:
-
Even trace amounts of detergents or lotions can be cytotoxic.
-
The combination of different chemicals ("cocktail effect") can have synergistic or additive negative effects on cells.
-
Diagram: Troubleshooting Workflow for Suspected Chemical Contamination
Quantitative Data: Cytotoxicity of Common this compound® Ingredients
The following tables summarize the known cytotoxic effects of ingredients found in common this compound® products on various cell lines. Note that these are individual ingredients, and their effects in a formulated product may differ.
Table 1: Cytotoxicity of Surfactants
| Ingredient | Cell Line | Assay | Effective Concentration (IC50 or similar) | Reference(s) |
| Sodium Lauryl Sulfate (SLS) | Human Gingival Fibroblasts (GF) | NR50 | 0.0127% | [6] |
| Sodium Lauryl Sulfate (SLS) | Human Gingival Epithelial Cells (S-G) | NR50 | 0.0075% | [6] |
| Sodium Lauryl Sulfate (SLS) | Murine Fibroblasts (L-929) | XTT | > 0.03 mg/mL (non-toxic) 0.06 - 5 mg/mL (cytotoxic) | [14] |
Table 2: Cytotoxicity of Other Common Ingredients
| Ingredient | Cell Line | Assay | Effective Concentration (IC50 or similar) | Reference(s) |
| Propylene Glycol | Human Proximal Tubule (HPT) cells | Thymidine incorporation | Cytotoxicity noted at 50 mM | [12] |
| Cetyl Alcohol (in Sophorolipids) | HeLa | MTT | IC50: 14.14 - 16.32 µg/mL | [15] |
| Cetearyl Alcohol | - | Clinical Studies | No significant toxicity | [16] |
| Stearyl Alcohol | - | - | Generally considered non-toxic | [16] |
Note: The toxicity of many cosmetic ingredients, particularly fatty alcohols, is generally low in the concentrations used in final products. However, direct contamination of cell culture media can result in much higher effective concentrations.
Experimental Protocols
Protocol 1: Detection of Potential Chemical Contamination using a Cell-Based Assay
This protocol helps determine if a suspected source (e.g., a specific lotion) is cytotoxic to your cells.
Materials:
-
Healthy, log-phase cells of the type affected
-
96-well cell culture plates
-
Complete cell culture medium
-
Suspected contaminant (e.g., this compound® lotion)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell viability assay kit (e.g., MTT, MTS, or resazurin-based)
Procedure:
-
Prepare a "Contaminant" Stock Solution: In a sterile microcentrifuge tube, create a 1:100 dilution of the suspected lotion in sterile PBS. Vortex thoroughly to create a suspension. This will be your stock solution.
-
Seed Cells: Seed your cells in a 96-well plate at their optimal density for a 24-48 hour viability assay. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: In a separate 96-well plate (not with cells), perform a serial dilution of your contaminant stock solution in complete culture medium. A common starting point is a further 1:10 dilution, followed by 1:2 or 1:10 serial dilutions.
-
Treat Cells: Carefully remove the media from the cells and replace it with the media containing the serial dilutions of the contaminant. Be sure to include "media only" and "PBS vehicle" controls.
-
Incubate: Incubate the plate for a period that mirrors when you observed cell death (e.g., 24 hours).
-
Assess Viability: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze Data: Calculate the percentage of cell viability relative to the vehicle control. A dose-dependent decrease in viability suggests the suspected product is cytotoxic.
Protocol 2: High-Level Workflow for Identification of Unknown Chemical Contaminants via HPLC-MS
For a more definitive identification of a chemical contaminant, analytical chemistry techniques are required. This is a high-level overview of the process.
Diagram: HPLC-MS Workflow for Contaminant Identification
-
Sample Collection: Collect samples of the contaminated cell culture media, a control batch of media, and a sample of the suspected contaminant (e.g., the this compound® product).
-
Sample Preparation: The media samples will need to be processed to remove proteins and other interfering substances. This may involve protein precipitation followed by solid-phase extraction (SPE) to concentrate the potential contaminants.
-
HPLC Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase column is typically used to separate compounds based on their hydrophobicity.[17][18][19]
-
Mass Spectrometry (MS) Analysis: As the separated compounds elute from the HPLC column, they are ionized and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, providing a "fingerprint" of the molecules present.
-
Data Analysis: The mass spectra from the contaminated media are compared to the control media. Unique peaks in the contaminated sample are then compared to the spectra of the suspected contaminant and to spectral libraries to identify the unknown substance(s).
Signaling Pathways in Chemical-Induced Cell Death
Chemical contaminants, depending on their nature and concentration, can induce cell death through various pathways, including apoptosis and necrosis.
Apoptosis (Programmed Cell Death):
Some chemical stressors can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, leading to controlled cell dismantling.
Diagram: Simplified Intrinsic Apoptosis Pathway
Necrosis (Uncontrolled Cell Death):
High concentrations of cytotoxic chemicals, such as detergents, can cause rapid damage to the cell membrane, leading to a loss of integrity, cell swelling, and lysis (necrosis). This is often observed as a large amount of floating debris in the culture.
This technical support guide is intended to provide general guidance. Specific experimental outcomes may vary depending on the cell type, the specific formulation of the personal care product, and the concentration of the contaminant.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial Contamination Test on Cosmetics - IML Testing & Research [imlresearch.com]
- 3. blog.cleanbeautybox.com [blog.cleanbeautybox.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A guide to cell-lab personal hygiene - Cellculture2 [cellculture2.altervista.org]
- 10. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 11. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 12. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 13. Maintaining Sterile Conditions: The Role of Personal Hygiene in Aseptic Laboratory Technique [cytion.com]
- 14. scialert.net [scialert.net]
- 15. Anti-proliferative effect of novel primary cetyl alcohol derived sophorolipids against human cervical cancer cells HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cetaphil Application for Consistent Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cetaphil products in their experiments. Our aim is to help ensure the consistent and optimized application of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended application thickness of this compound to ensure consistent dosing in a clinical or research setting?
A1: For consistent results, a standardized application thickness is crucial. It is recommended to apply a uniform layer of 2 mg/cm² to the designated skin area. This can be achieved by weighing the amount of cream applied to a known surface area. Consistent application ensures that the same dose of any active ingredient or the vehicle itself is delivered in each application, which is vital for the accuracy of the study.[1]
Q2: How do environmental factors like humidity and temperature affect the performance and absorption of this compound?
A2: Environmental conditions can significantly impact the absorption and performance of topical products. Increased temperature can cause vasodilation of dermal blood vessels, potentially increasing drug penetration.[2] Similarly, higher humidity can increase skin hydration, which may also enhance the absorption of certain substances.[2] For consistent results, it is imperative to conduct experiments in a controlled environment with stable temperature and humidity levels.
Q3: What are the recommended storage conditions and shelf-life for this compound products intended for research purposes?
A3: For research applications, it is crucial to adhere to the manufacturer's storage recommendations, typically room temperature (15-30°C or 59-86°F), unless otherwise specified. Avoid freezing or exposing the product to high heat. The shelf-life is indicated by the expiration date on the packaging. Using expired products can lead to inconsistent results due to potential degradation of ingredients.
Q4: Are there any known interactions between this compound and common active pharmaceutical ingredients (APIs)?
A4: While this compound is formulated to be gentle and non-irritating, the potential for interactions with APIs exists.[3][4] The excipients in this compound, such as emulsifiers and stabilizers, could potentially interact with certain APIs, affecting their stability, solubility, and permeability.[5] It is essential to conduct compatibility studies before initiating a full-scale experiment. These studies should assess the physical and chemical stability of the API when mixed with this compound.[5]
Q5: Can the application technique itself influence the experimental outcome?
A5: Yes, the application technique is a critical variable. Vigorous rubbing can increase skin temperature and circulation, potentially altering absorption rates.[6] A standardized, gentle application method should be established and followed for all subjects and applications to minimize variability. This includes the duration and pressure of application.
Troubleshooting Guides
Inconsistent results in topical applications can arise from a multitude of factors. This guide provides a structured approach to identifying and resolving common issues.
Quantitative Data for Troubleshooting Inconsistent Topical Application
| Issue | Potential Cause | Quantitative Data/Metric to Check | Recommended Solution |
| High variability in skin hydration levels post-application | Inconsistent application amount | Weigh the applied product. Aim for a standard deviation of <10% across applications. | Implement a standardized application protocol using a positive displacement pipette or pre-weighed single-dose applicators. |
| Environmental fluctuations | Record temperature and humidity. Correlate with hydration data. | Maintain a controlled environment with temperature ±2°C and relative humidity ±5%. | |
| Variable therapeutic/placebo effect | Inconsistent product distribution | Use fluorescence microscopy to visualize the distribution of a fluorescently labeled surrogate. | Ensure even spreading with a standardized tool (e.g., glass rod) and technique. |
| Differences in skin barrier function | Measure Transepidermal Water Loss (TEWL) at baseline. | Stratify subjects based on baseline TEWL values or use it as a covariate in statistical analysis. | |
| Unexpected skin irritation or sensitization | Interaction with the vehicle | Patch testing with the vehicle alone. | Review the excipient profile of this compound for known potential irritants and consider an alternative vehicle if necessary.[7][8] |
| Contamination | Microbial testing of the product batch. | Use aseptic techniques during preparation and application. Store the product as recommended. | |
| Poor absorption of the active ingredient | Incorrect formulation pH | Measure the pH of the final formulation. | Adjust the pH of the formulation to optimize the solubility and stability of the active ingredient.[9] |
| Inadequate skin penetration | Conduct in vitro skin permeation studies using Franz diffusion cells.[10] | Consider the use of validated penetration enhancers after thorough compatibility testing. |
Experimental Protocols
Standardized this compound Application Protocol
-
Subject Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (e.g., 22°C ± 2°C, 50% ± 5% RH) for at least 30 minutes before application.
-
Site Demarcation: Clearly mark the application area on the skin (e.g., volar forearm) using a surgical skin marker.
-
Baseline Measurements: Conduct baseline measurements such as skin hydration (e.g., using a Corneometer) and Transepidermal Water Loss (TEWL).[11][12]
-
Product Dispensing: Dispense a pre-weighed amount of this compound (targeting 2 mg/cm²) onto a non-absorbent surface.
-
Application: Using a gloved finger or a specific applicator, apply the product evenly to the demarcated area with gentle, consistent strokes for a standardized duration (e.g., 30 seconds).
-
Post-Application: Record the time of application. Do not occlude the area unless it is part of the study design.
-
Follow-up Measurements: Conduct follow-up measurements at predetermined time points.
Protocol for Assessing Skin Hydration after this compound Application
-
Instrumentation: Utilize a calibrated Corneometer or a similar device that measures skin capacitance or conductance.[11][12][13]
-
Probe Cleaning: Clean the probe head with a soft, lint-free cloth before each measurement.
-
Measurement Procedure:
-
Gently place the probe on the skin surface within the treated area, ensuring it is perpendicular to the skin.
-
Apply minimal and consistent pressure.
-
Take three consecutive readings at slightly different positions within the application site.
-
Calculate the average of the three readings to represent the skin hydration level for that time point.
-
-
Data Recording: Record the individual readings and the average, along with the time of measurement.
Visualizations
References
- 1. allucent.com [allucent.com]
- 2. What Are The Influencing Factors of Drug Percutaneous Absorption - CD Bioparticles Blog [cd-bioparticles.net]
- 3. row.facethefuture.store [row.facethefuture.store]
- 4. This compound.com [this compound.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. scribd.com [scribd.com]
- 7. This compound Cleanser Side Effects: Common, Severe, Long Term [drugs.com]
- 8. This compound DailyAdvance Topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 10. kuey.net [kuey.net]
- 11. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Cetaphil® and Concomitant Topical Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cetaphil® products as adjunctive therapy in clinical and preclinical studies involving other topical agents.
Frequently Asked Questions (FAQs)
Q1: Can this compound cleansers and moisturizers be used concurrently with potent topical medications like retinoids or benzoyl peroxide in a clinical trial setting?
A1: Yes. Published studies have demonstrated that the adjunctive use of gentle, non-comedogenic cleansers and moisturizers, such as those from the this compound line, can improve the tolerability of topical retinoids (e.g., tretinoin, adapalene) and benzoyl peroxide.[1][2] By mitigating common side effects like dryness, erythema, and scaling, this compound products may enhance subject adherence to the treatment protocol.
Q2: How might the use of a this compound moisturizer impact the measurement of skin barrier function in a study?
A2: this compound moisturizers are formulated to improve skin hydration and barrier function.[3][4][5] When used in a study, it is crucial to establish a clear protocol for application timing relative to barrier function measurements (e.g., Transepidermal Water Loss - TEWL, corneometry). For instance, measurements should be taken at baseline before any product application and at standardized time points following application to ensure consistency across all subjects and treatment groups.
Q3: Are there established protocols for evaluating the interaction between this compound and other topical agents?
A3: The split-face study design is a common and effective methodology for this purpose.[6][7][8][9][10][11][12][13] This design allows for intra-subject comparison, minimizing variability between individuals. One side of the face receives the active topical agent alone, while the other side receives the active agent in combination with the this compound product. This allows for a direct comparison of tolerability and efficacy.
Q4: What is the mechanism by which this compound products may improve the tolerability of potentially irritating topical treatments?
A4: this compound products are formulated with a blend of hydrating and soothing ingredients, such as glycerin, panthenol (pro-vitamin B5), and niacinamide (vitamin B3), which help to reinforce the skin's natural moisture barrier.[3][5][14] Some formulations also contain ceramides, which are essential lipids for maintaining skin barrier integrity.[4][5][15][16] By supporting the skin barrier, these products can help to reduce the irritation potential of other topical agents.
Troubleshooting Guides
Issue: Increased skin irritation (erythema, dryness, stinging) is observed in the treatment arm receiving a combination of an active topical and a this compound product.
-
Possible Cause 1: Application Order. The order of application may influence irritation. Applying a moisturizer before the active agent could potentially buffer the active ingredient, reducing its efficacy but also its irritation potential. Conversely, applying the moisturizer after the active agent may help to alleviate dryness without interfering with drug penetration.
-
Troubleshooting Step 1: Review and standardize the application protocol. Ensure all participants are following the same application order and timing.
-
Possible Cause 2: Sensitization. While rare, subjects may develop a sensitivity to an ingredient in either the active topical or the this compound product.
-
Troubleshooting Step 2: Conduct patch testing to rule out any allergic contact dermatitis.[17] Review the ingredient lists of all products being used.
-
Possible Cause 3: Over-application. Subjects may be using too much of the active topical agent, leading to increased irritation.
-
Troubleshooting Step 3: Re-educate subjects on the proper amount of product to apply (e.g., a pea-sized amount for the entire face).
Issue: Inconsistent or highly variable data in skin barrier function measurements (TEWL, Corneometry).
-
Possible Cause 1: Lack of Acclimatization. Environmental conditions (temperature, humidity) can significantly impact these measurements.
-
Troubleshooting Step 1: Ensure subjects are acclimatized to the measurement environment for a standardized period (e.g., 20-30 minutes) before taking readings.[18]
-
Possible Cause 2: Inconsistent Measurement Technique. The pressure and angle of the measurement probe can affect results.
-
Troubleshooting Step 2: Ensure all technicians are trained on and adhere to a standardized measurement protocol. Take multiple readings at each site and average the results.[19]
-
Possible Cause 3: Recent Product Application. The presence of product on the skin can interfere with measurements.
-
Troubleshooting Step 3: Standardize the time between product application and measurement. For example, measurements could be taken immediately before the next scheduled application.
Data Presentation
Table 1: Adjunctive Use of this compound with Topical Retinoids
| Study Parameter | Active Treatment Alone | Active Treatment + this compound Moisturizer | Reference |
| Erythema Score (Mean) | 1.4 (Change from baseline: 1.3) | 0.9 (Change from baseline: 0.7) | [7] |
| Dryness Score (Mean) | 1.0 (Change from baseline: 1.0) | 0.5 (Change from baseline: 0.4) | [7] |
| Skin Hydration (Corneometry - Arbitrary Units) | 3.0 | 5.4 | [20] |
| Subject Tolerability Preference | Lower | Favored | [1][2] |
Table 2: Adjunctive Use of this compound with Benzoyl Peroxide-Containing Formulations
| Study Parameter | Active Treatment Alone | Active Treatment + this compound Regimen (Wash & Moisturizer) | Reference |
| Total Lesion Count Reduction (%) | Not Reported | 29.6% | |
| Inflammatory Lesion Count Reduction (%) | 35.7% | 35.7% | |
| Non-inflammatory Lesion Count Reduction (%) | 27.1% | 27.1% | |
| Adverse Events (Dry Skin, Erythema) | More Frequent | Less Frequent |
Experimental Protocols
Split-Face Study for Tolerability Assessment of a Topical Retinoid with Adjunctive this compound Moisturizer
1. Objective: To evaluate the improvement in tolerability of a topical retinoid (e.g., tretinoin 0.05% cream) when used in conjunction with a this compound moisturizer.[1][2]
2. Study Design:
-
Randomized, double-blind, split-face, controlled clinical trial.[8][13]
-
Duration: 4 weeks.
-
Subjects: Healthy volunteers with normal to sensitive skin, aged 18-50.
3. Methodology:
-
Baseline Visit (Day 0):
-
Informed consent obtained.
-
Baseline assessments: Investigator Global Assessment (IGA) of irritation (erythema, scaling, burning, stinging) on a 5-point scale (0=none, 4=severe), corneometry, and TEWL measurements on both sides of the face.
-
Standardized facial photography.
-
-
Treatment Protocol:
-
Subjects are instructed to apply a pea-sized amount of the topical retinoid to the entire face once daily in the evening.
-
One side of the face (randomly assigned) receives an application of this compound moisturizer 15 minutes after the retinoid application. The other side receives no moisturizer.
-
-
Follow-up Visits (Weeks 1, 2, and 4):
-
Repeat all baseline assessments.
-
Subject self-assessment questionnaire regarding tolerability and product preference.
-
4. Key Parameters Measured:
-
Primary Endpoint: Mean change from baseline in investigator-assessed irritation scores.
-
Secondary Endpoints:
-
Mean change from baseline in corneometry and TEWL values.
-
Subject-reported tolerability and preference.
-
Adverse event reporting.
-
Measurement of Skin Barrier Function
1. Transepidermal Water Loss (TEWL):
-
Instrument: Tewameter® or similar evaporimeter.
-
Protocol:
-
Acclimatize the subject to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.[21]
-
Gently place the probe on the skin surface without excessive pressure.
-
Record the TEWL value (in g/m²/h) once the reading has stabilized.
-
Take three consecutive measurements at each site and calculate the average.[19]
-
2. Corneometry:
-
Instrument: Corneometer®.
-
Protocol:
-
Follow the same acclimatization procedure as for TEWL.
-
Press the probe firmly and vertically onto the skin surface.
-
The instrument provides a value in arbitrary units that correlates with the hydration level of the stratum corneum.
-
Take three measurements at each site and calculate the average.[18]
-
Signaling Pathways and Experimental Workflows
References
- 1. staging.jddonline.com [staging.jddonline.com]
- 2. The Importance of Photoprotection and Moisturization in Treating Acne Vulgaris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Articles [globalrx.com]
- 4. This compound.in [this compound.in]
- 5. This compound.com [this compound.com]
- 6. maxeome.com [maxeome.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Understanding Clinical Study Design in Dermatology: A Beginner's Guide — JF Medical Writing [jfmedicalwriting.com]
- 9. biorasi.com [biorasi.com]
- 10. Split-face clinical and bio-instrumental comparison of 0.1% adapalene and 0.05% tretinoin in facial acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, observer-blind, split-face study to compare the irritation potential of 2 topical acne formulations over a 14-day treatment period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, Double-Blind, Split-Face Study to Compare the Irritation Potential of Two Topical Acne Formulations Over a 21-Day Treatment Period - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. jcadonline.com [jcadonline.com]
- 14. This compound.com [this compound.com]
- 15. skintherapyletter.com [skintherapyletter.com]
- 16. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Improving Blinding of Cetaphil in Placebo-Controlled Trials
This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols to address the challenges of blinding Cetaphil products in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in creating a blinded placebo for this compound products?
The primary challenge in creating a convincing placebo for this compound is matching its specific sensory characteristics and formulation properties.[1] A placebo must mimic the active drug's size, shape, color, smell, and texture to prevent unblinding. For topical treatments like this compound, this includes matching the viscosity, spreadability, absorption rate, and feel on the skin.[2] this compound products are specifically formulated to be gentle and non-irritating, containing key ingredients like glycerin, panthenol, and niacinamide that contribute to their unique feel and performance.[3][4][5] Simply removing the active ingredient from a test formulation is often insufficient, as the active substance itself can impact the physical characteristics of the product.[2]
Q2: What are the key sensory characteristics of this compound that must be matched in a placebo?
To ensure successful blinding, the placebo should be indistinguishable from this compound across several sensory domains. The challenge lies in the word "matching".[1] Key characteristics for topical placebos include:
-
Visual Appearance: Color, opacity, and sheen.
-
Texture & Feel (Rheology): The placebo must replicate the viscosity, how it spreads, and its absorption properties.
-
Smell (Olfactory): this compound products typically have a neutral or very mild scent which must be duplicated.
-
Skin Feel (Tactile): This includes the initial feel upon application and the residual feeling after it has been rubbed in (e.g., greasy, smooth, tacky).[2]
-
Packaging: The packaging (tubes, pumps, etc.) must be identical for both the placebo and the active product.[6]
Q3: What common excipients can be used to formulate a this compound placebo?
Formulating a placebo requires selecting inert ingredients that mimic the physicochemical properties of the this compound vehicle. This compound's formulation includes emollients, humectants, and viscosity-controlling agents.[7] A placebo could incorporate:
-
Emollients: Ingredients like cetearyl alcohol, which gives a soft feel to the skin.[7]
-
Humectants: Glycerin is a key ingredient in this compound that attracts water to the skin and provides long-lasting moisturization.[3][5]
-
Thickeners: Ingredients like xanthan gum are commonly used to control the viscosity of creams and lotions.[7]
-
pH Balancing Agents: Citric acid is often used to balance the pH of skincare products.[7][8]
-
Preservatives: A preservative like sodium benzoate would be necessary to ensure the stability of the placebo formulation.[7]
It is critical to ensure these excipients do not cause unintended effects, such as skin irritation, which could unblind participants.[9]
Q4: How can I quantitatively assess the success of my blinding strategy?
The success of blinding should be formally assessed and reported.[10][11] A common method is to administer a questionnaire to participants at the end of the trial, asking them to guess their treatment assignment (e.g., 'Active', 'Placebo', or 'Don't Know').[10] The results can be analyzed using statistical methods such as James' Blinding Index (BI) or Bang's Blinding Index.[10][11]
-
James' Blinding Index (BI): Ranges from 0 (complete unblinding) to 1 (perfect blinding). A value of 0.5 suggests random guessing.
-
Bang's Blinding Index (BI): Ranges from -1 to 1. A value of 0 indicates perfect blinding, 1 indicates complete unblinding, and -1 suggests opposite guessing (where participants believe they are on placebo when they are on active, and vice versa).[12]
Assessments can be conducted early in the trial to gauge initial perceptions or at the end to evaluate overall maintenance of the blind.[10]
Q5: When is it appropriate to use an "active placebo" and what are the considerations?
An "active placebo" is a control that is designed to mimic the noticeable side effects of the active drug, thereby reducing the chance of unblinding due to these effects.[13] For instance, if an active topical agent causes a slight tingling sensation, an active placebo might include an ingredient like menthol to produce a similar, non-therapeutic sensation. This is particularly important when subjective outcomes are being measured.[1] However, the ingredients used in an active placebo must not have any therapeutic effect on the condition being studied.[9] The use of an active placebo should be carefully considered and justified, as it can inadvertently underestimate the true incidence of adverse events from the active treatment if not chosen carefully.[9]
Experimental Protocols
Protocol 1: Development and Validation of a Sensory-Matched Placebo for Topical Trials
This protocol outlines the steps for creating and verifying a placebo that is physically indistinguishable from a this compound product.
Methodology:
-
Characterize the Target Product (this compound):
-
Analyze the physical properties: Measure viscosity, pH, density, and spreadability.
-
Conduct sensory panel evaluation: Use a trained panel to formally describe the appearance, odor, texture, and rub-in characteristics.
-
De-formulate the product (if possible) to identify key excipients that contribute to its characteristics.[7][8]
-
-
Develop Placebo Formulations:
-
Based on the characterization, select inert excipients to build a base formulation.[2]
-
Create several candidate formulations, varying the ratios of thickeners, emollients, and humectants to match the target profile. For example, if the active drug has a bitter taste, a bitter-tasting excipient might be added.[2]
-
-
Iterative Sensory Matching:
-
Present the candidate placebos and the active this compound product to a sensory panel in a blinded fashion.
-
Collect feedback on all key sensory attributes.
-
Refine the placebo formulations based on the feedback to minimize any discernible differences. This cycle may need to be repeated several times.
-
-
Final Validation:
-
Conduct a final, blinded comparison test with a larger group of naive assessors.
-
Analyze the results to confirm that the final placebo formulation is not identifiable at a rate greater than chance.
-
Protocol 2: Quantitative Assessment of Blinding Success
This protocol describes how to measure the effectiveness of blinding during a clinical trial.
Methodology:
-
Develop a Blinding Questionnaire:
-
Create a simple, neutral questionnaire to be administered to participants.
-
The core question should be: "Which treatment do you believe you received?"
-
Response options should include: "Active Treatment," "Placebo," and "I Don't Know."[10]
-
Optionally, include a follow-up question asking for the reason for their belief (e.g., perceived effect, side effect, texture, etc.).
-
-
Administer the Questionnaire:
-
Ensure the staff administering the questionnaire are also blinded and use a standardized, neutral script.
-
Data Collection and Analysis:
-
Collect the responses for each treatment arm (Active and Placebo groups).
-
Tabulate the results, showing the number of correct guesses, incorrect guesses, and 'Don't Know' responses in each arm.
-
-
Calculate the Blinding Index:
-
Use a validated method like Bang's Blinding Index to calculate a quantitative measure of blinding success for each arm separately.[11]
-
Interpret the index to determine if blinding was successfully maintained, if unblinding occurred, or if participants guessed in the opposite direction.
-
Data Presentation
Table 1: Example of Blinding Assessment Data
This table illustrates how to present the results from a blinding questionnaire administered to 200 participants.
| Treatment Received | Participant Guess: Active | Participant Guess: Placebo | Participant Guess: Don't Know | Total |
| Active Group | 45 (Correct Guess) | 20 (Incorrect Guess) | 35 | 100 |
| Placebo Group | 25 (Incorrect Guess) | 40 (Correct Guess) | 35 | 100 |
Table 2: Interpretation of Bang's Blinding Index (BI)
| Blinding Index (BI) Value | Interpretation | Implication for Trial Validity |
| 1.0 | Complete Unblinding | High risk of bias; validity is compromised. |
| > 0.2 | Substantial Unblinding | Potential for bias should be considered in analysis. |
| 0 | Perfect Blinding (Random Guessing) | Ideal outcome; blinding was successful. |
| < 0 | Opposite Guessing | May indicate unblinding with incorrect association.[12][14] |
Troubleshooting Guide
Q1: My study participants correctly identified the placebo. What should I do?
If a blinding assessment reveals that participants are correctly identifying the placebo, it is crucial to investigate the cause.[15] First, review the sensory characteristics of the placebo and the active product—are there subtle differences in smell, color, or texture?[1] Second, consider whether the perceived efficacy or lack thereof is unblinding participants.[6] If the trial is ongoing, it may be impossible to rectify without compromising the study. In the final study report, you must report the results of the blinding assessment and discuss the potential impact of the unblinding on the trial's outcomes as a limitation.[11][15]
Q2: The placebo is causing skin irritation, unlike this compound. How can I fix this?
A placebo for a dermatological trial should not cause skin irritation, as this is a clear giveaway and a confounding factor. This issue likely stems from one of the excipients in the placebo formulation. You must identify the problematic ingredient. This can be done through patch testing the individual components of the placebo on a small group of volunteers. Once identified, the ingredient should be replaced with a more inert alternative.
Q3: How do I manage potential unblinding due to differences in efficacy or side effects during the trial?
Unblinding due to perceived efficacy or side effects is a common challenge.[6] While difficult to prevent entirely, several strategies can mitigate this:
-
Use an Active Placebo: As discussed, this can mimic the non-therapeutic side effects of the active drug.[13]
-
Manage Expectations: Provide neutral information to participants about potential effects to avoid creating strong expectations of benefit or harm.[16]
-
Blinded Outcome Assessors: If participants or clinicians become unblinded, having outcome assessors who remain blinded is critical to reducing bias in measurements.[6]
Visual Guides
Caption: Workflow for developing and validating a sensory-matched placebo.
Caption: Decision flowchart for troubleshooting blinding failures in a clinical trial.
References
- 1. Blinding in pharmacological trials: the devil is in the details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytel.com [cytel.com]
- 3. This compound.com [this compound.com]
- 4. This compound.com.hk [this compound.com.hk]
- 5. This compound.ca [this compound.ca]
- 6. mdpi.com [mdpi.com]
- 7. This compound Gentle Skin Cleanser ingredients (Explained) [incidecoder.com]
- 8. This compound.com.au [this compound.com.au]
- 9. How placebo characteristics can influence estimates of intervention effects in trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a proposal for assessment of blinding success in clinical trials: up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of blinding in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blinding in Clinical Trials: Seeing the Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proceedings.neurips.cc [proceedings.neurips.cc]
- 15. researchgate.net [researchgate.net]
- 16. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Cetaphil for Researchers
This technical support center is designed for researchers, scientists, and drug development professionals who utilize commercial Cetaphil products in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the potential for batch-to-batch variability and its impact on experimental outcomes.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results when using a new batch of this compound as a vehicle or base.
This is a common challenge when using commercial products in a research setting. The following steps can help you identify and address the source of the variability.
Initial Assessment:
-
Visual and Olfactory Inspection: Compare the new batch with a previous, known-good batch. Note any differences in color, texture, or odor. While subjective, these can be initial indicators of a formulation change.
-
Review Product Information: Check the packaging and the manufacturer's website for any announced changes to the product's formulation. As of recent years, this compound has reformulated several of its key products to include ingredients like niacinamide, panthenol, and glycerin, and to remove parabens and sulfates.[1][2][3][4]
Physicochemical Characterization:
If initial checks suggest a difference, or to proactively qualify a new batch, perform the following tests:
-
pH Measurement: The pH of a topical product can significantly impact skin barrier function and the stability of incorporated active ingredients.[5][6] A shift in pH between batches could alter experimental outcomes.
-
Viscosity Measurement: Changes in viscosity can affect the product's spreadability, residence time on the skin, and the release of any active compounds being studied.[7][8]
Experimental Impact Assessment:
-
Side-by-Side Comparison: If feasible, run a small-scale pilot experiment comparing the new batch with a retained sample of a previous batch. This can help determine if the observed variability in your main experiment is due to the new this compound batch.
-
Vehicle Control Evaluation: Re-evaluate the vehicle's baseline effect in your experimental model. A new batch may have a slightly different inherent biological effect, which needs to be accounted for.
Frequently Asked Questions (FAQs)
Q1: Why is there batch-to-batch variability in a commercial product like this compound?
A1: Batch-to-batch variability is an inherent challenge in the manufacturing of complex formulations like creams and lotions.[9] This variability can arise from several factors, including:
-
Raw Material Sourcing: The properties of excipients (the inactive ingredients) can vary slightly depending on the supplier or even the production lot from the same supplier.[5][8][10][11]
-
Manufacturing Process Parameters: Minor fluctuations in manufacturing conditions such as mixing speed, temperature, and cooling rate can influence the final physicochemical properties of the product.[12]
-
Intentional Reformulations: Companies periodically update their product formulations to introduce new beneficial ingredients, remove ingredients of concern, or improve product aesthetics.[2][3][4][13]
Q2: What are the key parameters I should test to assess the consistency of a new this compound batch?
A2: For most dermatological and drug delivery studies, the most critical parameters to assess are pH and viscosity . These properties can significantly influence the product's interaction with the skin and the bioavailability of any active substances you are studying.[2][9][14]
Q3: How can I minimize the impact of batch-to-batch variability on my research?
A3: While you cannot control the manufacturing process, you can implement procedures to mitigate the impact of variability:
-
Batch Qualification: Before starting a large or long-term study, purchase a sufficient quantity of a single batch of the product. If this is not feasible, perform the qualification tests outlined in the troubleshooting guide on each new batch.
-
Retain Samples: Always keep a retained sample from each batch used in your experiments for future comparison.
-
Detailed Record Keeping: Document the lot number of the this compound product used in each experiment. This is crucial for troubleshooting and for reporting your findings.
Q4: Can I trust a commercial product like this compound as a "negative" or "inert" vehicle control?
A4: While often used as a vehicle control, it is crucial to understand that no complex topical formulation is truly "inert." The excipients themselves can have biological effects, such as influencing skin hydration and barrier function.[15][16] It is more accurate to consider it a "vehicle control" or "baseline" rather than a "negative control." The key is to ensure this baseline effect is consistent across your experiments by managing batch-to-batch variability.
Data on Potential Batch-to-Batch Variability
Table 1: Representative pH Variability in Commercial Moisturizers
| Product Type | Batch 1 (pH) | Batch 2 (pH) | Batch 3 (pH) | Potential Variation |
| Cream A | 5.2 | 5.5 | 5.3 | ± 0.15 |
| Lotion B | 6.8 | 6.5 | 6.9 | ± 0.2 |
| Ointment C | 4.9 | 5.1 | 4.8 | ± 0.15 |
This table is a composite based on findings that show pH variations in commercial products. Actual values for this compound may differ.
Table 2: Representative Viscosity Variability in Commercial Creams
| Product Type | Batch 1 (Viscosity, Pa·s) | Batch 2 (Viscosity, Pa·s) | Batch 3 (Viscosity, Pa·s) | Potential Variation (%) |
| Cream X | 150 | 165 | 145 | ~ ± 7% |
| Cream Y | 210 | 198 | 220 | ~ ± 5% |
| Cream Z | 180 | 195 | 175 | ~ ± 6% |
This table illustrates potential viscosity differences based on studies of commercial topical products. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: pH Measurement of this compound Cream/Lotion
Objective: To determine the pH of a semi-solid topical formulation.
Materials:
-
pH meter with a flat-surface electrode
-
Calibration buffer solutions (pH 4.0, 7.0, and 10.0)
-
Deionized water
-
Clean, dry beakers
-
Spatula
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Sample Preparation: Place approximately 10g of the this compound product into a clean, dry beaker. Allow the sample to equilibrate to room temperature.
-
Measurement:
-
For lotions, you may be able to directly immerse the electrode into the sample.
-
For thicker creams, create a 10% dispersion by weight in deionized water (e.g., 1g of cream in 9g of water). Stir thoroughly to ensure a homogenous mixture.
-
-
Immerse the flat-surface electrode into the sample, ensuring good contact.
-
Allow the reading to stabilize for at least one minute before recording the pH value.
-
Clean the electrode thoroughly with deionized water between measurements.
-
Perform the measurement in triplicate and report the average value.
Protocol 2: Viscosity Measurement of this compound Cream/Lotion
Objective: To determine the dynamic viscosity of a semi-solid topical formulation.
Materials:
-
Rotational viscometer or rheometer with appropriate spindle or plate geometry (e.g., cone-plate or parallel-plate)
-
Temperature-controlled sample stage
-
Spatula
Procedure:
-
Instrument Setup: Set up the viscometer/rheometer according to the manufacturer's instructions. Ensure the instrument is level and the correct geometry is installed.
-
Sample Loading: Carefully apply the this compound sample to the lower plate of the rheometer or into the sample cup of the viscometer. Avoid introducing air bubbles.
-
Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C or skin surface temperature of 32°C) for a set period (e.g., 5 minutes).
-
Measurement:
-
Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to characterize the shear-thinning behavior of the product.
-
Alternatively, for a single-point viscosity measurement for quality control, use a defined shear rate (e.g., 10 s⁻¹) and record the viscosity after a set time (e.g., 60 seconds).
-
-
Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).
-
Clean the geometry thoroughly between measurements.
-
Perform the measurement in triplicate and report the average values.
Visualizations
Caption: Workflow for qualifying a new batch of commercial this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. Effects of a pH-Regulating Emollient Cream in Mild Atopic Dermatitis Patients with Moderate Localized Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novobliss.in [novobliss.in]
- 4. Comparative Physicochemical and Pharmacotechnical Evaluation of Three Topical Gel-Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Considerations on Optimizing Topical Corticosteroid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Topical corticosteroids: quality control considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products [ouci.dntb.gov.ua]
- 9. Diving into Batch-to-Batch Variability of Topical Products-a Regulatory Bottleneck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi-res.com [mdpi-res.com]
- 11. mdpi.com [mdpi.com]
- 12. Processing effects on physicochemical properties of creams formulated with modified milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. certifiedcosmetics.com [certifiedcosmetics.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of vehicle on the performance of active moisturizing substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing vehicle effects on skin absorption using artificial membrane assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Cetaphhyl for Specific Experimental Needs
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cetaphil® products as a base for experimental formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when modifying this compound for specific research applications.
Frequently Asked Questions (FAQs)
Q1: Can I incorporate active pharmaceutical ingredients (APIs) into this compound products?
A1: Yes, this compound products are often used as a vehicle in dermatological studies for the topical delivery of APIs.[1][2][3] The bland, non-irritating nature of this compound makes it a suitable base.[1][4] However, the success of incorporation depends on the physicochemical properties of the API (e.g., solubility, stability, and compatibility with emulsion components). It is crucial to conduct small-scale pilot studies to assess compatibility and stability.
Q2: What is the typical pH of this compound products, and can I adjust it?
A2: this compound cleansers are formulated to have a mildly acidic to neutral pH to minimize disruption to the skin's natural pH balance.[1][2][5] The skin's natural pH is slightly acidic, typically between 4.5 and 5.5.[6] While the exact pH of each product is not always publicly disclosed, it is generally understood to be in a physiologically compatible range. You can adjust the pH of aqueous this compound formulations for specific experimental needs. However, significant pH alterations can impact the stability of the emulsion and the activity of certain ingredients. Gradual adjustments with dilute acidic or basic solutions are recommended, followed by stability testing.[6][7][8]
Q3: Are this compound products sterile? How can I sterilize a modified this compound formulation for cell culture experiments?
A3: this compound products are not sold as sterile. For experiments requiring sterility, such as cell culture assays, you will need to sterilize the modified formulation. Autoclaving is generally not suitable for emulsions as it can cause phase separation. Sterile filtration may be an option for lower-viscosity lotions, but it is not practical for creams. Aseptic processing techniques in a laminar flow hood are the most appropriate method for preparing sterile this compound-based formulations.[9][10][11] This involves sterilizing all components and equipment separately and then combining them in a sterile environment.
Q4: Will modifying this compound affect its preservative efficacy?
A4: Yes, modifying this compound can impact its preservative system. The addition of active ingredients, changes in pH, or the introduction of other excipients can alter the effectiveness of the preservatives present in the original formulation.[12] It is essential to consider the potential for microbial growth in your modified formulation and, if necessary, conduct preservative efficacy testing (PET) or add a broad-spectrum preservative that is compatible with your experimental system.
Troubleshooting Guides
Issue 1: Emulsion Instability (Phase Separation)
Q: My modified this compound cream is separating into oil and water phases. What should I do?
A: Emulsion instability is a common issue when incorporating new ingredients. Follow these troubleshooting steps:
-
Review API Properties:
-
Hydrophobicity/Hydrophilicity: Highly lipophilic or hydrophilic compounds can disrupt the oil-water balance of the emulsion.
-
Concentration: The concentration of the added ingredient may be too high, exceeding the emulsifying capacity of the base.
-
-
Check for pH Shifts:
-
Measure the pH of your modified formulation. A significant change from the original product's pH can destabilize the emulsifiers.
-
-
Evaluate Mixing Procedure:
-
Homogenization: Inadequate homogenization can lead to poor droplet size distribution and instability. Ensure thorough but not excessive mixing. High shear can sometimes break an emulsion.[13]
-
Temperature: Drastic temperature changes during mixing can affect emulsion stability.
-
-
Consider Additional Excipients:
-
Co-solvents: For APIs with poor solubility, a co-solvent might be necessary. However, the co-solvent must be compatible with the emulsion.
-
Stabilizers: Adding a stabilizer, such as a gum (e.g., xanthan gum) or a polymer, can increase the viscosity of the continuous phase and improve stability.[14]
-
Logical Workflow for Troubleshooting Emulsion Instability
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. us.facethefuture.store [us.facethefuture.store]
- 6. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cetaphil and Other Gentle Cleansers for Skin Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cetaphil Gentle Skin Cleanser with three other leading gentle cleansers: CeraVe Hydrating Cleanser, La Roche-Posay Toleriane Hydrating Gentle Cleanser, and Neutrogena Ultra Gentle Hydrating Cleanser. The analysis focuses on their impact on skin barrier function, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize key formulation and performance characteristics of the selected gentle cleansers. It is important to note that the data presented is compiled from various sources and not from a single head-to-head clinical trial. Therefore, direct comparison of clinical efficacy data should be interpreted with caution.
Table 1: Formulation and Physicochemical Properties
| Feature | This compound Gentle Skin Cleanser | CeraVe Hydrating Cleanser | La Roche-Posay Toleriane Hydrating Gentle Cleanser | Neutrogena Ultra Gentle Hydrating Cleanser |
| Key Ingredients | Water, Glycerin, Cetearyl Alcohol, Panthenol, Niacinamide, Pantolactone, Xanthan Gum, Sodium Cocoyl Isethionate, Sodium Benzoate, Citric Acid[1] | Aqua/Water, Glycerin, Cetearyl Alcohol, Phenoxyethanol, Stearyl Alcohol, Cetyl Alcohol, PEG-40 Stearate, Behentrimonium Methosulfate, Glyceryl Stearate, Polysorbate 20, Ethylhexylglycerin, Potassium Phosphate, Disodium EDTA, Dipotassium Phosphate, Sodium Lauroyl Lactylate, Ceramide NP, Ceramide AP, Phytosphingosine, Cholesterol, Sodium Hyaluronate, Xanthan Gum, Carbomer, Tocopherol, Ceramide EOP[2] | Aqua/Water/Eau, Glycerin, Pentaerythrityl Tetraethylhexanoate, Propanediol, Ammonium Polyacryloyldimethyl Taurate, Polysorbate 60, Ceramide NP, Niacinamide, Sodium Chloride, Coco-Betaine, Disodium EDTA, Caprylyl Glycol, Panthenol, Tocopherol[3] | Water, Glycerin, Cetearyl Alcohol, Polyglyceryl-10 Laurate, Ethylhexylglycerin, Cetearyl Glucoside, Caprylyl Glycol, Carbomer, Sodium Hydroxide, Phenoxyethanol[4] |
| pH | ~6.5[5] | ~5.5[5] | ~5.5[6] | 5.0 - 6.2[7] |
| Primary Surfactant(s) | Sodium Cocoyl Isethionate | PEG-40 Stearate, Behentrimonium Methosulfate, Polysorbate 20 | Polysorbate 60, Coco-Betaine | Polyglyceryl-10 Laurate |
| Key Humectants | Glycerin, Propylene Glycol | Glycerin, Hyaluronic Acid | Glycerin, Propanediol | Glycerin |
| Barrier-Supporting Ingredients | Niacinamide, Panthenol | Ceramides (NP, AP, EOP), Cholesterol, Phytosphingosine, Hyaluronic Acid | Ceramide NP, Niacinamide, La Roche-Posay Prebiotic Thermal Water[8][9][10] | Glycerin |
Table 2: Clinical Performance Data on Skin Barrier Function
| Parameter | This compound Gentle Skin Cleanser | CeraVe Hydrating Cleanser | La Roche-Posay Toleriane Hydrating Gentle Cleanser | Neutrogena Ultra Gentle Hydrating Cleanser |
| Transepidermal Water Loss (TEWL) | No significant increase in TEWL was demonstrated over a 2-week period in patients with rosacea, indicating the cleanser did not damage the skin barrier.[11][12][13] | Data from direct comparative clinical trials providing specific TEWL values are not readily available in the searched literature. | La Roche-Posay states the cleanser maintains the skin's natural moisture barrier and pH, but specific TEWL data from comparative studies was not found.[14] | The product is formulated to cleanse without stripping the skin's natural barrier, but specific TEWL data from comparative studies was not found. |
| Corneometry (Skin Hydration) | Shown to maintain skin hydration in a 2-week study on patients with rosacea.[11][12][13] | Formulated with hyaluronic acid and ceramides to help restore and maintain the skin's natural moisture barrier.[15] Specific corneometry data from comparative studies was not found. | Formulated with glycerin and prebiotic thermal water to restore skin comfort and retain essential moisture.[8][9][10] Specific corneometry data from comparative studies was not found. | Contains glycerin to help retain moisture and prevent the skin from feeling dry after washing.[7] Specific corneometry data from comparative studies was not found. |
Experimental Protocols
The following outlines a representative experimental protocol for a 4-week clinical study to evaluate the effects of a gentle cleanser on skin barrier function and hydration. This protocol is a composite based on standard methodologies cited in the literature.[9][12][13][16][17]
2.1. Study Design: A 4-week, randomized, double-blind, controlled study.
2.2. Participants: Healthy female and male subjects aged 18-65 years with self-perceived sensitive or dry skin.
2.3. Exclusion Criteria:
-
History of allergic reactions to cosmetic products.
-
Active skin diseases (e.g., eczema, psoriasis) on the test area (volar forearm).
-
Use of topical or systemic medications that could affect skin barrier function.
2.4. Study Procedure:
-
Week 0 (Baseline): Baseline measurements of TEWL and corneometry are taken on designated test sites on the volar forearms.
-
Weeks 1-4 (Treatment Period): Subjects are instructed to wash the designated test site with the assigned cleanser twice daily (morning and evening). A standardized amount of cleanser (e.g., 1 mL) and water is used for each wash. The contralateral forearm can serve as an untreated control.
-
Measurement Timepoints: TEWL and corneometry measurements are repeated at Week 2 and Week 4. All measurements are taken after a 30-minute acclimatization period in a controlled environment (e.g., 20-22°C, 40-60% relative humidity).
2.5. Instrumentation:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® (e.g., TM300, Courage+Khazaka, Germany). The probe is placed gently on the skin surface, and after a stabilization period, the rate of water evaporation is recorded in g/m²/h.
-
Corneometry: Measured using a Corneometer® (e.g., CM 825, Courage+Khazaka, Germany). The probe measures the electrical capacitance of the stratum corneum, which correlates with skin hydration levels.
2.6. Statistical Analysis: Changes from baseline in TEWL and corneometry values are analyzed using appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any observed effects.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts relevant to the action of gentle cleansers on the skin barrier.
Caption: Mechanism of action for gentle cleansers on the skin barrier.
Caption: Experimental workflow for a clinical trial of a gentle cleanser.
Discussion
The ideal gentle cleanser should effectively remove dirt, oil, and makeup without disrupting the skin's natural barrier. This is achieved through a combination of mild surfactants, a pH close to that of the skin (around 5.5), and the inclusion of hydrating and barrier-supporting ingredients.
-
This compound Gentle Skin Cleanser utilizes a simple formulation with a mild surfactant (Sodium Cocoyl Isethionate) and key humectants and barrier-supporting ingredients like glycerin, panthenol, and niacinamide. Its pH is slightly higher than the skin's natural pH. Clinical data in rosacea patients suggests it does not compromise the skin barrier.[11][12][13]
-
CeraVe Hydrating Cleanser is notable for its inclusion of three essential ceramides, cholesterol, and hyaluronic acid, which are integral components of the skin barrier. Its pH is skin-friendly at approximately 5.5.[5] This formulation is theoretically well-suited for restoring and maintaining barrier function.
-
La Roche-Posay Toleriane Hydrating Gentle Cleanser also features a skin-friendly pH and includes ceramide NP and niacinamide.[6][8][9][10] A unique component is the brand's prebiotic thermal water, which is suggested to have soothing properties.
-
Neutrogena Ultra Gentle Hydrating Cleanser employs a minimalist and soap-free formula with a skin-neutral pH range.[7] Its primary hydrating agent is glycerin.
Signaling Pathways and Key Ingredients:
-
Ceramides: These lipids are crucial for maintaining the lamellar structure of the stratum corneum, which is essential for barrier function.[9][10] Topically applied ceramides can help replenish depleted levels in the skin, thereby improving hydration and reducing TEWL. The signaling functions of ceramides and their metabolites also play a role in regulating keratinocyte differentiation and proliferation.[18][19]
-
Niacinamide (Vitamin B3): This ingredient has multiple benefits for the skin barrier. It can increase the synthesis of ceramides and other intercellular lipids, leading to improved barrier function and decreased TEWL.[8][16][20] Niacinamide also has anti-inflammatory properties.
-
Glycerin: A well-established humectant, glycerin attracts and retains water in the stratum corneum. It is thought to enhance skin hydration by facilitating the transport of water through aquaporin-3 channels in keratinocytes.[4][21][22]
Conclusion
While all four cleansers are formulated to be gentle and suitable for sensitive skin, their ingredient profiles suggest different primary mechanisms for supporting the skin barrier. CeraVe and La Roche-Posay's inclusion of ceramides and niacinamide provides a targeted approach to barrier repair. This compound also incorporates niacinamide and panthenol for barrier support. Neutrogena focuses on gentle cleansing with a minimalist, hydrating formula.
The lack of direct, publicly available comparative clinical trial data makes it challenging to definitively rank these cleansers in terms of their effects on TEWL and skin hydration. Future research should focus on head-to-head studies with standardized protocols to provide a clearer quantitative comparison of these popular gentle cleansers. Such studies would be invaluable for drug development professionals and clinicians in making evidence-based recommendations for patients with compromised skin barriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2% Salicylic Acid Cleanser With Polymeric Cleansing Technology Treats Acne Without Compromising Skin Barrier - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound Gentle Skin Cleanser UK VS La Roche-Posay Toleriane Hydrating [skinsort.com]
- 4. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bestfacialcleanser.us [bestfacialcleanser.us]
- 7. Top 4 Gentle & Hydrating Cleansers for Every Skin Type [lemon8-app.com]
- 8. Bot Verification [thedermdetective.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Cleansing without compromise: the impact of cleansers on the skin barrier and the technology of mild cleansing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 15. youtube.com [youtube.com]
- 16. Assessment of Product Hydration Efficacy in Clinical Trials by Princeton Consumer Research – Cosmetics Testing News [news.skinobs.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Neutrogena Ultra Gentle Hydrating Cleanser VS this compound Gentle Skin [skinsort.com]
- 19. laroche-posay.us [laroche-posay.us]
- 20. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 21. Cleansing Formulations That Respect Skin Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cerave vs. This compound: Which Daily Cleanser Is Best? [prevention.com]
Validating Cetaphil's Role as a Low-Activity Vehicle in Dermatological Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetaphil products as potential inert vehicles in dermatological research. By examining available experimental data, this document aims to assist researchers in selecting appropriate controls and vehicles for clinical and preclinical studies. The following sections detail the performance of this compound in maintaining skin barrier integrity and its comparison with other alternatives, supported by detailed experimental protocols and an analysis of its potential impact on key skin signaling pathways.
Comparative Performance Analysis of Topical Vehicles
The selection of an appropriate vehicle is critical to the integrity of dermatological research, ensuring that the observed effects are attributable to the active ingredient under investigation. An ideal vehicle should be non-irritating, non-sensitizing, and have a minimal impact on the skin barrier. This section provides a comparative analysis of this compound products against other common vehicles.
Table 1: Quantitative Comparison of this compound and Other Vehicles on Skin Barrier Function
| Vehicle/Product | Study Population | Key Parameters Measured | Results | Reference |
| This compound Moisturizing Cream | Patients with Atopic Dermatitis | Transepidermal Water Loss (TEWL), Skin Hydration (Corneometry) | Statistically significant improvement in skin hydration (mean difference of 13.61 units) and a reduction in TEWL compared to no treatment.[1] | Simpson et al. |
| This compound Gentle Skin Cleanser | Patients with Rosacea | TEWL, Corneometry, Investigator-Assessed Rosacea Severity | No significant increase in TEWL, maintained skin hydration, and a significant reduction in rosacea severity compared to baseline (washout with Dove Sensitive Skin Bar).[2] | Draelos ZD. |
| This compound Cream | Patients with Keratosis Pilaris | Investigator-Assessed Improvement in Hyperkeratosis and Erythema | 83% of subjects showed significant improvement. When compared to 20% azelaic acid cream, there was no statistically significant difference in efficacy.[3] | Yang et al. |
| Petrolatum-based moisturizer (Aquaphor) | Children with Mild-to-Moderate Atopic Dermatitis | Efficacy (Investigator Global Assessment) | No statistically significant difference in efficacy compared to a ceramide-dominant barrier repair cream and a glycyrrhetinic acid-containing barrier repair cream.[3] | Miller et al. |
| Standard Petrolatum | Adults with Skin Barrier Dysfunction (e.g., atopic dermatitis, psoriasis) | TEWL, Corneometry, Sebumetry, Erythema, Pigmentation | This is a planned study to compare a novel skin barrier product to petrolatum as a "gold standard occlusive barrier repair agent."[4][5] | N/A |
Summary of Findings:
The data suggests that while this compound products are not entirely inert, they exhibit a low level of biological activity and are well-tolerated in sensitive skin populations. Studies consistently show that this compound cleansers and moisturizers do not compromise the skin barrier and can improve hydration.[1][2] In one study, this compound cream demonstrated a significant positive effect on keratosis pilaris, comparable to an active treatment.[3] This indicates that while this compound is a gentle option, it may not be a completely inactive placebo for all skin conditions.
For studies where maintaining a baseline skin condition is crucial and any improvement could confound the results, a more inert vehicle like petrolatum might be considered.[4][5] However, for trials where adjunctive gentle skincare is necessary for ethical reasons or to improve the tolerability of a potentially irritating active ingredient, this compound products have been shown to be a suitable and well-documented choice.[6][7]
Detailed Experimental Protocols
Accurate and reproducible assessment of a vehicle's impact on the skin is paramount. The following are detailed protocols for key experiments cited in the evaluation of topical product inertness.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the standard method to assess the potential of a topical product to cause irritation and sensitization (allergic contact dermatitis).[8]
Objective: To determine the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.
Methodology:
-
Study Population: A panel of 50-200 healthy volunteers, often including a subset with self-reported sensitive skin.[3][9]
-
Induction Phase:
-
A small amount of the test material is applied to the skin of the back under an occlusive or semi-occlusive patch.
-
The patch remains in place for 24-48 hours.
-
After removal, the site is graded for erythema, edema, and other signs of irritation.
-
This process is repeated nine times over a three-week period at the same application site.[9]
-
-
Rest Phase: A 10-14 day period with no product application to allow for any irritation to resolve and for an immune response to develop if sensitization has occurred.[8]
-
Challenge Phase:
-
The test material is applied under a patch to a naive skin site (a site not previously exposed).
-
The patch is removed after 24-48 hours.
-
The site is evaluated for signs of an allergic reaction at 48 and 72 hours post-application.[10] A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase suggests sensitization.
-
Transepidermal Water Loss (TEWL) Measurement
TEWL is a non-invasive method to quantify the integrity of the skin's barrier function. Higher TEWL values indicate a more compromised barrier.
Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier function.
Methodology:
-
Instrumentation: An evaporimeter (e.g., Tewameter®) with an open-chamber probe is commonly used.[11]
-
Acclimatization: Subjects should be acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes prior to measurement.[12]
-
Measurement Procedure:
-
The probe of the evaporimeter is held perpendicular to the skin surface without excessive pressure.
-
The device measures the water vapor pressure gradient between two points inside the open chamber, from which the rate of water evaporation is calculated.
-
Multiple readings are taken at each test site and averaged.
-
Measurements are typically taken at baseline and at specified time points after product application.
-
Skin Hydration Assessment (Corneometry)
Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance.
Objective: To quantify the water content of the superficial layers of the skin.
Methodology:
-
Instrumentation: A Corneometer® is the standard device.[13]
-
Acclimatization: Similar to TEWL measurements, subjects must be acclimatized to a controlled environment.
-
Measurement Procedure:
-
The probe of the corneometer, which has a series of fine electrodes, is pressed firmly and perpendicularly onto the skin surface.[14]
-
The device measures the electrical capacitance of the skin, which is directly proportional to its water content. The results are expressed in arbitrary units (A.U.).[13]
-
Multiple measurements are taken at each site and averaged.
-
Readings are taken at baseline and at various intervals following product application.
-
Potential Impact on Skin Signaling Pathways
While often considered for their macroscopic effects, topical vehicles can contain ingredients that may modulate cutaneous signaling pathways. Understanding these potential interactions is crucial for interpreting study outcomes.
The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade in the immune response of the skin. It is activated by numerous cytokines involved in inflammatory skin conditions like atopic dermatitis and psoriasis.
Potential for Vehicle Interaction: While major components of simple vehicles like petrolatum are unlikely to directly interact with this pathway, more complex formulations containing botanical extracts or other active excipients could potentially modulate cytokine production or receptor activation, thereby influencing JAK-STAT signaling. The inertness of a vehicle in the context of this pathway would be characterized by a lack of alteration in the baseline phosphorylation status of JAK and STAT proteins in keratinocytes and immune cells.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is crucial for regulating keratinocyte proliferation and differentiation. Environmental stressors and topical agents can influence this pathway.
Potential for Vehicle Interaction: Certain ingredients in moisturizers, such as niacinamide (found in some this compound formulations), are known to have biological activity that could potentially influence cellular signaling. An ideal inert vehicle would not cause a significant change in the phosphorylation state of key MAPK proteins like ERK or p38 in epidermal keratinocytes.
Conclusion and Recommendations
This compound products, while not strictly inert, demonstrate a high degree of tolerability and a low potential for disrupting the skin barrier, making them suitable as adjunctive skincare in many dermatological trials. Their use as a vehicle or control requires careful consideration of the study's endpoints.
-
For studies evaluating tolerability of an active ingredient: this compound can serve as an excellent baseline cleanser or moisturizer for all study arms, helping to minimize irritation from the active drug and improve patient compliance.
-
For efficacy studies where the vehicle must be completely inert: If any improvement in skin condition (e.g., hydration, barrier function) could confound the results, a more traditional and less biologically active vehicle such as petrolatum may be a more appropriate choice.
-
Recommendation for future research: Head-to-head clinical trials comparing the effects of this compound vehicles with standard inert vehicles (e.g., petrolatum, hydrogels) on skin barrier function and inflammatory markers would be highly valuable to the research community. Such studies should employ the standardized methodologies outlined in this guide to ensure robust and comparable data.
References
- 1. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Articles [globalrx.com]
- 8. This compound Restoraderm Effect on Young Children With Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 9. Isosorbide Diesters: Mechanistic Insights and Therapeutic Applications in Skin and Neuroinflammatory Disorders [mdpi.com]
- 10. Role of ERK Pathway in the Pathogenesis of Atopic Dermatitis and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 12. Are SIRT1, SIRT3 and SIRT6 the skin’s anti-aging trinity? [nutraingredients.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cetaphil vs. Other Emollients in Atopic Dermatitis: A Comparative Analysis of Clinical Evidence
For Immediate Release
In the management of atopic dermatitis (AD), the role of emollients as a cornerstone of therapy is well-established. They are crucial for improving skin barrier function, increasing hydration, and reducing the frequency and severity of flares. Among the plethora of available over-the-counter options, Cetaphil products are frequently recommended. This guide provides a comparative analysis of this compound against other emollients, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways involved in skin barrier restoration.
Quantitative Comparison of Emollient Performance
Clinical studies evaluating the efficacy of emollients in atopic dermatitis often measure outcomes such as skin hydration, transepidermal water loss (TEWL), and clinical severity scores like the SCORing Atopic Dermatitis (SCORAD) index. The following tables summarize available quantitative data from studies comparing this compound products with other emollients or a no-treatment control.
| Study | Treatment Group | Comparator | Outcome Measure | Mean Change from Baseline (± SD) |
| van Zuuren et al. (Systematic Review) | This compound Restoraderm | No Moisturizer | Skin Dryness (5-point scale) | -1.15 (± 0.41) |
| -0.91 (± 0.58) | ||||
| TEWL (g/m²/h) | -1.59 (NR) | |||
| -0.42 (± 1.13) |
SD: Standard Deviation; NR: Not Reported; TEWL: Transepidermal Water Loss
Table 1: Comparison of this compound Restoraderm vs. No Moisturizer. This table presents data from a systematic review, highlighting the improvements in skin dryness and transepidermal water loss with the use of this compound Restoraderm compared to no emollient application.
Experimental Protocols
Understanding the methodology behind clinical trials is critical for interpreting their findings. Below are summaries of the experimental protocols for key studies cited in this comparison.
Study: Comparison of this compound® Restoraderm® System vs. Standard Skin Care in Infants
-
Objective: To determine the effect of the this compound® Restoraderm® system (cleanser and moisturizer) compared to Johnson & Johnson baby lotion and skin cleanser on the incidence of atopic dermatitis in infants at risk.
-
Study Design: A randomized, controlled, investigator-blinded study.
-
Participants: Infants up to three weeks of age with a family history of atopic dermatitis, asthma, or allergic rhinitis in at least one first-degree relative.
-
Intervention:
-
Group 1: Daily application of this compound Restoraderm moisturizer and use of this compound Restoraderm cleanser for bathing.
-
Group 2: Use of Johnson & Johnson baby lotion and skin cleanser.
-
-
Primary Outcome Measure: Incidence of atopic dermatitis.
-
Secondary Outcome Measures:
-
Transepidermal Water Loss (TEWL)
-
Skin hydration (Corneometry)
-
Skin pH
-
Adherence to treatment
-
Time to disease onset
-
Adverse events
-
Study: Best Emollients for Eczema (BEE) Trial
-
Objective: To compare the effectiveness of four different types of emollients (lotion, cream, gel, and ointment) for the treatment of childhood eczema.
-
Study Design: A pragmatic, multicentre, individually randomised, parallel group superiority trial.
-
Participants: Children aged between 6 months and 12 years with eczema of at least mild severity.
-
Interventions:
-
Group 1: Lotion-based emollient
-
Group 2: Cream-based emollient
-
Group 3: Gel-based emollient
-
Group 4: Ointment-based emollient
-
-
Primary Outcome Measure: Patient-Oriented Eczema Measure (POEM) scores over 16 weeks.
-
Secondary Outcome Measures:
-
Eczema Area and Severity Index (EASI)
-
Quality of Life (Atopic Dermatitis Quality of Life, Child Health Utility 9D, Dermatitis Family Impact)
-
Adverse events
-
Treatment usage and satisfaction
-
Signaling Pathways in Skin Barrier Restoration
The efficacy of many emollients in atopic dermatitis, including those by this compound, is partly attributed to the inclusion of ingredients like ceramides. Ceramides are crucial lipid molecules in the stratum corneum that are often deficient in the skin of individuals with atopic dermatitis. Restoring ceramide levels helps to repair the skin barrier. The following diagram illustrates the ceramide biosynthesis pathway and its role in keratinocyte differentiation and skin barrier formation.
Caption: Ceramide biosynthesis pathway and its role in skin barrier function.
This diagram illustrates the synthesis of ceramides from precursors like serine and palmitoyl-CoA within the differentiating keratinocytes of the epidermis. These ceramides are then incorporated into lamellar bodies and secreted into the extracellular space of the stratum corneum, where they form the crucial permeability barrier that helps to reduce transepidermal water loss and prevent the entry of allergens. Emollients containing ceramides aim to supplement this natural process, particularly in atopic dermatitis where ceramide levels are diminished.
Experimental Workflow for Emollient Efficacy Assessment
The evaluation of emollient efficacy in a clinical trial setting follows a structured workflow to ensure robust and unbiased results. The diagram below outlines a typical experimental workflow for a randomized controlled trial comparing a test emollient to a control.
Caption: A typical experimental workflow for a randomized controlled trial of an emollient.
Conclusion
The available clinical evidence suggests that this compound products, particularly the Restoraderm line, are effective in improving skin barrier function in individuals with atopic dermatitis. However, a notable gap in the literature is the scarcity of head-to-head randomized controlled trials comparing this compound with other widely available ceramide-containing emollients such as CeraVe and Eucerin, with published quantitative outcomes. Such studies would be invaluable for clinicians and researchers in making evidence-based recommendations. The underlying mechanism of action for many effective emollients involves the restoration of the skin's natural lipid barrier, with ceramides playing a pivotal role in this process. Future research should focus on direct comparative efficacy trials and further elucidation of the signaling pathways modulated by different emollient formulations.
A Comparative Analysis of Cetaphil's Efficacy Across Diverse Skin Types: A Guide for Researchers and Drug Development Professionals
An objective review of Cetaphil's performance against leading alternatives, supported by available clinical and experimental data.
This compound, a brand synonymous with gentle skincare, has built a reputation for catering to a wide array of skin types, from the most sensitive to oily and acne-prone. This guide provides a comprehensive cross-validation of this compound's effects on various skin conditions, juxtaposed with data from prominent competitors including CeraVe, Aveeno, and Neutrogena. By presenting available quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with a robust resource for comparative analysis.
I. Performance on Sensitive and Rosacea-Prone Skin
Sensitive skin, often characterized by a compromised skin barrier, requires gentle yet effective skincare. This compound's formulations are specifically designed to address this need. A notable study investigated the effects of This compound Gentle Skin Cleanser on patients with mild to moderate rosacea, a common condition associated with sensitive skin.
The study demonstrated that the cleanser did not disrupt the skin's barrier function, as evidenced by the absence of a significant increase in transepidermal water loss (TEWL). Furthermore, the cleanser was shown to maintain skin hydration.[1][2] While the precise quantitative data from this study is not publicly available, the findings suggest that the formulation is well-tolerated and non-irritating for individuals with rosacea.[1][2]
Another study focusing on a regimen including This compound PRO Redness Control products (Facial Wash, Day Moisturizing Cream, and Night Repair Cream) in rosacea patients receiving medical treatment showed significant improvements in skin barrier function and hydration. Over 21 days, TEWL decreased by a mean of 28% (p < 0.001) and skin hydration increased by a mean of 10% (p < 0.001) from baseline.
II. Efficacy in Atopic Dermatitis and Dry Skin
Atopic dermatitis, or eczema, is characterized by a chronically impaired skin barrier, leading to dryness, inflammation, and itch. Moisturizers are a cornerstone of atopic dermatitis management.
A review of randomized controlled trials on moisturizers for atopic dermatitis provided data on This compound RestoraDerm® Moisturizer (CRM). In a 27-day study, CRM demonstrated a statistically significant reduction in TEWL and a notable improvement in skin hydration compared to untreated skin.
Table 1: Performance of this compound RestoraDerm® Moisturizer on Atopic Dermatitis Skin
| Parameter | This compound RestoraDerm® Moisturizer | Untreated Control | Mean Paired Difference (95% CI) |
| TEWL Reduction (g/m²/h) | 1.59 (SD 0.97) | 0.42 (SD 1.13) | -1.17 (-1.52 to -0.82) |
| Skin Hydration Improvement (Corneometry Units) | 16.91 (SD 6.31) | 3.3 (SD 3.86) | 13.61 (11.60 to 15.60) |
Data from a review of randomized controlled trials.
Another open-label study involving infants and toddlers with a history of atopic dermatitis using a regimen of This compound Restoraderm Skin Restoring Body Wash and Moisturizer for four weeks showed a statistically significant increase in skin hydration (p < 0.001) and a significant decrease in TEWL (p = 0.009).[3]
III. Performance on Oily and Acne-Prone Skin
For oily and acne-prone skin, the goal is to control excess sebum and prevent breakouts without stripping the skin's natural moisture barrier. This compound offers specific formulations for these skin types, such as the This compound Oily Skin Cleanser and the This compound Gentle Clear line.
Qualitative comparisons often highlight that this compound's products for oily skin are gentle and non-irritating, making them suitable for those with sensitive, acne-prone skin.[4] Competitors like Neutrogena may offer a wider range of products specifically targeting acne with active ingredients.
IV. Comparative Landscape: this compound vs. Key Competitors
Direct comparative studies with quantitative endpoints are limited. However, a general understanding of the positioning and formulation philosophy of each brand can be derived from available information.
-
This compound: Emphasizes gentle, non-irritating formulas suitable for a broad range of sensitive skin conditions.[4] Key ingredients often include glycerin and panthenol.
-
CeraVe: Focuses on restoring and maintaining the skin's natural barrier through the inclusion of ceramides and hyaluronic acid in its formulations.[4][5]
-
Aveeno: Utilizes natural ingredients, most notably colloidal oatmeal, known for its soothing and moisturizing properties, making it a popular choice for dry and irritated skin.[6][7]
-
Neutrogena: Offers a diverse range of products, with a significant focus on acne-prone and oily skin, often incorporating active ingredients like salicylic acid. The Hydro Boost line is also a key competitor in the hydration space.
Table 2: Qualitative Comparison of Leading Skincare Brands
| Brand | Primary Focus | Key Ingredients | Best Suited For |
| This compound | Gentle skincare for sensitive skin | Glycerin, Panthenol, Niacinamide | All skin types, especially sensitive, rosacea-prone |
| CeraVe | Skin barrier repair and restoration | Ceramides, Hyaluronic Acid, Niacinamide | Normal to dry, eczema-prone skin |
| Aveeno | Soothing and moisturizing with natural ingredients | Colloidal Oatmeal, Glycerin | Dry, itchy, and irritated skin |
| Neutrogena | Targeted treatments for various concerns | Hyaluronic Acid, Salicylic Acid, Retinol | Oily, acne-prone, and combination skin |
V. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of skincare product efficacy.
A. Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the integrity of the skin's barrier function by quantifying the amount of water that evaporates from the epidermis.
Apparatus: Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or similar open-chamber evaporimeter.
Protocol:
-
Acclimatization: Subjects should be acclimatized to a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes prior to measurement.
-
Measurement Site Selection: The measurement site (e.g., volar forearm, cheek) should be clean, dry, and free of any topical products.
-
Probe Placement: The probe of the Tewameter® is placed gently on the skin surface, ensuring it is held perpendicular to the skin without excessive pressure.
-
Data Acquisition: The instrument measures the water vapor gradient and calculates the TEWL in g/m²/h. Measurements are typically taken over a period of 30-60 seconds until a stable reading is obtained.
-
Replicates: Multiple readings (typically 3-5) are taken at each site and averaged to ensure accuracy.
B. Skin Hydration Measurement (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka, Germany) or similar capacitance-based instrument.
Protocol:
-
Acclimatization: Subjects should follow the same acclimatization procedure as for TEWL measurements.
-
Measurement Site Selection: The measurement site should be clean and dry.
-
Probe Placement: The probe of the Corneometer® is pressed firmly and evenly against the skin surface.
-
Data Acquisition: The instrument measures the electrical capacitance of the skin, which is proportional to its water content. The result is given in arbitrary units (A.U.).
-
Replicates: Several measurements are taken at each site, and the average is calculated.
C. Skin pH Measurement
Objective: To determine the pH of the skin surface.
Apparatus: Skin-pH-Meter (e.g., PH 905, Courage+Khazaka, Germany) with a planar glass electrode.
Protocol:
-
Acclimatization: Subjects should be acclimatized as described above.
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Measurement Site Preparation: The measurement site is moistened with a small, standardized amount of deionized water.
-
Probe Placement: The flat glass electrode is placed on the moistened skin with gentle pressure.
-
Data Acquisition: The pH reading is recorded once it has stabilized.
-
Replicates: Multiple readings are taken and averaged.
D. Sebum Level Measurement (Sebumetry)
Objective: To quantify the amount of sebum on the skin surface.
Apparatus: Sebumeter® (e.g., SM 815, Courage+Khazaka, Germany).
Protocol:
-
Acclimatization: Subjects should be acclimatized as previously described.
-
Measurement Site Selection: The measurement is typically performed on the forehead, nose, or chin.
-
Cassette Application: A special plastic film from the Sebumeter® cassette is pressed onto the skin for a standardized period (e.g., 30 seconds).
-
Data Acquisition: The film, which becomes transparent in proportion to the amount of sebum absorbed, is then inserted into the photometer of the Sebumeter®. The instrument measures the transparency and provides a sebum value.
-
Replicates: Measurements can be repeated on adjacent areas to obtain an average value.
VI. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of skincare products.
Caption: The role of the skin barrier in maintaining skin health.
Caption: A generalized workflow for clinical efficacy testing of skincare products.
Caption: Simplified signaling pathway of skin barrier disruption and repair.
References
A Comparative Analysis of Cetaphil's Impact on the Skin Microbiome
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between topical skincare products and the skin's microbial inhabitants is a burgeoning area of research with significant implications for dermatological health and product development. This guide provides a comparative analysis of the potential impact of Cetaphil, a widely recognized brand of gentle skincare, on the skin microbiome. By examining available clinical data and established experimental protocols, this document aims to offer an objective comparison with other skincare alternatives.
Introduction to the Skin Microbiome and Skincare Interactions
The human skin is a complex ecosystem harboring a diverse community of microorganisms, including bacteria, fungi, and viruses, collectively known as the skin microbiome. A balanced and diverse microbiome is crucial for maintaining skin barrier function, educating the immune system, and protecting against pathogens. Skincare products, particularly cleansers and moisturizers, can significantly influence the composition and diversity of the skin microbiome. Harsh surfactants can strip natural lipids and disrupt the skin's pH, leading to a decrease in microbial diversity and an overgrowth of opportunistic pathogens. Conversely, gentle, pH-balanced formulations with barrier-supporting ingredients can help maintain a healthy microbial equilibrium.
This compound products are generally formulated to be gentle, non-irritating, and to preserve the skin's natural moisture barrier. These characteristics are theoretically conducive to maintaining a healthy skin microbiome. However, direct, publicly available, peer-reviewed studies quantifying the specific effects of this compound on the skin microbiome's alpha and beta diversity, and on the abundance of key genera like Staphylococcus and Cutibacterium, are limited. One presentation by a researcher indicated that in preliminary in-vitro tests, some this compound products were considered "microbiome unfriendly." In contrast, other research has suggested that certain formulations may have a positive impact on the skin barrier, which is intrinsically linked to microbiome health.
This guide will synthesize the available information and provide a framework for evaluating the impact of skincare products like this compound on the skin microbiome.
Comparative Data on Skincare Product Effects on Skin Microbiome
While direct comparative data for this compound is emerging, numerous studies have quantified the effects of other cleansers and moisturizers on the skin microbiome. These studies provide a benchmark for understanding the potential impact of different product categories.
| Product Category | Key Ingredients/Properties | Reported Impact on Skin Microbiome | Key Microbial Markers |
| Gentle, pH-balanced, non-foaming cleansers (e.g., this compound Gentle Skin Cleanser) | Mild surfactants, humectants (e.g., glycerin), pH close to skin's natural pH (~5.5) | Expected to have a minimal impact on microbial diversity and composition. May help maintain the natural balance of commensal bacteria by preserving the skin barrier. | Stable alpha diversity (Shannon, Chao1). No significant shifts in the relative abundance of Staphylococcus epidermidis and Cutibacterium acnes. |
| Syndet-based cleansers | Synthetic detergents, often pH-neutral or slightly acidic | Studies have shown that mild syndet bars can strengthen microbiome networks without significantly altering alpha or beta diversity. | Increased network properties of the skin microbiome. Stable alpha and beta diversity. |
| Traditional alkaline soaps | Saponified fats and oils, high pH (>9) | Can disrupt the skin barrier, increase pH, and lead to a decrease in microbial diversity. May favor the growth of pathogenic bacteria like Staphylococcus aureus. | Decreased alpha diversity. Potential increase in S. aureus abundance. |
| Moisturizers with prebiotics | Ingredients that selectively support the growth of beneficial bacteria (e.g., colloidal oatmeal, galactooligosaccharides) | Can increase microbial diversity and support a healthy microbiome. One study on a prebiotic-containing serum showed a significant increase in species diversity. | Increased alpha diversity (Shannon index). |
| Moisturizers with barrier-repairing ingredients | Ceramides, niacinamide, panthenol | By improving skin barrier function, these products can create a more favorable environment for a healthy microbiome. A study on a moisturizer for eczema-prone skin showed increased bacterial species richness. | Increased species richness. |
Experimental Protocols for Assessing Microbiome Impact
To rigorously evaluate the impact of a product like this compound on the skin microbiome, a well-defined experimental protocol is essential. The following outlines a typical methodology based on current scientific literature.
3.1. Study Design: A Randomized Controlled Trial
A randomized, controlled, double-blind clinical trial is the gold standard for assessing product efficacy.
-
Participants: A cohort of healthy volunteers with specific skin types (e.g., sensitive, acne-prone) is recruited.
-
Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they use a standardized, basic cleanser and moisturizer to establish a baseline microbiome.
-
Randomization: Participants are randomly assigned to use either the test product (e.g., this compound Gentle Skin Cleanser) or a control product (e.g., a comparator cleanser or the washout product).
-
Treatment Period: Participants use the assigned product for a defined period (e.g., 4 weeks).
-
Sampling: Skin microbiome samples are collected at baseline and at specified time points during the treatment period (e.g., week 2, week 4).
3.2. Sample Collection
-
Method: The most common non-invasive method is swabbing a defined area of the skin (e.g., cheek, forearm) for a set duration.
-
Procedure: A sterile swab pre-moistened with a collection buffer is rubbed firmly over the skin surface.
-
Storage: Swabs are immediately stored at -80°C to preserve microbial DNA.
3.3. DNA Extraction and Sequencing
-
DNA Extraction: Microbial DNA is extracted from the swabs using commercially available kits.
-
16S rRNA Gene Sequencing: The V1-V3 or V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a next-generation sequencing platform (e.g., Illumina MiSeq). This method allows for the identification and relative quantification of bacterial taxa.
3.4. Bioinformatic and Statistical Analysis
-
Data Processing: Sequencing reads are processed to remove low-quality reads, and operational taxonomic units (OTUs) are clustered.
-
Alpha Diversity: Measures the diversity within a single sample (e.g., Shannon index, Chao1 index).
-
Beta Diversity: Measures the difference in microbial composition between samples (e.g., Bray-Curtis dissimilarity, UniFrac distance).
-
Taxonomic Analysis: The relative abundance of different bacterial phyla, genera, and species is determined.
-
Statistical Analysis: Appropriate statistical tests are used to compare changes in microbial diversity and composition between the test and control groups over time.
Visualizing Workflows and Pathways
4.1. Experimental Workflow
A Comparative Analysis of the Moisturizing Efficacy of Cetaphil® and Hyaluronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the moisturizing effects of Cetaphil® formulations and hyaluronic acid. The analysis is based on available clinical and preclinical data, with a focus on quantitative measures of skin hydration and barrier function. Detailed experimental protocols and mechanistic pathways are provided to support a comprehensive understanding of their respective modes of action.
Executive Summary
Both this compound® and hyaluronic acid are widely recognized for their skin moisturizing properties. Hyaluronic acid, a potent humectant, demonstrates rapid and significant increases in skin hydration by binding and retaining water molecules. This compound®, a brand encompassing a range of moisturizing products, utilizes a combination of humectants, emollients, and occlusives to enhance skin hydration and restore the skin's natural barrier function. While direct comparative clinical trials are limited, this guide synthesizes available quantitative data to offer a scientific benchmark of their performance.
Quantitative Data on Moisturizing Efficacy
The following tables summarize the key quantitative data from separate clinical studies on the moisturizing effects of hyaluronic acid and this compound®. It is important to note that variations in study design, subject populations, and methodologies should be considered when comparing these results.
Table 1: Corneometry Data for Skin Hydration
| Active Agent | Product Type | Concentration | Time Point | Change in Skin Hydration (Corneometry) | Study Population |
| Hyaluronic Acid | Serum | Not Specified | Immediate | +134%[1] | 40 females with photoaging[1] |
| 6 weeks | +55% (sustained)[1] | ||||
| Hyaluronic Acid | Fluid | 1% (with 5% Glycerin) | 1 hour | +59%[2] | 20 healthy women[2] |
| 8 hours | +48%[2] | ||||
| 24 hours | +29%[2] | ||||
| This compound® Redness Control Night Cream | Cream | Not Applicable | 2 hours | +67.0% (Electrical Capacitance)[3] | 20 adults with dry skin[3] |
| 4 hours | +60.2% (Electrical Capacitance)[3] | ||||
| 8 hours | +52.1% (Electrical Capacitance)[3] | ||||
| 24 hours | +17.9% (Electrical Capacitance)[3] | ||||
| This compound® Moisturizing Lotion/Cream | Lotion/Cream | Not Applicable | 30 minutes | Shift from 12-42 AU to 30-60 AU | 7 participants with dry skin |
Table 2: Transepidermal Water Loss (TEWL) Data
| Active Agent | Product Type | Concentration | Time Point | Change in TEWL | Study Population |
| Hyaluronic Acid | Fluid | 1% (with 5% Glycerin) | 24 hours | Significantly lower vs. control site[2] | 20 healthy women[2] |
| This compound® Redness Control Night Cream | Cream | Not Applicable | 2 hours | -18.0%[3] | 20 adults with dry skin[3] |
| 4 hours | -14.3%[3] | ||||
| 8 hours | -18.2%[3] | ||||
| This compound® Moisturizing Cream | Cream | Not Applicable | 4 weeks | No significant change | 30 participants with mild to moderate plaque psoriasis[4] |
| This compound® Face Cream | Cream | Not Applicable | 34 days | Qualitative improvement in skin barrier function (control arm)[5] | Not specified |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the original publications.
Corneometry for Skin Hydration Measurement
-
Principle: Corneometry measures the electrical capacitance of the stratum corneum, which is directly related to its water content. Higher capacitance indicates higher hydration levels.
-
Apparatus: Corneometer® (e.g., CM 825).
-
Procedure:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for a specified period (e.g., 20-30 minutes) before measurements.
-
Baseline Measurement: A baseline corneometry reading is taken from the designated skin area (e.g., volar forearm, cheek) before product application.
-
Product Application: A standardized amount of the test product is applied to the designated area.
-
Post-application Measurements: Corneometry readings are taken at specified time points after product application (e.g., immediately, 1 hour, 24 hours, weekly).
-
Data Analysis: The change in corneometry units (AU) from baseline is calculated to determine the change in skin hydration.
-
Transepidermal Water Loss (TEWL) Measurement
-
Principle: TEWL measures the amount of water vapor that diffuses from the skin into the atmosphere, providing an indication of the skin barrier's integrity. A lower TEWL value signifies a more intact barrier.
-
Apparatus: Tewameter® or Vapometer®.
-
Procedure:
-
Acclimatization: Similar to corneometry, subjects acclimatize to a controlled environment.
-
Baseline Measurement: A baseline TEWL reading (in g/m²/h) is taken from the designated skin area.
-
Product Application: A standardized amount of the test product is applied.
-
Post-application Measurements: TEWL readings are taken at specified time points after application.
-
Data Analysis: The change in TEWL from baseline is calculated to assess the effect on skin barrier function.
-
Mechanisms of Action and Signaling Pathways
Hyaluronic Acid
Hyaluronic acid is a glycosaminoglycan that acts primarily as a humectant, attracting and holding up to 1000 times its weight in water. Its mechanism is largely physical, forming a moisturizing film on the skin's surface and drawing moisture from the deeper dermal layers to the stratum corneum.
This compound® Key Ingredients
This compound® products typically contain a blend of ingredients that work synergistically to moisturize the skin. The primary mechanisms involve a combination of humectant, emollient, and occlusive actions.
1. Glycerin (Humectant)
Glycerin attracts water from the dermis and the environment to the stratum corneum, increasing its water content. It also plays a role in the maturation of keratinocytes.[6][7]
2. Niacinamide (Vitamin B3)
Niacinamide enhances the skin's barrier function by increasing the production of ceramides and other intercellular lipids.[8] This leads to a reduction in TEWL and improved skin hydration.
3. Panthenol (Pro-Vitamin B5)
Panthenol acts as both a humectant, attracting water, and an emollient, smoothing the skin surface.[9][10] It also supports skin barrier repair.[9]
4. Petrolatum (Occlusive)
Petrolatum is a highly effective occlusive agent that forms a hydrophobic barrier on the skin's surface, significantly reducing transepidermal water loss (TEWL).[11][12]
Conclusion
Hyaluronic acid provides a powerful and immediate hydrating effect primarily through its humectant properties. This compound® products, with their multi-ingredient formulations, offer a broader approach by not only hydrating the skin but also by actively repairing and reinforcing the skin barrier. The choice between these moisturizers may depend on the specific needs of the individual, such as the desire for rapid hydration (hyaluronic acid) versus comprehensive barrier support (this compound®). For professionals in drug development and research, understanding these distinct mechanisms and performance metrics is crucial for formulating effective skincare solutions and designing future clinical investigations. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their moisturizing efficacy.
References
- 1. westernrepublic.com [westernrepublic.com]
- 2. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Night Moisturizer Enhances Cutaneous Barrier Function in Dry Skin and Improves Dermatological Outcomes in Rosacea-prone Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. manjeriskincare.com [manjeriskincare.com]
- 8. kimirica.shop [kimirica.shop]
- 9. Panthenol in Skincare: Is It the Ultimate Hydration Hero? | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 10. The Hydration Hero: Why Panthenol Should Be in Your Skincare Arsenal – Patchology [patchology.com]
- 11. cerave.com [cerave.com]
- 12. Petrolatum (Explained + Products) [incidecoder.com]
A Comparative Analysis of Cetaphil® Products and Prescription Topical Bases for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of a topically administered active pharmaceutical ingredient (API) is intrinsically linked to the physicochemical properties of its vehicle. The base not only carries the drug but also influences its release, penetration into the skin, and overall bioavailability at the target site. While commercially available moisturizers like Cetaphil® are often used off-label as vehicles in compounded medications, prescription topical bases are specifically formulated for this purpose. This guide provides an objective comparison of this compound® products (Cream and Lotion) with commonly used prescription topical bases (Aquaphor® Healing Ointment, Dermabase® Cream, and Hydrophilic Ointment USP), focusing on their composition and the experimental protocols used to evaluate their performance.
Compositional Analysis of Topical Bases
The selection of a topical base is a critical step in formulation development. The composition of the base dictates its physical properties, such as viscosity and feel, as well as its interaction with the skin barrier and the incorporated API. The following tables provide a detailed comparison of the ingredients found in this compound® products and select prescription topical bases.
Table 1: Ingredient Comparison of this compound® Cream and Lotion
| Ingredient Category | This compound® Moisturizing Cream | This compound® Moisturizing Lotion |
| Humectants | Glycerin, Propylene Glycol, Panthenol, Pantolactone | Glycerin, Panthenol, Pantolactone |
| Emollients | Petrolatum, Dicaprylyl Ether, Dimethicone, Glyceryl Stearate, Cetyl Alcohol, Helianthus Annuus (Sunflower) Seed Oil, Prunus Amygdalus Dulcis (Sweet Almond) Oil, Dimethiconol | Isopropyl Palmitate, Cetearyl Alcohol, Dimethicone, Persea Gratissima (Avocado) Oil, Helianthus Annuus (Sunflower) Seed Oil, Glyceryl Stearate |
| Occlusives | Petrolatum | - |
| Emulsifiers | Glyceryl Stearate, PEG-30 Stearate | Cetearyl Alcohol, Ceteareth-20, Glyceryl Stearate |
| Thickeners/Stabilizers | Cetyl Alcohol, Acrylates/C10-30 Alkyl Acrylate Crosspolymer, Carbomer | Cetearyl Alcohol, Acrylates/C10-30 Alkyl Acrylate Crosspolymer |
| Active Ingredients (Skin Benefit) | Niacinamide, Tocopheryl Acetate (Vitamin E) | Niacinamide, Panthenol, Tocopheryl Acetate (Vitamin E) |
| Preservatives | Benzyl Alcohol, Phenoxyethanol | Sodium Benzoate, Benzyl Alcohol |
| pH Adjusters | Sodium Hydroxide, Citric Acid | Citric Acid |
| Chelating Agents | Disodium EDTA | - |
| Solvents | Water, Dicaprylyl Ether, Propylene Glycol, Benzyl Alcohol | Water, Benzyl Alcohol |
Note: Ingredient lists are based on formulations available as of late 2021 and may be subject to change.[1][2][3][4][5][6][7]
Table 2: Ingredient Comparison of Prescription Topical Bases
| Ingredient Category | Aquaphor® Healing Ointment | Dermabase® Cream | Hydrophilic Ointment, USP |
| Humectants | Glycerin, Panthenol | Propylene Glycol | Propylene Glycol |
| Emollients | Petrolatum, Mineral Oil, Lanolin Alcohol | Mineral Oil, White Petrolatum, Stearyl Alcohol, Cetyl Esters, Cetyl Alcohol, Glyceryl Stearate | White Petrolatum, Stearyl Alcohol |
| Occlusives | Petrolatum, Mineral Oil, Ceresin | Mineral Oil, White Petrolatum | White Petrolatum |
| Emulsifiers | Lanolin Alcohol | Sodium Lauryl Sulfate, Lecithin | Sodium Lauryl Sulfate |
| Thickeners/Stabilizers | Ceresin | Stearyl Alcohol, Cetyl Alcohol | Stearyl Alcohol |
| Preservatives | - | Methylparaben | Methylparaben, Propylparaben |
| Solvents | Mineral Oil | Water | Purified Water |
Note: The composition of prescription bases can vary slightly between manufacturers. The information for Hydrophilic Ointment is based on the USP monograph.[8][9][10][11][12][13][14][15][16]
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of a topical base, several key experiments are employed. These studies provide data on drug release from the vehicle, permeation through the skin barrier, and the effect of the base on skin physiology.
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This is the gold standard for assessing the percutaneous absorption of a drug from a topical formulation.
Objective: To measure the rate and extent of drug permeation through a skin membrane from a topical formulation.
Methodology:
-
Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine) skin is used. The skin is carefully cleaned, and subcutaneous fat is removed.
-
The skin may be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
The integrity of the skin barrier is often assessed prior to the experiment by measuring Transepidermal Water Loss (TEWL).
-
-
Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and continuously stirred. The temperature is maintained at 32°C to mimic skin surface temperature.
-
-
Formulation Application:
-
A precise amount of the test formulation (e.g., this compound cream containing an API vs. a prescription base with the same API) is applied to the skin surface in the donor chamber.
-
-
Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution.
-
The concentration of the API in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated.
Transepidermal Water Loss (TEWL) Measurement
TEWL is an indicator of skin barrier function. An increase in TEWL suggests a compromised barrier.
Objective: To assess the effect of the topical base on the integrity of the skin barrier.
Methodology:
-
Acclimatization: The subject acclimates to the controlled environment (temperature and humidity) for at least 20-30 minutes before measurements.
-
Measurement: A TEWL probe (e.g., Tewameter®) is placed on the skin surface. The probe measures the water vapor gradient above the skin, which is used to calculate the rate of water evaporation.
-
Procedure: Baseline TEWL is measured before application of the product. The topical base is then applied to a defined area of the skin. TEWL is measured again at specified time points after application.
Skin Hydration Measurement (Corneometry)
This technique measures the moisture content of the stratum corneum.
Objective: To evaluate the hydrating properties of the topical base.
Methodology:
-
Acclimatization: Similar to TEWL measurements, the subject needs to be in a controlled environment.
-
Measurement: A corneometer probe is pressed against the skin. The instrument measures the electrical capacitance of the skin, which is directly related to its water content.
-
Procedure: Baseline hydration is measured. The product is applied, and measurements are repeated at various time intervals.
Signaling Pathways in Skin Barrier Function
The effectiveness of a topical base is not solely dependent on its drug delivery capabilities but also on its interaction with the skin's natural barrier. The stratum corneum, the outermost layer of the epidermis, is crucial for preventing water loss and protecting against external insults. Its function is maintained by a complex interplay of lipids, corneocytes, and natural moisturizing factors (NMFs).
Discussion
This compound® Products:
-
Advantages: this compound® creams and lotions contain a sophisticated blend of humectants, emollients, and, in the case of the cream, occlusives.[1][2][4][5][6] The inclusion of skin-beneficial ingredients like niacinamide and panthenol may help to maintain and improve skin barrier function, which could indirectly facilitate more consistent drug absorption.[1][2][17] Their established safety profile and patient acceptance are also significant advantages.
-
Potential Limitations for Compounding: The complex formulation of this compound® products, with multiple ingredients including emulsifiers, stabilizers, and preservatives, could potentially interact with certain APIs, affecting their stability and solubility. The presence of fragrances and other potential allergens, although minimal in many this compound products, should be considered for patients with sensitive skin.
Prescription Topical Bases:
-
Aquaphor® Healing Ointment: This is an anhydrous, occlusive base primarily composed of petrolatum and mineral oil.[10][12][13] Its high occlusivity can significantly enhance the penetration of some APIs by hydrating the stratum corneum. However, its greasy nature may lead to poor patient compliance. The absence of water makes it suitable for moisture-sensitive drugs.
-
Dermabase® Cream: This is an oil-in-water emulsion that is non-greasy and easily spreadable.[9][11][14][16] It contains both humectants and emollients. The presence of sodium lauryl sulfate as an emulsifier could be a concern for individuals with very sensitive skin.
-
Hydrophilic Ointment, USP: This is another oil-in-water emulsion base with a standardized formulation.[8][15] It is water-washable and contains propylene glycol as a humectant and penetration enhancer. Similar to Dermabase®, it uses sodium lauryl sulfate as an emulsifier.
Conclusion
While this compound® products are formulated as cosmetic moisturizers, their composition suggests they may serve as effective topical vehicles in certain compounding scenarios, particularly due to their skin barrier-supporting ingredients. Prescription bases, on the other hand, are specifically designed for compounding and offer a range of properties from highly occlusive ointments to elegant, water-washable creams.
The choice of an appropriate base requires careful consideration of the physicochemical properties of the API, the desired release profile, the condition of the patient's skin, and patient preference. For researchers and drug development professionals, the lack of direct comparative studies highlights a gap in the literature. Conducting well-designed in vitro permeation and skin barrier function studies, as outlined in this guide, would provide valuable quantitative data to inform the rational selection of topical vehicles and optimize the performance of dermatological therapies.
References
- 1. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Based on Randomized Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. Item - Comparison of permeability of topical Cream drug through polymer synthetic membranes of different structures using Franz Cell diffusion test - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Salicylic acid permeation: a comparative study with different vehicles and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcsrr.org [ijcsrr.org]
- 6. This compound.com [this compound.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. complexgenerics.org [complexgenerics.org]
- 11. digital.csic.es [digital.csic.es]
- 12. scispace.com [scispace.com]
- 13. Influence of Concentration on Release and Permeation Process of Model Peptide Substance-Corticotropin-From Semisolid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 16. Performance and Tolerability of the Moisturizers this compound® and Excipial® in Atopic Dermatitis: What is the Evidence Bas… [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
The Reproducibility of Skin Barrier Function Tests with Cetaphil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetaphil's performance in skin barrier function tests against other alternatives, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating skincare formulations and their impact on skin health. The information is presented through clearly structured tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in a research context.
Data Presentation: Quantitative Comparison of Skin Barrier Function Parameters
The following tables summarize the quantitative data from studies evaluating the effect of this compound Gentle Skin Cleanser on key skin barrier function parameters. Due to the limited availability of direct head-to-head comparative studies with a wide range of cleansers in publicly accessible literature, the data primarily focuses on this compound's performance relative to baseline or a limited number of comparators.
Table 1: Effect of this compound Gentle Skin Cleanser on Transepidermal Water Loss (TEWL)
| Product | Subject Population | Duration of Use | Change in TEWL (g/m²h) | Study Conclusion |
| This compound Gentle Skin Cleanser | Patients with mild to moderate rosacea | 2 weeks | No significant increase from baseline[1][2][3][4] | Did not damage the skin barrier.[1][2][3][4] |
| Washout with Dove Sensitive Skin Bar | Patients with mild to moderate rosacea | 2 weeks | Baseline for comparison | Used as a pre-study cleansing regimen.[1][2][3][4] |
Table 2: Effect of this compound Gentle Skin Cleanser on Skin Hydration (Corneometry)
| Product | Subject Population | Duration of Use | Change in Skin Hydration (Arbitrary Units) | Study Conclusion |
| This compound Gentle Skin Cleanser | Patients with mild to moderate rosacea | 2 weeks | Maintained skin hydration[1][2][3][4] | Shown to maintain skin hydration.[1][2][3][4] |
| Washout with Dove Sensitive Skin Bar | Patients with mild to moderate rosacea | 2 weeks | Baseline for comparison | Used as a pre-study cleansing regimen.[1][2][3][4] |
Table 3: Comparative Study of this compound Restoraderm System in Infants
| Product System | Subject Population | Duration of Study | Measured Parameters |
| This compound® Restoraderm® System | Infants at risk for atopic dermatitis | 12 months | TEWL, Skin Electrical Capacitance, Skin pH, Skin Microbiome Analysis[5] |
| Johnson & Johnson Baby Lotion and Skin Cleanser | Infants at risk for atopic dermatitis | 12 months | TEWL, Skin Electrical Capacitance, Skin pH, Skin Microbiome Analysis[5] |
Note: Specific quantitative outcomes from this study (NCT01375205) are not detailed in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a primary indicator of the skin's barrier function, measuring the amount of water that passively evaporates through the skin.
Principle: The measurement is based on the diffusion principle in an open chamber. A probe with two pairs of sensors for temperature and relative humidity measures the water vapor pressure gradient above the skin surface.
Instrumentation: An evaporimeter (e.g., Tewameter®) is commonly used.
Procedure:
-
Acclimatization: Subjects should acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
Measurement Site Selection: A standardized site on the body, free from visible signs of irritation or damage, is chosen (e.g., volar forearm).
-
Probe Placement: The probe is held perpendicular to the skin surface with gentle, consistent pressure.
-
Data Acquisition: The instrument records the rate of water evaporation in g/m²h. Measurements are typically taken over a specified period (e.g., 2 minutes) until a stable reading is achieved.
-
Replicates: Multiple readings are taken at each site to ensure accuracy and reproducibility.
Measurement of Skin Hydration (Corneometry)
Corneometry measures the hydration level of the stratum corneum, the outermost layer of the skin.
Principle: The measurement is based on the capacitance of a dielectric medium. The skin's surface acts as a capacitor, and its capacitance changes with its water content.
Instrumentation: A Corneometer® is the standard instrument.
Procedure:
-
Acclimatization: As with TEWL measurements, subjects must acclimatize to a controlled environment.
-
Measurement Site Selection: A standardized, clean, and dry area of the skin is selected.
-
Probe Application: The probe is pressed against the skin surface with a constant pressure.
-
Data Acquisition: The instrument provides a hydration value in arbitrary units (A.U.).
-
Replicates: Several measurements are taken at each site to obtain a reliable average.
Measurement of Skin Surface pH
The acidic nature of the skin surface (the "acid mantle") is crucial for its barrier function.
Principle: A flat glass electrode pH meter is used to measure the hydrogen ion concentration on the skin surface.
Instrumentation: A skin-specific pH meter with a flat glass electrode.
Procedure:
-
Acclimatization: Subjects should be in a controlled environment for an adequate period before measurement.
-
Measurement Site Preparation: The measurement area should be free of any topical products.
-
Electrode Hydration: The electrode is typically moistened with a small, standardized amount of distilled water.
-
Measurement: The electrode is placed gently on the skin surface, and the pH reading is allowed to stabilize.
-
Replicates: Multiple readings are performed to ensure accuracy.
Assessment of Skin Microbiome
Analyzing the impact of cleansers on the skin's microbial communities provides insights into their effect on the biological barrier.
Principle: 16S rRNA gene sequencing is a common method to identify and quantify the bacterial species present on the skin.
Procedure:
-
Sampling: A sterile swab or a similar collection device is used to sample a defined area of the skin. The swabbing technique (e.g., number of strokes, pressure) should be standardized.
-
DNA Extraction: DNA is extracted from the collected microbial samples.
-
PCR Amplification: The 16S rRNA gene is amplified using polymerase chain reaction (PCR) with universal primers.
-
Sequencing: The amplified DNA is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing data is processed to identify the bacterial taxa present and their relative abundance. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbiome.
Mandatory Visualization
Signaling Pathways in Skin Barrier Enhancement
This compound formulations often contain ingredients like niacinamide and panthenol, which are known to support the skin barrier.
Niacinamide's Role in Ceramide Synthesis: Niacinamide (Vitamin B3) has been shown to enhance the skin's barrier function by increasing the production of ceramides, which are essential lipids in the stratum corneum.[6][7][8][9] It achieves this by upregulating the expression of serine palmitoyltransferase, the key enzyme in the de novo synthesis of sphingolipids, including ceramides.[7][8]
Panthenol's Role in Skin Barrier Repair: Panthenol (Pro-vitamin B5) is a humectant that also supports skin barrier repair.[1][6][10] Upon topical application, it is converted into pantothenic acid, a component of Coenzyme A, which is crucial for the synthesis of lipids and proteins that maintain the skin barrier's integrity.[11][12]
Experimental Workflow for Evaluating Cleanser Efficacy
A logical workflow is essential for the systematic evaluation of a cleanser's impact on skin barrier function.
References
- 1. Panthenol Explained: How It Nourishes and Repairs Your Skin | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 2. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound Gentle Skin Cleanser on the skin barrier of patients with rosacea. | Semantic Scholar [semanticscholar.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. nbinno.com [nbinno.com]
- 7. Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. themistr.co [themistr.co]
- 11. How to Promote Skin Repair? In-Depth Look at Pharmaceutical and Cosmetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Cetaphil Products in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials, including personal care products like Cetaphil, is a critical component of maintaining a safe and compliant workspace. While this compound products are generally not considered hazardous waste, adherence to proper disposal protocols is essential to minimize environmental impact and ensure workplace safety.[1][2]
Unused or Expired Product Disposal
The primary recommendation for non-medicated personal care products is to use them up.[3] However, in a professional setting, products may expire or become unsuitable for use. For unused or expired this compound products, disposal should align with local regulations for non-hazardous waste.[1][2] It is crucial to consult your institution's specific waste management guidelines.
General Protocol for Unused Product:
-
Review Institutional Policy: Before disposal, consult your laboratory's or institution's specific guidelines for non-hazardous chemical waste.
-
Product Containment: If the product is mostly full, it should be disposed of in its original container. Ensure the container is sealed to prevent leakage.
-
Waste Stream: Dispose of the sealed container in the appropriate non-hazardous waste stream as designated by your facility. Do not pour this compound products down the drain, as some formulations can be harmful to aquatic life.[4]
Container and Packaging Disposal
This compound is committed to using packaging that is in-part recyclable.[5] Proper separation and cleaning of the packaging are key to ensuring it can be recycled.
Step-by-Step Container Disposal:
-
Empty the Container: Remove as much of the remaining product as possible directly into the trash.[6] Do not rinse the container, as this can introduce the product into waterways.[6][7] You can use a spatula or paper towel to wipe the interior clean.[6]
-
Disassemble Packaging: Separate the different components of the packaging, such as the bottle, cap, and pump.[7] This is a critical step as recycling facilities often cannot process mixed materials.[6]
-
Check Local Recycling Guidelines: Verify which plastic types are accepted by your local recycling facility. This compound primarily uses mono-material containers which are often recyclable.[5]
-
Recycle or Dispose: Place the clean, separated components in the appropriate recycling bins. If any part is not recyclable in your area, dispose of it in the regular trash.
Quantitative Data on this compound Product Composition
While specific formulations are proprietary, Safety Data Sheets (SDS) for some this compound products provide information on their chemical composition. This data is crucial for a professional audience to make informed disposal decisions.
| Ingredient Common Name | CAS Number | Function | Notes |
| Cetyl Alcohol | 36653-82-4 | Emollient, Emulsifier | A fatty alcohol used to give lotions their consistency. |
| Stearyl Alcohol | 112-92-5 | Emollient, Emulsifier | A fatty alcohol that helps to soften the skin. |
| Propylene Glycol | 57-55-6 | Humectant | Attracts water to the skin. |
| Sodium Lauryl Sulfate | 151-21-3 | Surfactant | A cleansing and foaming agent. |
| Methylparaben | 99-76-3 | Preservative | Prevents the growth of bacteria and mold. |
| Propylparaben | 94-13-3 | Preservative | Prevents the growth of bacteria and mold. |
| Butylparaben | 94-26-8 | Preservative | Prevents the growth of bacteria and mold. |
Source: this compound Cream SDS[1]
Experimental Protocols
The disposal procedures outlined are based on standard laboratory safety and environmental protection protocols. Specific experimental validation of these procedures for every this compound product is not available in the public domain. The core principle is to treat these products as non-hazardous chemical waste and follow established institutional and local guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound products and their packaging in a laboratory setting.
Caption: this compound Disposal Workflow.
Important Considerations for Laboratory Professionals:
-
Safety Data Sheets (SDS): Always consult the SDS for the specific this compound product you are using. While many are not classified as hazardous, formulations can vary. You can often find SDS for specific products online.[8][9]
-
Cross-Contamination: In a laboratory environment, ensure that empty this compound containers are free from any hazardous chemical contamination before being placed in general recycling streams.
-
Large Quantities: If disposing of a large volume of this compound products, it is imperative to contact your institution's environmental health and safety (EHS) department for guidance.
-
Specialized Recycling Programs: For difficult-to-recycle cosmetic packaging, consider programs like TerraCycle, which may have specific collection points or mail-in programs.[6]
References
- 1. Vector SDS and Chemical Management [isd917.mn.safeschoolssds.com]
- 2. bettymills.com [bettymills.com]
- 3. | RE:Source [resource.stopwaste.org]
- 4. northyarmouth.org [northyarmouth.org]
- 5. This compound.com [this compound.com]
- 6. beauty-heroes.com [beauty-heroes.com]
- 7. goldenarrow.com [goldenarrow.com]
- 8. This compound Foaming Gentle Facial Cleanser (1554) - Free SDS search [msds.com]
- 9. This compound Intensive Moisturizing Cream - Free SDS search [msds.com]
Essential Safety and Operational Guidance for Handling Cetaphil in a Laboratory Setting
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of any substance is fundamental to ensuring a safe and efficient work environment. While Cetaphil is a widely available consumer skincare product, its handling in a research context necessitates adherence to standard laboratory safety protocols. This guidance provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Based on Safety Data Sheets (SDS) for this compound formulations, the primary potential hazard associated with laboratory handling is skin sensitization. An SDS for this compound Moisturizing Lotion identifies it as a Category 1 skin sensitizer, which may cause an allergic skin reaction.[1] Therefore, appropriate PPE is required to minimize the risk of direct contact and potential sensitization.
The following table summarizes the recommended PPE for handling this compound products in a laboratory environment.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves.[2] | To prevent direct skin contact and potential allergic reactions.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles.[3][4] | To protect eyes from accidental splashes during handling or transfer. |
| Body Protection | A standard laboratory coat.[4][5] | To protect skin and personal clothing from contamination. |
| Respiratory | Generally not required under normal handling conditions with adequate ventilation. An older SDS from 1989 suggested a respirator may be necessary.[3] | The risk of inhaling hazardous vapors from the finished product is low. However, a risk assessment should be conducted for specific procedures. |
Note: It is standard practice for laboratory personnel to wear long pants and closed-toe shoes at all times.[2]
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is crucial for minimizing risks. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper waste disposal is essential to maintain a safe laboratory and comply with regulations.
-
Product Waste : Unused or waste this compound product should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3] An SDS for this compound Cream notes that the product does not meet the definition of hazardous waste under 40CFR, Part 261.11.[3] However, it should not be disposed of down the drain. Collect the waste material in a properly labeled, sealed container for chemical waste.
-
Contaminated Materials : Disposable PPE (such as gloves) and other materials (e.g., paper towels) that come into contact with the product should be disposed of as standard laboratory waste, provided they are not grossly contaminated.[6] These items should be placed in the appropriate laboratory waste bins for controlled waste.[7]
First Aid Measures
In the event of accidental exposure, follow these first-aid guidelines:
-
Skin Contact : Wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician if irritation persists.[1]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward.[1]
-
Inhalation : Move the individual to fresh air.[3]
Disclaimer: This information is intended for guidance in a laboratory setting and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment, which should be performed by qualified personnel for any specific laboratory procedure.
References
- 1. northyarmouth.org [northyarmouth.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Vector SDS and Chemical Management [isd917.mn.safeschoolssds.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
